molecular formula C7H14NO5P B15620721 Selfotel CAS No. 113229-62-2

Selfotel

Cat. No.: B15620721
CAS No.: 113229-62-2
M. Wt: 223.16 g/mol
InChI Key: LPMRCCNDNGONCD-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selfotel is a non-proteinogenic alpha-amino acid.
a N-methyl-D-aspartate (NMDA) antagonist;  used to treat stroke-induced impairment

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-4-(phosphonomethyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMRCCNDNGONCD-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@@H]1CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045675
Record name Selfotel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110347-85-8, 113229-62-2
Record name Selfotel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110347-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selfotel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110347858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selfotel, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113229622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selfotel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SELFOTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VGJ4A41L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SELFOTEL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0905W44Y3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Selfotel's Mechanism of Action in Neuronal Excitotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selfotel (CGS-19755) is a potent, selective, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist that was developed as a neuroprotective agent for conditions involving neuronal excitotoxicity, such as ischemic stroke and traumatic brain injury. By competing with the endogenous excitatory neurotransmitter glutamate (B1630785) at the NMDA receptor, this compound was designed to mitigate the excessive intracellular calcium influx and subsequent activation of neurotoxic pathways that lead to neuronal death. Preclinical studies in various animal models of cerebral ischemia and trauma demonstrated significant neuroprotective effects. However, despite this promising preclinical profile, this compound failed to show efficacy in pivotal Phase III clinical trials for acute ischemic stroke and was associated with a concerning trend of increased mortality and psychomimetic adverse effects. This technical guide provides an in-depth analysis of the mechanism of action of this compound, a summary of the key quantitative data from preclinical and clinical investigations, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to Neuronal Excitotoxicity and the Role of the NMDA Receptor

Neuronal excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors leads to neuronal damage and death.[1][2] This process is a key contributor to the pathophysiology of acute neurological disorders like ischemic stroke and traumatic brain injury.[1] During an ischemic event, the disruption of blood flow leads to energy failure and the massive release of glutamate into the synaptic cleft.[3] This excess glutamate persistently activates postsynaptic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[2][3]

The NMDA receptor is a ligand-gated ion channel that, under normal physiological conditions, plays a crucial role in synaptic plasticity, learning, and memory.[4] However, its overactivation triggers a cascade of detrimental events. The binding of glutamate (and a co-agonist, typically glycine (B1666218) or D-serine) to the NMDA receptor, coupled with depolarization of the postsynaptic membrane, leads to the opening of its ion channel.[4] This allows a significant influx of calcium ions (Ca²⁺) into the neuron.[3][4] The excessive intracellular Ca²⁺ concentration activates a host of downstream neurotoxic pathways, including:

  • Activation of Degradative Enzymes: Calpains, proteases, phospholipases, and endonucleases are activated, leading to the breakdown of essential cellular components.[2]

  • Mitochondrial Dysfunction: Calcium overload in mitochondria impairs ATP production and can trigger the release of pro-apoptotic factors.[2]

  • Generation of Reactive Oxygen Species (ROS): The excitotoxic cascade promotes the formation of ROS, leading to oxidative stress and further cellular damage.[2]

This compound: A Competitive NMDA Receptor Antagonist

This compound, with the chemical name (±)-cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, is a structural analog of the endogenous excitatory amino acid glutamate.[5] It acts as a competitive antagonist at the glutamate binding site on the NMDA receptor.[3][5][6] By binding to this site, this compound prevents glutamate from activating the receptor, thereby inhibiting the influx of Ca²⁺ and interrupting the downstream excitotoxic cascade.[2] This mechanism of action formed the basis for its investigation as a neuroprotective agent.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from preclinical and clinical evaluations of this compound.

Table 1: Preclinical Efficacy of this compound in Animal Models of Neuronal Injury
Animal ModelSpeciesInjury TypeThis compound Dose and AdministrationKey FindingsReference(s)
Global Cerebral IschemiaGerbilBilateral common carotid artery occlusion1, 3, 10, 30 mg/kg i.p. (4 doses at 2h intervals)Significant reduction in hippocampal damage at 10 and 30 mg/kg. Therapeutic window up to 4h post-occlusion.[1]
Global Cerebral IschemiaRatFour-vessel occlusion30 mg/kg i.p. (4 doses at 2h intervals)Reduced histological damage but increased mortality due to respiratory depression.[1]
Focal Cerebral IschemiaRatPermanent middle cerebral artery occlusion (MCAO)40 mg/kg i.v. (immediately after occlusion)23% reduction in cortical edema.[1]
Focal Cerebral IschemiaRatPermanent MCAO10 mg/kg i.v. bolus, then 5 mg/kg/h for 4hSignificantly reduced cortical infarct volume; increased cerebral blood flow and corrected tissue pH.[1]
Focal Cerebral IschemiaRabbitFocal ischemia40 mg/kg i.v.76% decrease in cortical ischemic neuronal damage and 48% decrease in cortical edema.[1]
Traumatic Brain InjuryRatFluid percussion injury3-30 mg/kg i.v. or i.p. (15 min before injury)Attenuated post-traumatic increases in glutamate.[1]
Table 2: Clinical Trial Data for this compound in Acute Ischemic Stroke
Trial PhaseNumber of PatientsPopulationThis compound Dose and AdministrationKey FindingsReference(s)
Phase IIa32 (24 this compound, 8 Placebo)Acute ischemic stroke (<12h onset)Ascending single i.v. doses (1.0, 1.5, 1.75, 2.0 mg/kg)Dose-dependent CNS adverse events (agitation, hallucinations, confusion). Maximum tolerated dose identified as 1.5 mg/kg.[6][7][8]
Phase III (ASSIST Trials)567 (280 this compound, 287 Placebo)Acute ischemic stroke (<6h onset)Single 1.5 mg/kg i.v. doseNo improvement in functional outcome (Barthel Index ≥60 at 90 days). Trend towards increased mortality in the this compound group, particularly in the first 30 days and in patients with severe stroke.[2][3][9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Neuronal Excitotoxicity and this compound's Intervention

The following diagram illustrates the excitotoxic cascade initiated by excessive glutamate release and the point of intervention by this compound.

Excitotoxicity_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Ischemia Ischemia / Brain Injury Glutamate_Release Excessive Glutamate Release Ischemia->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds This compound This compound This compound->NMDA_Receptor Competitively Blocks Calcium_Influx Excessive Ca²⁺ Influx NMDA_Receptor->Calcium_Influx Activation Neuronal_Damage Neuronal Damage / Cell Death Calcium_Influx->Neuronal_Damage Activates Degradative Enzymes, Mitochondrial Dysfunction, ROS Production MCAO_Workflow Start Animal Preparation (Anesthesia, Physiological Monitoring) MCAO Middle Cerebral Artery Occlusion (MCAO) (e.g., intraluminal filament) Start->MCAO Treatment Treatment Administration (this compound or Vehicle) MCAO->Treatment Reperfusion Reperfusion (Filament withdrawal) Treatment->Reperfusion Outcome Outcome Assessment (e.g., Infarct Volume Measurement, Neurological Scoring) Reperfusion->Outcome End Data Analysis Outcome->End ASSIST_Trial_Flow Patient_Population Patient Population: Acute Ischemic Stroke (<6h onset) Aged 40-85 years with motor deficit Randomization Randomization (Double-blind, Placebo-controlled) Patient_Population->Randomization Treatment_Arm This compound Group (n=280) Single 1.5 mg/kg IV dose Randomization->Treatment_Arm Placebo_Arm Placebo Group (n=286) Matching Placebo Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint Assessment at 90 Days: Functional Outcome (Barthel Index >= 60) Treatment_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Mortality at 30 and 90 days Neurological Outcome (NIHSS, SSS) Treatment_Arm->Secondary_Endpoints Placebo_Arm->Primary_Endpoint Placebo_Arm->Secondary_Endpoints Trial_Suspension Trial Suspended by Data Safety Monitoring Board (Imbalance in mortality) Secondary_Endpoints->Trial_Suspension

References

CGS 19755: A Competitive N-methyl-D-aspartate Receptor Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its mechanism of action involves binding to the glutamate (B1630785) recognition site on the NMDA receptor complex, thereby inhibiting the excitatory effects of glutamate. This technical guide provides a comprehensive overview of CGS 19755, consolidating key preclinical and clinical data. It includes detailed summaries of its binding affinity, in vivo efficacy in various models of neurological disorders, and a synopsis of its performance in clinical trials. Furthermore, this guide outlines detailed experimental protocols for key assays used to characterize CGS 19755 and presents visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1] However, its overactivation is implicated in a range of neuropathological conditions, including epilepsy, ischemic stroke, and traumatic brain injury, through a process known as excitotoxicity.[2] This has led to the development of NMDA receptor antagonists as potential therapeutic agents.

CGS 19755 (cis-4-(phosphonomethyl)-2-piperidine carboxylic acid) emerged as a highly potent and selective competitive antagonist at the NMDA receptor.[3] Unlike non-competitive antagonists that block the ion channel, CGS 19755 competes with the endogenous agonist glutamate for its binding site.[4] This guide delves into the core pharmacological and technical aspects of CGS 19755, providing a valuable resource for researchers in neuroscience and drug development.

Mechanism of Action

CGS 19755 functions as a competitive antagonist at the glutamate binding site on the NMDA receptor.[5] The binding of glutamate and a co-agonist, typically glycine (B1666218) or D-serine, to the NMDA receptor is a prerequisite for channel opening.[6] CGS 19755, by occupying the glutamate binding site, prevents the conformational change necessary for ion channel activation, thereby blocking the influx of Ca²⁺ and Na⁺ ions. This inhibitory action mitigates the downstream effects of excessive glutamate signaling, which are central to excitotoxicity.

NMDA_Receptor_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Binds (Co-agonist) Channel_Open Ion Channel Opens NMDAR->Channel_Open Activation CGS19755 CGS 19755 CGS19755->NMDAR Competitively Binds (Blocks Glutamate) Ion_Influx Ca²⁺/Na⁺ Influx Channel_Open->Ion_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ion_Influx->Downstream Excitotoxicity Excitotoxicity Downstream->Excitotoxicity Excessive Activation Leads to Experimental_Workflow_Antagonist_Evaluation Start Start: Candidate NMDA Antagonist InVitro In Vitro Characterization Start->InVitro BindingAssay Radioligand Binding Assay (Determine Ki, IC50) InVitro->BindingAssay Electrophysiology Electrophysiology (e.g., Patch Clamp) InVitro->Electrophysiology InVivo In Vivo Efficacy & Safety BindingAssay->InVivo Electrophysiology->InVivo PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD BehavioralModels Behavioral Models (e.g., MES, MWM) InVivo->BehavioralModels Toxicity Toxicology Studies InVivo->Toxicity Clinical Clinical Trials PK_PD->Clinical BehavioralModels->Clinical Toxicity->Clinical Phase1 Phase I: Safety & Tolerability in Humans Clinical->Phase1 Phase2 Phase II: Efficacy in Patient Population Phase1->Phase2 Phase3 Phase III: Large-scale Efficacy & Safety Phase2->Phase3 End Regulatory Approval Phase3->End NMDA_Antagonist_Classification Antagonists NMDA Receptor Antagonists Competitive Competitive Antagonists Antagonists->Competitive Uncompetitive Uncompetitive Channel Blockers Antagonists->Uncompetitive NonCompetitive Non-competitive Antagonists (Allosteric Modulators) Antagonists->NonCompetitive GlycineSite Glycine Site Antagonists Antagonists->GlycineSite CGS19755 CGS 19755 (this compound) AP5, CPP Competitive->CGS19755 Example MK801 MK-801 (Dizocilpine) Ketamine, Memantine Uncompetitive->MK801 Example Ifenprodil Ifenprodil NonCompetitive->Ifenprodil Example KynurenicAcid Kynurenic Acid GlycineSite->KynurenicAcid Example

References

The Neuroprotective Potential of Selfotel (CGS-19755): A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that demonstrated significant neuroprotective properties in preclinical models of ischemic stroke and traumatic brain injury. By competitively inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to the NMDA receptor, this compound was designed to mitigate the downstream effects of the excitotoxic cascade, a key pathological process in neuronal death following cerebral ischemia and trauma.[1][2] This technical guide provides an in-depth overview of the core preclinical data on this compound, focusing on its mechanism of action, quantitative efficacy in various animal models, and the experimental methodologies used in its evaluation. Despite promising preclinical results, this compound failed to demonstrate efficacy in pivotal Phase III clinical trials, highlighting the challenges of translating preclinical neuroprotective strategies to clinical success.[1][3] This document serves as a comprehensive resource for researchers in the field of neuroprotection and drug development.

Mechanism of Action: Targeting Glutamate Excitotoxicity

In response to an ischemic or traumatic insult, excessive levels of the excitatory neurotransmitter glutamate are released into the synaptic cleft.[4] This leads to the overstimulation of postsynaptic NMDA receptors, triggering a massive influx of calcium (Ca2+) into the neuron.[4] The subsequent elevation of intracellular Ca2+ activates a cascade of neurotoxic pathways, including the activation of degradative enzymes like proteases, phospholipases, and endonucleases, which ultimately lead to cell death.[1][5]

This compound, chemically known as cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, is a potent and selective competitive antagonist of the NMDA receptor.[1][2] It directly competes with glutamate for its binding site, thereby preventing the pathological ion influx and interrupting the excitotoxic cascade.[2][5] This mechanism was shown in preclinical models to preserve neuronal integrity, particularly in the vulnerable ischemic penumbra.[2]

NMDA_Excitotoxicity_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Ischemia Ischemia / Trauma Glutamate_Release Excessive Glutamate Release Ischemia->Glutamate_Release NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Binds Ca_Channel Ion Channel NMDA_R->Ca_Channel opens Ca_Influx Excessive Ca²⁺ Influx Ca_Channel->Ca_Influx This compound This compound This compound->NMDA_R Blocks Enzymes Activation of Proteases, Lipases, Endonucleases Ca_Influx->Enzymes Damage Neuronal Damage & Cell Death Enzymes->Damage

This compound's competitive antagonism at the NMDA receptor.

Preclinical Efficacy Data

This compound demonstrated neuroprotective effects across a range of animal models of central nervous system (CNS) injury.[2] The effective dose in these preclinical studies typically ranged from 10–40 mg/kg for stroke and 3–30 mg/kg for traumatic brain injury, doses that are generally higher than those tolerated in human clinical trials.[2]

Ischemic Stroke Models

In various models of both global and focal cerebral ischemia, this compound showed a significant capacity to reduce neuronal damage.[1][2]

Model TypeSpeciesModelThis compound Dose & RouteKey Quantitative OutcomeReference
Global Ischemia GerbilBilateral Carotid Occlusion10-30 mg/kg, i.p. (x4 doses)Significant protection (improved histologic score)[2]
Global Ischemia Rat (Wistar)Four-Vessel Occlusion30 mg/kg, i.p. (x4 doses)Reduced histological damage in CA1 region[2]
Global Ischemia RatIschemia Model10 mg/kg, i.p.Reduced Ca²+ influx for up to 24h of reperfusion[2]
Focal Ischemia Rat (Fisher)Permanent MCAO40 mg/kg, i.v. (single dose)23% reduction in cortical edema[2]
Focal Ischemia Rat (Sprague Dawley)Permanent MCAO10 mg/kg i.v. bolus + 5 mg/kg/h infusionSignificant reduction in cortical infarct volume[2]
Focal Ischemia RatMCAO10 mg/kg, i.v. (single dose)Markedly reduced infarct size[4]
Traumatic Brain Injury (TBI) Models

This compound was also found to be protective in models of TBI, primarily by attenuating the post-traumatic increase in glutamate and reducing intracranial pressure.[2]

Model TypeSpeciesEndpointThis compound Dose & RouteKey Quantitative OutcomeReference
Fluid Percussion RatIntracranial Pressure10 mg/kg, i.v.Attenuated increase in ICP[2]
Fluid Percussion RatMotor Function3-10 mg/kg, i.v.Improved motor function recovery[2]
Fluid Percussion RatGlutamate Levels10 mg/kg, i.v.Attenuated post-traumatic glutamate increase[2]

Experimental Protocols & Methodologies

The evaluation of this compound's neuroprotective properties relied on standardized and reproducible preclinical models of CNS injury. A representative experimental workflow and a detailed protocol for the widely used middle cerebral artery occlusion (MCAO) model in rats are provided below.

Experimental_Workflow cluster_setup cluster_procedure cluster_assessment A Animal Acclimatization (e.g., Male Wistar Rats, 250-300g) B Randomization into Groups (Sham, Vehicle, this compound) A->B C Induction of Anesthesia & Physiological Monitoring B->C D Surgical Induction of Ischemia (e.g., MCAO) C->D E Drug Administration (this compound or Vehicle) Within Therapeutic Window D->E F Behavioral Testing (e.g., Neurological Deficit Score) E->F G Reperfusion & Recovery Period (e.g., 24h - 7 days) F->G H Histological Analysis (e.g., TTC Staining for Infarct Volume) G->H I Data Analysis & Statistical Comparison H->I

A typical workflow for a preclinical neuroprotection study.
Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the intraluminal filament model of transient MCAO, a common method for inducing focal cerebral ischemia.[1]

  • Objective: To induce a temporary, reproducible ischemic brain injury by blocking the middle cerebral artery (MCA), followed by reperfusion.[1]

  • Materials:

    • Male Wistar or Sprague-Dawley rats (250-300g)

    • Anesthesia (e.g., isoflurane)

    • Heating pad to maintain body temperature at 37°C

    • Operating microscope and micro-surgical instruments

    • 4-0 nylon monofilament with a heat-rounded tip

    • Laser Doppler flowmeter for monitoring cerebral blood flow

  • Procedure:

    • Anesthesia and Preparation: Anesthetize the rat and maintain body temperature at 37°C.[1] Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Artery Ligation: Ligate the distal ECA and the CCA. Place a temporary ligature around the ICA.

    • Filament Insertion: Make a small incision in the ECA stump. Insert the nylon monofilament through the incision, advance it into the ICA until it occludes the origin of the MCA. A drop in cerebral blood flow confirmed by Laser Doppler indicates successful occlusion.

    • Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60-120 minutes).

    • Drug Administration: Administer this compound or vehicle (e.g., intravenously) at a predetermined time relative to the onset of occlusion.

    • Reperfusion: After the occlusion period, carefully withdraw the filament to allow reperfusion.

    • Closure and Recovery: Close the incision and allow the animal to recover from anesthesia. Monitor for post-operative distress.

    • Endpoint Analysis: At a specified time post-reperfusion (e.g., 24 hours), perform behavioral assessments and euthanize the animal for histological analysis (e.g., TTC staining) to quantify infarct volume.

Discussion and Translational Challenges

The preclinical data for this compound were robust, demonstrating neuroprotection across multiple models, species, and injury types.[2] The drug readily crosses the blood-brain barrier and was shown to reduce neuronal damage when administered within a therapeutic window of up to 4 hours post-insult in a gerbil global ischemia model.[2]

However, the promise seen in the laboratory did not translate to clinical success. Phase III clinical trials for both acute ischemic stroke and traumatic brain injury were terminated prematurely.[5][6] In the stroke trials, this compound was not an effective treatment and showed a trend toward increased mortality, particularly in patients with severe strokes.[3][5] The reasons for this failure are multifaceted and represent a common challenge in neuroprotective drug development:

  • Narrow Therapeutic Window: The effective window for intervention is likely much shorter and more variable in heterogeneous human populations compared to controlled animal studies.[2][7]

  • Dose-Limiting Side Effects: The doses required to achieve neuroprotection in animals (10-40 mg/kg) could not be safely administered to humans.[2] In clinical trials, doses above 1.5 mg/kg caused significant adverse CNS effects, including agitation, hallucinations, and confusion.[4][5]

  • Complexity of Human Injury: Preclinical models, while valuable, do not fully replicate the complex pathophysiology of human stroke and TBI, which involve comorbidities and diverse injury mechanisms.[7][8]

Conclusion

This compound remains a critical case study in the field of neuroprotection. Its well-defined mechanism of action and consistent efficacy in preclinical models validated the NMDA receptor as a key target for mitigating excitotoxic injury. However, its clinical failure underscores the significant hurdles in translating promising animal data into effective human therapies. The lessons learned from this compound regarding therapeutic window, dose-limiting toxicity, and the gap between preclinical models and clinical reality continue to inform the design of future neuroprotective strategies and clinical trials.

References

Pharmacokinetics and bioavailability of Selfotel in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the in vivo pharmacokinetics and bioavailability of Selfotel (B1681618) (CGS-19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, reveals a research landscape focused primarily on its intravenous application for acute neurological conditions such as ischemic stroke and traumatic brain injury.[1][2] The drug's development was ultimately halted due to safety concerns and a lack of efficacy in Phase III clinical trials, which has limited the extent of publicly available, detailed pharmacokinetic data, particularly concerning oral bioavailability and comprehensive preclinical studies.[1][3]

This technical guide synthesizes the available quantitative data, details relevant experimental protocols, and provides logical visualizations of key processes involved in the pharmacokinetic evaluation of this compound.

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of this compound has been primarily characterized in humans following intravenous administration. Studies in patients with acute ischemic stroke and those undergoing neurosurgery provide the main body of data on the drug's behavior in vivo.

Quantitative Pharmacokinetic Data

The available data from human clinical trials and preclinical studies are summarized below. A notable gap exists in the literature regarding a complete profile of parameters such as Cmax, Tmax, and AUC from preclinical studies in common species like rats and dogs.

Table 1: Human Pharmacokinetic Parameters of this compound (Intravenous Administration)

Parameter Dose Population Value Reference
Blood Half-Life (t½) 1.0 mg/kg (2 doses) Acute Ischemic Stroke Patients 3.3 hours [4]
1.5 mg/kg (single dose) Acute Ischemic Stroke Patients 2.0 hours [4]
1.75 mg/kg (single dose) Acute Ischemic Stroke Patients 2.2 hours [4]
2.0 mg/kg (single dose) Acute Ischemic Stroke Patients 3.1 hours [4]
Max. Serum Conc. 0.5 - 2.0 mg/kg Neurosurgery Patients Up to 143 µM [5]

| Max. CSF Conc. | 0.5 - 2.0 mg/kg | Neurosurgery Patients | Up to 4.76 µM |[5] |

Table 2: Preclinical Concentration Data for this compound

Species Dose & Route Matrix Time Point Concentration Reference
Rabbit 40 mg/kg (IV) CSF 1 hour 12 µM [6]
Brain 1 hour 5 µM [6]
CSF 2 hours 6 µM [6]
Brain 2 hours 5 µM [6]
CSF 4 hours 13 µM [6]

| | | Brain | 4 hours | 7 µM |[6] |

Bioavailability

Experimental Methodologies

The protocols outlined below are based on human clinical trials, which provide the most complete methodological information available.

Clinical Pharmacokinetic Study Protocol (Acute Ischemic Stroke)

This protocol is derived from a Phase IIa, multicenter, randomized, double-blind, placebo-controlled, ascending-dose study.[4]

  • Study Population: Patients presenting within 12 hours of the onset of a hemispheric ischemic stroke.

  • Dosing Regimen:

    • Patients were randomized to receive either this compound or a placebo.

    • Doses were administered as an intravenous bolus.

    • Ascending single doses of 1.5 mg/kg, 1.75 mg/kg, and 2.0 mg/kg were evaluated. A 1.0 mg/kg dose was also tested, administered as two doses separated by 12 hours.[4]

  • Blood Sampling:

    • For two-dose regimen: Samples were drawn immediately before the first dose, at 2 minutes, 1, 3, 6, and 12 hours after the first dose, and at 2 minutes and 6 hours after the second dose.

    • For single-dose regimen: Samples were drawn immediately before the dose, and at 2 minutes, 1, 3, 6, 9, 12, and 16 hours after dosing.

  • Data Analysis: Blood concentration-time data was analyzed to determine pharmacokinetic parameters, including blood half-life.

G cluster_screening Patient Enrollment cluster_treatment Treatment & Sampling cluster_analysis Analysis p1 Patient with Acute Ischemic Stroke (<12h onset) p2 Informed Consent & Screening p1->p2 rand Randomization (this compound vs. Placebo) p2->rand dose IV Bolus Administration (Ascending Dose Levels) rand->dose sample Serial Blood Sampling (Pre-defined time points up to 16h post-dose) dose->sample process Plasma Separation & Storage sample->process quant Quantification of this compound (e.g., HPLC Assay) process->quant pk Pharmacokinetic Analysis (Calculate t½, etc.) quant->pk

Caption: Workflow for a clinical pharmacokinetic study of this compound.
Analytical Method for Quantification (Representative)

A specific, validated analytical method for this compound was not detailed in the reviewed literature. However, a typical approach for quantifying a small molecule like this compound in plasma would involve High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. The following represents a plausible, representative protocol.

  • Sample Preparation:

    • Protein Precipitation: An aliquot of human plasma (e.g., 200 µL) is mixed with a protein precipitating agent like acetonitrile (B52724) or perchloric acid. An internal standard is added to correct for extraction variability.

    • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Extraction: The resulting supernatant is transferred to a clean tube for analysis. Depending on the required sensitivity, a further liquid-liquid extraction or solid-phase extraction (SPE) step may be employed to concentrate the analyte and remove interfering substances.[7][8]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, and detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for separating small polar molecules.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength determined by the chromophore of this compound, or fluorescence detection if the molecule is fluorescent or can be derivatized with a fluorescent tag.[7][9]

  • Validation: The method would be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of quantification (LOQ), and stability.[10]

Pharmacokinetic Principles and Data Derivation

The data collected from the experimental protocols are used to derive key pharmacokinetic parameters that describe the drug's disposition in the body.

G cluster_params Derived Parameters conc_time Plasma Concentration vs. Time Data auc Area Under the Curve (AUC) (Total Drug Exposure) conc_time->auc cmax Cmax (Peak Concentration) conc_time->cmax tmax Tmax (Time to Peak) conc_time->tmax clearance Clearance (CL) CL = Dose / AUC auc->clearance half_life Half-Life (t½) t½ ≈ 0.693 / kₑ clearance->half_life vd Volume of Distribution (Vd) vd->half_life

Caption: Logical flow from concentration-time data to key PK parameters.
  • Area Under the Curve (AUC): Represents the total systemic exposure to the drug over time. It is calculated by integrating the concentration-time curve.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time. For intravenous doses, it is calculated as Dose/AUC.[11]

  • Half-Life (t½): The time required for the drug concentration in the plasma to decrease by half.[12] After approximately 4-5 half-lives, a drug is considered to be effectively eliminated from the body.[12]

Mechanism of Action Visualization

This compound acts by directly competing with the excitatory neurotransmitter glutamate (B1630785) at its binding site on the NMDA receptor. This blockade prevents the massive influx of calcium ions that triggers the excitotoxic cascade responsible for neuronal death in ischemic conditions.[2]

G cluster_receptor NMDA Receptor Complex receptor Glutamate Binding Site ion_channel Ion Channel Blocked (No Ca²+ Influx) receptor->ion_channel Prevents Opening glutamate Glutamate (Neurotransmitter) glutamate->receptor Binds This compound This compound This compound->receptor Competitively Blocks

Caption: Competitive antagonism of this compound at the NMDA receptor.

References

Selfotel (CGS-19755) for Ischemic Stroke: A Technical Guide on Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability, is characterized by a complex pathophysiology initiated by the cessation of blood flow to a brain region. A key event in the ischemic cascade is "excitotoxicity," a process of neuronal injury triggered by the excessive release of excitatory amino acid neurotransmitters, primarily glutamate[1][2]. This glutamate (B1630785) surge leads to the overactivation of postsynaptic receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, resulting in a massive influx of calcium ions (Ca²⁺) and the initiation of downstream pathways culminating in neuronal death[1][3].

Selfotel (CGS-19755), chemically known as cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, is a competitive NMDA receptor antagonist[1][4]. It was developed to neuroprotectively intervene in the excitotoxic cascade by directly competing with glutamate for its binding site on the NMDA receptor[1][5]. In numerous preclinical animal models of both focal and global cerebral ischemia, this compound demonstrated significant efficacy in reducing neuronal damage[1][4][5]. These promising findings propelled its investigation into human clinical trials.

This technical guide provides a comprehensive overview of the core preclinical data on this compound. It details the compound's mechanism of action, summarizes quantitative outcomes from key animal studies, describes common experimental protocols, and discusses the eventual, yet informative, failure of this compound to translate from animal models to clinical efficacy[2][6][7].

Mechanism of Action: Targeting NMDA Receptor-Mediated Excitotoxicity

This compound exerts its neuroprotective effects by acting as a competitive antagonist at the glutamate binding site of the NMDA receptor[1][5]. During an ischemic event, the brain's energy failure leads to uncontrolled glutamate release into the synaptic cleft. This excess glutamate persistently activates NMDA receptors, opening their associated ion channels and allowing a pathological influx of Ca²⁺[3][8]. This calcium overload triggers a cascade of detrimental events, including the activation of proteases, lipases, and nitric oxide synthase, which ultimately leads to neuronal damage and cell death[3].

By competitively binding to the NMDA receptor, this compound prevents glutamate from activating the receptor, thereby attenuating the massive ion influx and interrupting the downstream excitotoxic cascade[1][3][4]. This mechanism is believed to preserve the integrity of neurons within the "ischemic penumbra"—a region of moderately reduced blood flow that is at risk of infarction but remains potentially salvageable in the early hours after a stroke.

Selfotel_Mechanism cluster_0 Ischemic Cascade cluster_1 Postsynaptic Neuron Ischemia Ischemia / Energy Failure Glutamate ↑ Extracellular Glutamate Ischemia->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds & Activates Ca_Influx Massive Ca²+ Influx NMDA_Receptor->Ca_Influx Activation Damage Enzyme Activation & Neuronal Damage Ca_Influx->Damage This compound This compound (CGS-19755) This compound->NMDA_Receptor Competitively Blocks Experimental_Workflow start Animal Acclimatization & Baseline Assessment surgery Induce Anesthesia Perform MCAO Surgery start->surgery treatment Randomization: This compound vs. Placebo Administration surgery->treatment monitoring Post-Operative Recovery & Monitoring treatment->monitoring neuro_eval 24h: Neurological Deficit Scoring monitoring->neuro_eval histology Terminal Point (e.g., 48h): Brain Harvest & TTC Staining neuro_eval->histology analysis Image Analysis: Calculate Infarct Volume histology->analysis end Statistical Analysis & Conclusion analysis->end

References

The Dawn of a Neuroprotective Agent: An In-depth Look at the Early Research and Discovery of CGS 19755 (Selfotel)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research and discovery of CGS 19755, a compound later known as Selfotel. It emerged as a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, heralding a new approach to neuroprotection. This document provides a comprehensive overview of its chemical properties, mechanism of action, and pivotal preclinical and early clinical findings, offering valuable insights for professionals in the field of neuroscience and drug development.

Introduction: The Excitotoxicity Hypothesis and the Rise of NMDA Antagonists

The concept of excitotoxicity, where excessive stimulation by excitatory amino acids like glutamate (B1630785) leads to neuronal damage, gained significant traction in the late 20th century. This hypothesis implicated the NMDA receptor as a key player in the pathophysiology of various neurological disorders, including stroke, epilepsy, and traumatic brain injury.[1] This understanding spurred the development of NMDA receptor antagonists as potential therapeutic agents. CGS 19755, chemically known as cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, was synthesized as a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5), a known NMDA antagonist.[1][2] Its development by CIBA-Geigy Corporation marked a significant step forward in the quest for potent and selective neuroprotective drugs.[3]

Chemical Properties

CGS 19755 is a racemic mixture with a stable solubility under normal ambient conditions.[1] Its structure as a rigid analog of AP5 was designed to enhance its binding affinity and selectivity for the NMDA receptor.[1][2]

Mechanism of Action: A Competitive Antagonist at the NMDA Receptor

Early research firmly established CGS 19755 as a competitive antagonist at the NMDA receptor.[4][5][6] This means it directly competes with the endogenous agonist, glutamate, for binding to the receptor's recognition site, thereby preventing the influx of calcium ions that triggers the excitotoxic cascade.[7]

Receptor Binding Affinity

Radioligand binding assays were crucial in characterizing the interaction of CGS 19755 with the NMDA receptor. These studies demonstrated its high affinity and selectivity.

Parameter Value Assay Method Tissue Source
IC50 50 nM[3H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ([3H]-CPP) bindingRat brain
IC50 (vs [3H]-CGS 19755) 100 nMCentrifugation AssayRat brain synaptic membranes
Kd (Component 1) 9 nMCentrifugation Assay with [3H]-CGS 19755Rat brain synaptic membranes
Bmax (Component 1) 0.55 pmol/mg proteinCentrifugation Assay with [3H]-CGS 19755Rat brain synaptic membranes
Kd (Component 2) 200 nMCentrifugation Assay with [3H]-CGS 19755Rat brain synaptic membranes
Bmax (Component 2) 1.00 pmol/mg proteinCentrifugation Assay with [3H]-CGS 19755Rat brain synaptic membranes
Kd (Single Component) 24 nMFiltration Assay with [3H]-CGS 19755Rat brain synaptic membranes
Bmax (Single Component) 0.74 pmol/mg proteinFiltration Assay with [3H]-CGS 19755Rat brain synaptic membranes

Table 1: Receptor Binding Affinity of CGS 19755 for the NMDA Receptor.[2][4]

Studies also confirmed the selectivity of CGS 19755, showing it did not interact with 23 other receptor types, including the quisqualate and kainate subtypes of excitatory amino acid receptors, or benzodiazepine (B76468) receptors.[4][8]

Electrophysiological Effects

Electrophysiological studies provided functional evidence of CGS 19755's antagonist activity. In slices of the rat striatum, CGS 19755 was found to be a potent and stereospecific inhibitor of NMDA-evoked release of [3H]acetylcholine, but not that evoked by KCl.[4] It produced a parallel rightward shift in the NMDA concentration-response curve, consistent with competitive antagonism, yielding a pA2 value of 5.94.[4][6] Furthermore, iontophoretic application of CGS 19755 in the rat red nucleus selectively antagonized the excitatory effects of NMDA without affecting those of quisqualate.[4]

Preclinical Pharmacology: Evidence of Neuroprotective and Anticonvulsant Activity

Extensive preclinical studies in various animal models demonstrated the therapeutic potential of CGS 19755.

Anticonvulsant Properties

CGS 19755 exhibited significant anticonvulsant effects in multiple rodent models of epilepsy.

Animal Model Effect ED50 / Dose Route of Administration
Maximal Electroshock (Rat)Inhibition of convulsions3.8 mg/kgi.p.
Maximal Electroshock (Mouse)Inhibition of convulsions2.0 mg/kgi.p.
Picrotoxin-induced convulsionsInhibition--
Pentylenetetrazole-induced convulsionsWeak protection--
Strychnine-induced convulsionsWeak protection--
NMDA-induced convulsions (Mouse)Blocked convulsions~2 mg/kgi.p.
Sound-induced seizures (DBA/2 mice)Blocked wild running~2 mg/kgi.p.
Sound-induced seizures (DBA/2 mice)Complete block1.0 nmoli.c.v.
Sound-induced seizures (DBA/2 mice)Complete block0.1 mmol/kgi.p.

Table 2: Anticonvulsant Activity of CGS 19755 in Preclinical Models.[4][6][9]

Neuroprotective Effects in Ischemia Models

The potential of CGS 19755 to mitigate neuronal damage in stroke models was a primary focus of early research.

Animal Model Ischemia Model Dosing Regimen Key Findings
GerbilGlobal Cerebral Ischemia10 and 30 mg/kg i.p. (4 doses at 2h intervals, starting 15 min before occlusion)Reduced ischemia-induced hippocampal brain damage.[1]
GerbilGlobal Cerebral Ischemia30 mg/kg i.p. (4 doses at 2h intervals, starting 1, 2, or 4h after occlusion)Neuroprotective.[1]
RatPermanent Middle Cerebral Artery Occlusion (MCAO)40 mg/kg i.v. (immediately after occlusion)Reduced cortical edema by 23%.[1]
RatPermanent Middle Cerebral Artery Occlusion (MCAO)10 mg/kg i.v. bolus + 5 mg/kg/h infusion for 4hReduced cortical infarct volume.[1]
RatPermanent Middle Cerebral Artery Occlusion (MCAO)10 mg/kg i.v. (5 min prior to or 5 min after occlusion)Reduced infarct size and post-ischemic glucose hypermetabolism.[1]
RabbitReversible Spinal Cord Ischemia30 mg/kg i.v. (5 min after ischemia)Significant efficacy.[1]
RabbitFocal Cerebral Ischemia40 mg/kg i.v.76% decrease in cortical ischemic neuronal damage and 48% decrease in cortical edema.[1]

Table 3: Neuroprotective Efficacy of CGS 19755 in Preclinical Ischemia Models.

Anxiolytic and Other Behavioral Effects

In addition to its anticonvulsant and neuroprotective properties, CGS 19755 also demonstrated anxiolytic-like effects in a rat conflict test, with a minimum effective dose of 1.73 mg/kg i.p.[9] At higher doses, it impaired motor coordination and showed some generalization to diazepam discriminative stimuli, suggesting potential muscle relaxant properties.[9] While some phencyclidine-like behaviors were observed, they occurred at much higher doses than those required for its anticonflict activity.[9]

Early Clinical Development and Challenges

The promising preclinical data led to the investigation of CGS 19755 (this compound) in human clinical trials, primarily for acute ischemic stroke and severe head injury.

Phase IIa Stroke Trial

A multicenter, randomized, double-blind, placebo-controlled, ascending-dose Phase IIa trial evaluated the safety and tolerability of CGS 19755 in patients with acute ischemic stroke.[7][10]

Dose Number of Patients Adverse Events (CNS) Mortality
1.0 mg/kg61-
1.5 mg/kg74 (milder)-
1.75 mg/kg53-
2.0 mg/kg66 (agitation, hallucinations, confusion, paranoia, delirium)-
Placebo8-1
Total Treated 24 3

Table 4: Safety and Tolerability of CGS 19755 in a Phase IIa Stroke Trial.[7][10]

The study concluded that a single intravenous dose of 1.5 mg/kg was safe and tolerable.[7][10] However, central nervous system adverse effects were dose-dependent and became more severe at higher doses.[1]

Phase III Trials and Discontinuation

Despite the initial promise, two parallel Phase III clinical trials in patients with severe head injury were prematurely stopped.[11] This decision was based on concerns from the Safety and Monitoring Committee about a possible increase in deaths and serious brain-related adverse events in the treatment group, as well as a low probability of demonstrating efficacy.[11] Ultimately, the clinical development of this compound was discontinued (B1498344) due to a combination of limited efficacy and the emergence of phencyclidine-like side effects and potential neurotoxicity in some human studies.[5][12]

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of [3H]-CGS 19755 for the NMDA receptor.

Materials:

  • Triton-treated crude synaptic membranes from rat brain.

  • [3H]-CGS 19755 (radioligand).

  • Unlabeled CGS 19755 (for non-specific binding determination).

  • Assay buffer.

  • Centrifuge or filtration apparatus.

  • Scintillation counter.

Protocol (Centrifugation Assay):

  • Crude synaptic membranes were prepared from rat forebrains and treated with Triton X-100 to remove endogenous inhibitors of ligand binding.

  • Aliquots of the membrane preparation were incubated with increasing concentrations of [3H]-CGS 19755 in the assay buffer.

  • For determination of non-specific binding, a parallel set of incubations was performed in the presence of a high concentration of unlabeled CGS 19755.

  • Following incubation, the membranes were pelleted by centrifugation.

  • The supernatant was aspirated, and the radioactivity in the pellet was quantified using a liquid scintillation counter.

  • Specific binding was calculated by subtracting non-specific binding from total binding.

  • Saturation binding data were analyzed using Scatchard analysis to determine Kd and Bmax values.[2][13]

Protocol (Filtration Assay):

  • Similar to the centrifugation assay, membranes were incubated with [3H]-CGS 19755.

  • The incubation was terminated by rapid filtration through glass fiber filters, which trap the membranes.

  • The filters were washed rapidly with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters was measured by scintillation counting.

  • Data analysis was performed as described for the centrifugation assay.[2][13]

In Vivo Maximal Electroshock (MES) Seizure Model

Objective: To assess the anticonvulsant efficacy of CGS 19755.

Animals: Male albino mice or rats.

Materials:

  • CGS 19755 solution.

  • Vehicle control (e.g., saline).

  • Corneal electrodes.

  • A stimulator capable of delivering a supramaximal electrical stimulus.

Protocol:

  • Animals were administered CGS 19755 or vehicle via intraperitoneal (i.p.) injection at various doses.

  • At a predetermined time after drug administration (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) was delivered through corneal electrodes.

  • The animals were observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The dose of CGS 19755 that protected 50% of the animals from the tonic hindlimb extension (ED50) was calculated using probit analysis.[4]

Visualizing the Science

Signaling Pathway and Mechanism of Action

NMDA_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to Ion_Channel Ion Channel NMDA_R->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to CGS19755 CGS 19755 CGS19755->NMDA_R Competitively Blocks

Caption: Mechanism of action of CGS 19755 at the NMDA receptor.

Experimental Workflow for Preclinical Anticonvulsant Testing

Anticonvulsant_Workflow Animal_Selection Animal Selection (e.g., Mice, Rats) Grouping Random Assignment to Groups (Vehicle, CGS 19755 doses) Animal_Selection->Grouping Drug_Admin Drug Administration (i.p. injection) Grouping->Drug_Admin Time_Lapse Waiting Period (e.g., 30-60 min) Drug_Admin->Time_Lapse Seizure_Induction Seizure Induction (e.g., MES, PTZ) Time_Lapse->Seizure_Induction Observation Behavioral Observation (Presence/Absence of Seizure) Seizure_Induction->Observation Data_Analysis Data Analysis (ED50 Calculation) Observation->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Workflow for in vivo anticonvulsant efficacy testing.

Logical Progression of CGS 19755 Research

Development_Logic Concept Excitotoxicity Hypothesis Synthesis Synthesis of CGS 19755 (AP5 Analog) Concept->Synthesis In_Vitro In Vitro Characterization (Binding, Electrophysiology) Synthesis->In_Vitro Preclinical Preclinical In Vivo Studies (Epilepsy, Stroke Models) In_Vitro->Preclinical Clinical_PhaseII Phase II Clinical Trials (Safety & Tolerability) Preclinical->Clinical_PhaseII Clinical_PhaseIII Phase III Clinical Trials (Efficacy) Clinical_PhaseII->Clinical_PhaseIII Outcome Discontinuation (Efficacy/Safety Concerns) Clinical_PhaseIII->Outcome

Caption: Logical flow of the research and development of CGS 19755.

Conclusion

The early research and discovery of CGS 19755 represent a pivotal chapter in the development of neuroprotective agents. Its potent and selective competitive antagonism at the NMDA receptor, demonstrated through rigorous in vitro and in vivo studies, provided a strong rationale for its clinical investigation. While CGS 19755 ultimately did not achieve clinical success, the wealth of data generated during its development significantly advanced our understanding of the role of NMDA receptors in neurological disorders and informed the design of subsequent drug discovery programs. The story of CGS 19755 serves as a valuable case study for researchers and drug development professionals, highlighting both the promise and the challenges of translating preclinical findings into effective therapies for complex neurological diseases.

References

Selfotel: A Competitive Antagonist of NMDA Receptors in the Mitigation of Glutamate-Induced Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glutamate-induced neurotoxicity, a key pathological process in ischemic stroke and traumatic brain injury, presents a significant therapeutic challenge. This document provides a comprehensive technical overview of Selfotel (CGS 19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, and its role in mitigating this excitotoxic cascade. This compound demonstrated considerable neuroprotective potential in preclinical models by competitively inhibiting glutamate (B1630785) binding to the NMDA receptor, thereby attenuating the downstream influx of calcium and subsequent neuronal death. Despite this promising preclinical profile, this compound's clinical development was halted due to a lack of efficacy and safety concerns in Phase III trials for acute ischemic stroke. This guide details the mechanistic underpinnings of this compound's action, presents key quantitative data from preclinical and clinical investigations, outlines the experimental methodologies used in its evaluation, and provides visual representations of the pertinent signaling pathways and experimental workflows. This resource is intended to inform researchers, scientists, and drug development professionals on the trajectory of this compound, offering insights into the complexities of translating preclinical neuroprotective strategies into clinical therapies.

Introduction: The Challenge of Glutamate-Induced Neurotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, under pathological conditions such as ischemic stroke or traumatic brain injury, excessive glutamate release triggers a cascade of events known as excitotoxicity, leading to neuronal damage and death.[1] This process is primarily mediated by the overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[2] The sustained activation of NMDA receptors leads to a massive influx of calcium ions (Ca2+), initiating a series of detrimental downstream effects including the activation of degradative enzymes, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[1][3]

This compound (CGS 19755), with the chemical name cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, emerged as a potent and selective competitive antagonist of the NMDA receptor.[1][4] By competing with glutamate for its binding site on the NMDA receptor, this compound aimed to prevent the pathological ion influx and interrupt the excitotoxic cascade, thus offering a neuroprotective strategy.[1]

Mechanism of Action of this compound

This compound exerts its neuroprotective effects by directly competing with glutamate at the NMDA receptor binding site.[1][2] This competitive antagonism prevents the conformational changes in the receptor that would normally lead to the opening of its associated ion channel.[5]

The signaling pathway of glutamate-induced neurotoxicity and the point of intervention by this compound are illustrated below:

Glutamate_Excitotoxicity_Pathway cluster_Membrane Neuronal Membrane cluster_Intracellular Intracellular Space Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Enzyme_Activation Activation of Degradative Enzymes (Calpains, Proteases) Ca_Influx->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Neuronal_Death Neuronal Death Enzyme_Activation->Neuronal_Death ROS_Generation ROS Generation Mitochondrial_Dysfunction->ROS_Generation ROS_Generation->Neuronal_Death This compound This compound This compound->NMDA_Receptor Competitively Blocks

Glutamate Excitotoxicity Pathway and this compound's Intervention.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound
ParameterModelValueReference
ED₅₀ vs. NMDA Excitotoxicity Dissociated mixed neocortical cultures (fetal mice)25.4 µM[4]
ED₅₀ vs. Oxygen-Glucose Deprivation (45 min) Dissociated mixed neocortical cultures (fetal mice)15.9 µM[4]
Neuroprotection vs. OGD Neocortical cultures100 µM[4]
IC₅₀ for [³H]CPP Binding Rat brain membranes50 nM[6]
Table 2: In Vivo Efficacy of this compound in Animal Models of Ischemia
Animal ModelIschemia TypeDosing RegimenOutcomeReference
Gerbil Global Cerebral Ischemia10 and 30 mg/kg i.p. (4 doses, 2h intervals)Significant reduction in hippocampal damage[4]
Rat Global Cerebral Ischemia30 mg/kg i.p. (4 doses, 2h intervals)Reduced histological damage
Rat Permanent Middle Cerebral Artery Occlusion40 mg/kg i.v. (immediately after occlusion)23% reduction in cortical edema
Rat Permanent Middle Cerebral Artery Occlusion10 mg/kg i.v. bolus, then 5 mg/kg/h for 4hSignificant reduction in cortical infarct volume
Rabbit Reversible Spinal Cord Ischemia30 mg/kg i.v. (5 min post-ischemia)Significant efficacy
Table 3: this compound Clinical Trial Data (Acute Ischemic Stroke)
Trial PhasePatient PopulationDoseKey FindingsReference
Phase IIa Acute ischemic stroke (<12 hours)Ascending doses (1.0 - 2.0 mg/kg)MTD determined to be 1.5 mg/kg; dose-dependent CNS adverse events (agitation, hallucinations)[5][7][8]
Phase III (ASSIST Trials) Acute ischemic stroke (<6 hours)Single 1.5 mg/kg i.v. doseTrials terminated prematurely due to a trend towards increased mortality in the this compound group, particularly in patients with severe stroke. No improvement in functional outcome.[1][9][10][11][12]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's neuroprotective properties.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

The OGD model is a widely used in vitro method to simulate ischemic conditions in neuronal cultures.

OGD_Workflow start Primary Neuronal Culture (e.g., rodent cortical neurons) wash Wash with glucose-free medium start->wash ogd Incubate in glucose-free medium in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 45-90 min) wash->ogd reperfusion Return to normoxic conditions with standard culture medium ogd->reperfusion assessment Assess Cell Viability (e.g., MTT or LDH assay) at various time points post-OGD reperfusion->assessment end Data Analysis assessment->end Clinical_Trial_Logic cluster_PhaseIIa Phase IIa Trial cluster_PhaseIII Phase III (ASSIST) Trials p2_objective Objective: Evaluate safety, tolerability, and pharmacokinetics p2_design Design: Randomized, double-blind, placebo-controlled, ascending-dose p2_objective->p2_design p2_population Population: Acute ischemic stroke patients (<12 hours) p2_design->p2_population p2_outcome Outcome: Maximum tolerated dose (MTD) = 1.5 mg/kg. Dose-dependent CNS adverse events. p2_population->p2_outcome p3_objective Objective: Determine efficacy and safety p3_design Design: Two parallel, randomized, double-blind, placebo-controlled trials p3_objective->p3_design p3_population Population: Acute ischemic stroke patients (<6 hours) with motor deficit p3_design->p3_population p3_intervention Intervention: Single 1.5 mg/kg i.v. dose of this compound p3_population->p3_intervention p3_endpoint Primary Endpoint: Functional outcome at 90 days (Barthel Index ≥60) p3_intervention->p3_endpoint p3_outcome Outcome: Trials terminated prematurely. No improvement in functional outcome. Trend towards increased mortality. p3_endpoint->p3_outcome

References

An In-depth Technical Guide to the Anxiolytic Properties of Selfotel (CGS-19755)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Discontinuation of Clinical Development: It is important to note that the clinical development of Selfotel was discontinued.[1] Phase III clinical trials for stroke and severe head injury were prematurely halted due to concerns about increased mortality and serious adverse events in patients receiving the drug.[2]

Introduction

This compound (also known as CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It directly competes with the neurotransmitter glutamate (B1630785) for its binding site on the NMDA receptor.[1] While the primary focus of its clinical development was neuroprotection in the context of ischemic stroke and traumatic brain injury, initial preclinical studies also revealed its potential as an anxiolytic agent.[1] This guide provides a detailed overview of the anxiolytic properties of this compound, its mechanism of action, the experimental protocols used to evaluate it, and the clinical findings that ultimately led to the cessation of its development.

Mechanism of Action: NMDA Receptor Antagonism

The NMDA receptor is a crucial component of excitatory synaptic transmission in the central nervous system. Its overactivation by glutamate is implicated in excitotoxicity, a process that leads to neuronal damage in conditions like stroke.[3] However, the glutamatergic system is also heavily involved in the neurobiology of anxiety. By blocking the NMDA receptor, this compound was hypothesized to modulate glutamatergic hyperactivity in brain regions associated with fear and anxiety, such as the amygdala and hippocampus, thereby producing anxiolytic effects.

Below is a diagram illustrating the signaling pathway of the NMDA receptor and the point of intervention for this compound.

NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_drug Pharmacological Intervention Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Release & Binding Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Activation Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activation This compound This compound This compound->NMDA_Receptor Competitive Antagonism

Caption: this compound's competitive antagonism at the NMDA receptor, preventing excitotoxicity.

Preclinical Evidence of Anxiolytic Activity

The primary evidence for this compound's anxiolytic properties comes from a behavioral pharmacology study by Bennett et al. (1989). This study demonstrated that this compound produced a significant anxiolytic-like effect in a rat model of anxiety.

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative data for this compound from the aforementioned preclinical study.

Parameter Test Species Route of Administration Result Reference
Anxiolytic EffectConflict RespondingRatIntraperitoneal (i.p.)Minimum Effective Dose: 1.73 mg/kg[4]
Motor CoordinationTraction ReflexMouseIntraperitoneal (i.p.)ED₅₀: >6 mg/kg (approx. 3-fold higher than anticonvulsant ED₅₀)[4]
Motor ImpairmentRotorod PerformanceRatIntraperitoneal (i.p.)ED₅₀: 6.2 mg/kg[4]

Note: At doses higher than 1.73 mg/kg, the anxiolytic effect appeared to be obscured by reductions in overall responding.[4]

Experimental Protocols

Animal Model of Anxiety: Conflict Test

The anxiolytic effects of this compound were identified using a conflict test in rats.[4] This class of behavioral assays is a standard method for screening potential anxiolytic drugs.

Principle: The test creates a conflict between a motivated behavior (e.g., drinking or eating for a deprived animal) and an aversive stimulus (e.g., a mild electric shock). Anxiolytic drugs typically increase the rate of the punished behavior.

General Methodology (based on the Vogel Conflict Test):

  • Acclimation and Training:

    • Animals (typically rats) are first water-deprived for a period (e.g., 48 hours).[5]

    • They are then placed in an operant chamber and trained to drink from a water spout.[5]

  • Drug Administration:

    • Prior to the testing phase, animals are administered the test compound (this compound), a placebo, or a reference anxiolytic drug via the specified route (e.g., intraperitoneal injection).[5]

  • Testing Session:

    • The animal is returned to the chamber.

    • During the session, after a set number of licks on the water spout (e.g., every 20 licks), a mild, brief electric shock is delivered through the spout.[5]

    • The number of shocks the animal is willing to endure to continue drinking is recorded over a fixed period.

  • Data Analysis:

    • A statistically significant increase in the number of punished responses (shocks taken) in the drug-treated group compared to the placebo group is indicative of an anxiolytic effect.

The following diagram illustrates a typical workflow for preclinical anxiolytic drug testing.

Anxiolytic_Workflow cluster_preclinical Preclinical Evaluation Animal_Model Select Animal Model (e.g., Conflict Test) Habituation Habituation & Training Animal_Model->Habituation Dosing Drug Administration (Vehicle vs. This compound) Habituation->Dosing Behavioral_Test Behavioral Testing Dosing->Behavioral_Test Data_Collection Data Collection (e.g., Punished Responses) Behavioral_Test->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Outcome Anxiolytic Effect? Analysis->Outcome

References

Selfotel's Impact on Synaptic Plasticity and Learning: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selfotel (CGS 19755) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The primary thrust of research into this compound has been its potential as a neuroprotective agent in acute ischemic events, such as stroke and traumatic brain injury, by mitigating excitotoxicity. While the NMDA receptor is fundamentally implicated in the mechanisms of synaptic plasticity, namely long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory, there is a conspicuous lack of extensive research directly investigating the effects of this compound on these processes in a non-pathological context.

This technical guide synthesizes the available preclinical and clinical data on this compound, focusing on its mechanism of action and its established neuroprotective effects. Furthermore, it provides detailed experimental protocols that are representative of the methodologies used to study the impact of NMDA receptor antagonists on synaptic plasticity and learning. This document aims to provide a comprehensive overview for researchers and drug development professionals, highlighting both what is known about this compound and the existing gaps in the literature concerning its direct influence on cognitive functions under normal physiological conditions.

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

This compound, chemically known as cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, functions as a competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor[1]. Unlike non-competitive antagonists that block the ion channel, this compound directly competes with the endogenous agonist glutamate, thereby preventing the opening of the ion channel and the subsequent influx of Ca2+ and Na+ ions[1]. This action is pivotal in its neuroprotective effects, as excessive Ca2+ influx through NMDA receptors is a key trigger for the excitotoxic cascade leading to neuronal cell death in ischemic conditions[1].

The NMDA receptor's role as a coincidence detector is crucial for synaptic plasticity. Its activation requires both the binding of glutamate and a sufficient depolarization of the postsynaptic membrane to relieve the voltage-dependent magnesium (Mg2+) block of the ion channel. The subsequent rise in intracellular Ca2+ initiates a cascade of signaling events that can lead to either LTP or LTD, depending on the magnitude and duration of the Ca2+ signal. By competitively inhibiting glutamate binding, this compound effectively prevents this critical Ca2+ influx, and is therefore expected to inhibit the induction of NMDA receptor-dependent LTP.

Quantitative Data Presentation

The majority of available quantitative data for this compound pertains to its neuroprotective efficacy in animal models of ischemia and its safety and tolerability in clinical trials for stroke and head injury. Data specifically detailing its effects on LTP, LTD, or learning and memory in healthy animal models are limited.

Table 1: Preclinical Neuroprotection Studies of this compound
Animal ModelIschemia ModelThis compound Dose(s)Administration RouteKey FindingsReference
GerbilsGlobal cerebral ischemia10 and 30 mg/kg (repeated doses)Intraperitoneal (i.p.)Significant reduction in ischemia-induced hippocampal brain damage.[1]
GerbilsGlobal cerebral ischemia30 mg/kg (repeated doses)Intraperitoneal (i.p.)Neuroprotective when administered up to 4 hours after occlusion.[1]
RatsFocal cerebral ischemia40 mg/kgIntravenous (i.v.)23% reduction in cortical edema.[1]
RatsFocal cerebral ischemia10 mg/kg bolus + 5 mg/kg/h infusionIntravenous (i.v.)Significant reduction in cortical infarct volume.[1]
MiceNMDA-induced convulsions~2 mg/kgIntraperitoneal (i.p.)ED50 for blocking convulsions.[2]
RatsGlobal ischemia10 mg/kgIntraperitoneal (i.p.)Reduced Ca2+ influx for up to 24 hours post-ischemia.[1]
Table 2: Clinical Trial Data for this compound in Acute Ischemic Stroke
Trial PhasePatient PopulationThis compound Dose(s)Key FindingsReference
Phase IIaAcute ischemic stroke1.0, 1.5, 1.75, 2.0 mg/kg (single or double i.v. bolus)Dose-dependent CNS adverse effects (agitation, hallucinations, confusion). Maximum tolerated dose identified as 1.5 mg/kg.[3]
Phase IIIAcute ischemic stroke1.5 mg/kg (single i.v. dose)Trials terminated prematurely. No improvement in functional outcome. Trend towards increased mortality in the this compound group, particularly within the first 30 days.[4]
Phase IIISevere head injuryNot specifiedTrials stopped prematurely due to safety concerns and lack of efficacy.[5]

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway in Synaptic Plasticity

The following diagram illustrates the canonical NMDA receptor-dependent signaling cascade leading to Long-Term Potentiation (LTP). This compound, as a competitive antagonist, acts at the glutamate binding site on the NMDA receptor, thereby inhibiting the entire downstream pathway.

NMDA_Pathway cluster_post Postsynaptic Spine Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds CaMKII CaMKII NMDAR->CaMKII Ca2+ PKC PKC NMDAR->PKC Ca2+ PKA PKA NMDAR->PKA Ca2+ AMPAR AMPA Receptor CaMKII->AMPAR Phosphorylation CREB CREB CaMKII->CREB LTP LTP Expression (e.g., AMPAR insertion) CaMKII->LTP PKC->CREB PKA->CREB Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression Gene_Expression->LTP This compound This compound This compound->NMDAR Competitively Inhibits

Caption: NMDA receptor signaling cascade for LTP and the inhibitory action of this compound.

Experimental Workflow for In Vivo Electrophysiology

The diagram below outlines a typical experimental workflow for investigating the effect of a compound like this compound on Long-Term Potentiation (LTP) in an in vivo rodent model.

LTP_Workflow cluster_setup Surgical Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Anesthesia Anesthetize Animal (e.g., urethane) Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Craniotomy Perform Craniotomy (over hippocampus) Stereotaxic->Craniotomy Electrodes Implant Stimulating & Recording Electrodes Craniotomy->Electrodes Baseline Record Baseline Synaptic Responses (e.g., 30-60 min) Electrodes->Baseline Drug_Admin Administer this compound or Vehicle (e.g., i.p. injection) Baseline->Drug_Admin Post_Drug_Baseline Record Post-Injection Baseline (e.g., 30 min) Drug_Admin->Post_Drug_Baseline Tetanus Induce LTP (High-Frequency Stimulation) Post_Drug_Baseline->Tetanus Post_Tetanus Record Potentiated Responses (e.g., 1-2 hours) Tetanus->Post_Tetanus Analysis Analyze fEPSP Slope (% change from baseline) Post_Tetanus->Analysis Comparison Compare LTP Magnitude (this compound vs. Vehicle) Analysis->Comparison

Caption: Experimental workflow for in vivo LTP studies with pharmacological intervention.

Experimental Protocols

While specific protocols for this compound's effect on learning and memory are not widely published, the following are detailed, representative methodologies for how such an investigation would be conducted.

In Vivo Long-Term Potentiation (LTP) in the Rat Hippocampus

Objective: To determine if this compound blocks the induction of LTP at Schaffer collateral-CA1 synapses in the anesthetized rat.

Materials:

  • Adult male Sprague-Dawley rats (250-350g)

  • Anesthetic (e.g., urethane)

  • Stereotaxic apparatus

  • Bipolar stimulating electrode and monopolar recording electrode

  • Amplifier and data acquisition system

  • This compound (CGS 19755) and vehicle (e.g., saline)

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat with urethane (B1682113) and place it in a stereotaxic frame. Perform a craniotomy over the hippocampus.

  • Electrode Placement: Lower the stimulating electrode into the Schaffer collateral pathway and the recording electrode into the stratum radiatum of the CA1 region.

  • Baseline Recording: Deliver single test pulses to the Schaffer collaterals every 30 seconds and record the field excitatory postsynaptic potentials (fEPSPs). Establish a stable baseline for at least 30 minutes.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the animal. Continue baseline recording for another 30 minutes to ensure the drug has taken effect and does not alter baseline synaptic transmission.

  • LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval) to induce LTP.

  • Post-HFS Recording: Continue recording fEPSPs for at least 60-120 minutes following HFS to monitor the induction and maintenance of LTP.

  • Data Analysis: Measure the slope of the fEPSP. Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline slope. Compare the magnitude of potentiation between the this compound-treated and vehicle-treated groups.

Morris Water Maze for Spatial Learning Assessment

Objective: To assess the effect of this compound on spatial learning and memory in mice.

Materials:

  • Adult male C57BL/6 mice

  • Circular pool (water maze) filled with opaque water

  • Submerged escape platform

  • Video tracking system

  • This compound and vehicle

Procedure:

  • Acclimation: Handle the mice for several days prior to the experiment.

  • Drug Administration: 30 minutes before the first trial of each day, administer this compound (e.g., 5 mg/kg, i.p.) or vehicle.

  • Acquisition Phase (4-5 days):

    • Conduct four trials per day for each mouse.

    • For each trial, place the mouse in the pool at one of four quasi-random starting positions.

    • Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15 seconds. If it fails to find the platform within 60 seconds, guide it to the platform for a 15-second stay.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

  • Data Analysis:

    • For the acquisition phase, analyze the learning curves (escape latency and path length) across days.

    • For the probe trial, compare the time in the target quadrant and platform crossings between the this compound-treated and vehicle-treated groups.

Discussion and Future Directions

The existing body of research firmly establishes this compound as a competitive NMDA receptor antagonist with neuroprotective properties in preclinical models of cerebral ischemia. However, its clinical development was halted due to a lack of efficacy and safety concerns in patients with acute stroke and head injury[4][5].

A significant gap in our understanding of this compound lies in its direct effects on synaptic plasticity and learning under normal physiological conditions. Given its mechanism of action, it is highly probable that this compound would impair NMDA receptor-dependent LTP and, consequently, hippocampus-dependent learning tasks such as the Morris water maze. The behavioral pharmacology profile of this compound does suggest some CNS effects at higher doses, including impaired motor coordination, which could confound the interpretation of learning and memory tasks[2].

Future research could explore the following:

  • Dose-response studies: Investigating the effects of a range of this compound doses on LTP induction in vivo and in vitro to determine the precise concentration required to inhibit synaptic plasticity.

  • Behavioral studies in healthy animals: Conducting well-controlled studies using tasks like the Morris water maze and contextual fear conditioning to quantify the impact of this compound on learning and memory consolidation, while also monitoring for potential motor or sedative side effects.

  • Subunit selectivity: Although generally described as a competitive antagonist, exploring any potential selectivity of this compound for different NMDA receptor subunits (e.g., GluN2A vs. GluN2B) could provide insights into its specific effects on different forms of synaptic plasticity.

References

Preclinical Profile of Selfotel in Traumatic Brain Injury: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Action: Targeting Glutamate (B1630785) Excitotoxicity

Traumatic brain injury triggers a massive release of the excitatory neurotransmitter glutamate into the extracellular space. This excess glutamate overstimulates postsynaptic receptors, particularly the N-methyl-D-aspartate (NMDA) receptors. The subsequent activation of these receptors leads to a significant influx of calcium ions (Ca²⁺) into the neurons. This intracellular calcium overload is a central event in the excitotoxic cascade, initiating a series of detrimental downstream processes:

  • Activation of Degradative Enzymes: Elevated intracellular Ca²⁺ activates proteases (e.g., calpains), phospholipases, and endonucleases, which degrade essential cellular components.

  • Mitochondrial Dysfunction: Mitochondria sequester excess Ca²⁺, which impairs their function, leading to decreased ATP production and the release of pro-apoptotic factors.

  • Generation of Reactive Oxygen Species (ROS): The excitotoxic cascade promotes the formation of ROS, causing oxidative stress and further cellular damage.

Selfotel acts as a competitive antagonist at the glutamate binding site of the NMDA receptor. By blocking the binding of glutamate, this compound prevents the pathological influx of ions, thereby mitigating the entire downstream excitotoxic cascade and preserving neuronal integrity.[1]

Signaling Pathway of Glutamate Excitotoxicity and this compound Intervention

cluster_0 Traumatic Brain Injury cluster_1 Excitotoxicity Cascade cluster_2 This compound Intervention TBI TBI Event Glutamate_Release Excessive Glutamate Release TBI->Glutamate_Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx Massive Ca²⁺ Influx NMDA_Activation->Ca_Influx Enzyme_Activation Activation of Degradative Enzymes (e.g., Calpains) Ca_Influx->Enzyme_Activation Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction ROS_Production Reactive Oxygen Species (ROS) Production Ca_Influx->ROS_Production Neuronal_Death Neuronal Death Enzyme_Activation->Neuronal_Death Mito_Dysfunction->Neuronal_Death ROS_Production->Neuronal_Death This compound This compound This compound->NMDA_Activation Inhibits

Figure 1. Signaling pathway of TBI-induced excitotoxicity and the inhibitory action of this compound.

Preclinical Efficacy in Traumatic Brain Injury Models

This compound has been evaluated in established rodent models of TBI, primarily the fluid percussion injury model and the acute subdural hematoma model. These models replicate different aspects of clinical TBI, including both focal and diffuse injury patterns.

Fluid Percussion Injury (FPI) Model

The FPI model is a widely used and well-characterized model that produces a reproducible brain injury with features of both concussion and contusion.

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized, and their body temperature is maintained.

  • Surgical Procedure: A craniotomy is performed over the parietal cortex, leaving the dura mater intact. A plastic injury cap is secured over the craniotomy site.

  • Injury Induction: The injury cap is connected to a fluid-filled reservoir. A pendulum strikes a piston on the reservoir, delivering a brief fluid pressure pulse to the dura, causing a displacement and deformation of the brain tissue. The severity of the injury can be modulated by adjusting the pressure of the fluid pulse.

  • Drug Administration: this compound is administered intravenously (i.v.) or intraperitoneally (i.p.) at specified doses and time points relative to the injury induction. For instance, a common protocol involves administering this compound 15 minutes prior to the fluid percussion injury.[2]

  • Outcome Measures: A battery of behavioral and histological assessments are performed at various time points post-injury to evaluate neurological deficits, motor function, cognitive impairments, and the extent of brain damage.

Acute Subdural Hematoma (ASDH) Model

The ASDH model is designed to mimic the formation of a blood clot in the subdural space, a common and life-threatening consequence of severe TBI.

  • Animal Preparation: Anesthesia and temperature control are maintained as in the FPI model.

  • Surgical Procedure: A craniotomy is performed to expose the dura mater.

  • Hematoma Induction: A specific volume of autologous, non-heparinized blood is slowly injected into the subdural space.

  • Drug Administration: this compound is typically administered intravenously at a set time point after the induction of the hematoma. For example, a study protocol involved administering 10 mg/kg of this compound 25 minutes after ASDH induction.[2]

  • Outcome Measures: Key endpoints include the measurement of intracranial pressure (ICP), assessment of brain edema, and histological analysis to determine the volume of brain damage.

Experimental Workflow for Preclinical TBI Studies

cluster_0 Animal Preparation cluster_1 TBI Model Induction cluster_2 Treatment cluster_3 Outcome Assessment Animal_Prep Anesthesia and Temperature Control FPI Fluid Percussion Injury (FPI) Animal_Prep->FPI ASDH Acute Subdural Hematoma (ASDH) Animal_Prep->ASDH Selfotel_Admin This compound Administration (e.g., 3-30 mg/kg, i.v. or i.p.) FPI->Selfotel_Admin ASDH->Selfotel_Admin Behavioral Behavioral Testing (Neurological Score, Motor Function) Selfotel_Admin->Behavioral Histological Histological Analysis (Lesion Volume, Neuronal Loss) Selfotel_Admin->Histological Physiological Physiological Monitoring (Intracranial Pressure) Selfotel_Admin->Physiological

Figure 2. Generalized experimental workflow for evaluating this compound in preclinical TBI models.

Quantitative Data from Preclinical TBI Studies

The following table summarizes the key quantitative findings from preclinical studies of this compound in traumatic brain injury models.

Animal ModelSpeciesThis compound Dose (mg/kg)Administration Route & TimingKey Quantitative OutcomesReference
Fluid Percussion Injury Rat3-30i.v. or i.p., 15 min pre-injuryAttenuated post-traumatic increases in glutamate concentration.[2]
Fluid Percussion Injury Rat10i.v. at 10 min, i.p. at 12 & 24h post-injuryDecreased heat shock protein expression (in combination with a free radical scavenger).[2]
Acute Subdural Hematoma Rat10i.v., 25 min post-hematomaSignificantly reduced brain damage and lowered intracranial pressure (ICP) by 29% compared to controls.[2]

Discussion and Clinical Translation

The preclinical data for this compound in traumatic brain injury models consistently demonstrated a neuroprotective effect, providing a strong rationale for its clinical development. The observed attenuation of glutamate release, reduction in intracranial pressure, and limitation of neuronal damage in animal models supported the hypothesis that targeting excitotoxicity is a viable therapeutic strategy for TBI.

However, the translation of these promising preclinical findings into clinical success proved to be challenging. Two Phase III clinical trials evaluating this compound in patients with severe head injury were prematurely terminated.[3] While a complete analysis revealed no statistically significant difference in mortality rates, an interim analysis raised concerns about a potential increase in adverse events in the treatment group.[3]

Several factors may have contributed to the failure of this compound in clinical trials, including:

  • A narrow therapeutic window: The timing of administration of an NMDA receptor antagonist is likely critical, and the optimal window may be difficult to achieve in a clinical setting.

  • Dose-limiting side effects: In clinical trials for stroke, higher doses of this compound were associated with adverse central nervous system effects such as agitation, hallucinations, and confusion.[4] The neuroprotective doses identified in animal models (3-30 mg/kg) were generally higher than those tolerated in humans.[2][5]

  • Complexity of TBI pathophysiology: TBI is a heterogeneous condition involving multiple pathological cascades beyond excitotoxicity, such as inflammation, oxidative stress, and apoptosis. Targeting a single pathway may be insufficient to produce a clinically meaningful benefit.

Conclusion

This compound represents a classic example of a neuroprotective agent with robust preclinical evidence that failed to translate to clinical efficacy for traumatic brain injury. The in-depth analysis of its preclinical profile, including the experimental models, quantitative outcomes, and underlying mechanism of action, provides valuable insights for the neuroscience research and drug development community. Understanding the successes and failures of past neuroprotective strategies, such as that of this compound, is crucial for designing future preclinical studies and clinical trials with a higher probability of success in the challenging field of TBI therapeutics.

References

Methodological & Application

Application Notes and Protocols: Selfotel in Rat Models of Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of Selfotel (CGS-19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in rat models of cerebral ischemia. The information compiled from various studies aims to guide researchers in designing and conducting experiments to evaluate the neuroprotective potential of this compound. Despite promising preclinical results, it is crucial to note that this compound failed to demonstrate efficacy in human clinical trials for acute ischemic stroke and was associated with a trend towards increased mortality[1][2][3].

Mechanism of Action

This compound exerts its neuroprotective effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to the NMDA receptor[1]. This action is critical in the context of cerebral ischemia, where excessive glutamate release triggers a cascade of excitotoxic events leading to neuronal death. By blocking the NMDA receptor, this compound mitigates this excitotoxic cascade, which includes preventing excessive calcium influx into neurons, a key step in ischemic cell death[4].

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in mitigating ischemic neuronal damage.

Selfotel_Mechanism cluster_outcome Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Receptor->Ca_Influx Neuroprotection Neuroprotection This compound This compound (CGS-19755) This compound->NMDA_Receptor Inhibits Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Experimental_Workflow Animal_Prep Animal Preparation (Rat, specific strain) Ischemia_Induction Induction of Ischemia (Global or Focal Model) Animal_Prep->Ischemia_Induction Grouping Random Assignment to Groups (this compound vs. Vehicle Control) Ischemia_Induction->Grouping Drug_Admin This compound Administration (Dosage, Route, Timing) Grouping->Drug_Admin Post_Op_Care Post-Operative Monitoring & Care Drug_Admin->Post_Op_Care Outcome_Assessment Outcome Assessment Post_Op_Care->Outcome_Assessment Histology Histological Analysis (Infarct Volume) Outcome_Assessment->Histology Behavioral Behavioral Tests (Neurological Deficits) Outcome_Assessment->Behavioral Biochemical Biochemical Assays (e.g., Calcium levels) Outcome_Assessment->Biochemical

References

Application Notes and Protocols: Assessing the Neuroprotective Effects of Selfotel In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, is a key mechanism of neuronal injury in acute neurological events like stroke and traumatic brain injury, as well as in chronic neurodegenerative diseases.[1][2] The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in this process.[1][3] Excessive stimulation of the NMDA receptor leads to a massive influx of calcium ions (Ca2+), triggering a cascade of intracellular events that culminate in neuronal death.[3][4]

Selfotel (CGS-19755) is a competitive NMDA receptor antagonist that directly competes with glutamate for its binding site.[4][5][6] By blocking the activation of the NMDA receptor, this compound aims to mitigate the downstream effects of the excitotoxic cascade.[4] Preclinical studies in various animal models have demonstrated its neuroprotective potential.[4][7]

These application notes provide a detailed protocol for assessing the neuroprotective efficacy of this compound in an in vitro model of NMDA-induced excitotoxicity using primary cortical neurons. The protocol includes methods for cell culture, induction of excitotoxicity, and quantification of neuronal viability.

Mechanism of Action: this compound and the NMDA Receptor-Mediated Excitotoxicity Pathway

This compound exerts its neuroprotective effects by competitively inhibiting the glutamate binding site on the NMDA receptor. This action prevents the channel from opening, thereby blocking the excessive influx of Ca2+ that initiates the excitotoxic cascade. This cascade involves the activation of various degradative enzymes such as proteases (calpains) and phospholipases, as well as the generation of reactive oxygen species (ROS), which ultimately lead to neuronal damage and death.[3][4]

NMDA Receptor Excitotoxicity Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds & Activates Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening This compound This compound This compound->NMDAR Competitively Inhibits Enzymes Activation of Degradative Enzymes (Calpains, Phospholipases) Ca_Influx->Enzymes ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria Apoptosis Neuronal Death (Apoptosis/Necrosis) Enzymes->Apoptosis ROS->Apoptosis Mitochondria->Apoptosis Experimental Workflow Culture 1. Primary Cortical Neuron Culture (12-14 DIV) Pretreat 2. Pre-treatment with this compound (e.g., 1, 10, 25, 50 µM) for 1 hour Culture->Pretreat Excitotoxicity 3. Induce Excitotoxicity (25 µM NMDA for 60 min) Pretreat->Excitotoxicity Wash 4. Washout & Recovery (24 hours in conditioned medium) Excitotoxicity->Wash Assess 5. Assess Neuronal Viability (LDH or MTT Assay) Wash->Assess Analyze 6. Data Analysis Assess->Analyze

References

Application Notes and Protocols for In Vivo Imaging of Selfotel Brain Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective properties, particularly in the context of ischemic stroke and traumatic brain injury.[1][2] A critical factor in the therapeutic efficacy of any central nervous system (CNS) drug is its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target site. This document provides detailed application notes and protocols for various in vivo imaging techniques to quantitatively measure the brain uptake of this compound. The methodologies described include Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Magnetic Resonance Spectroscopy (MRS).

These techniques offer non-invasive ways to assess the pharmacokinetics of this compound within the brain, providing valuable data for preclinical and clinical research. The information presented here is intended to guide researchers in designing and executing studies to evaluate the brain penetration of this compound and similar NMDA receptor antagonists.

Mechanism of Action: Competitive NMDA Receptor Antagonism

This compound exerts its neuroprotective effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to the NMDA receptor.[2] Under pathological conditions such as ischemia, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium (Ca²⁺) ions into neurons. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and the generation of reactive oxygen species, ultimately leading to neuronal death.[2][3] By blocking the glutamate binding site, this compound prevents this pathological ion influx, thereby mitigating the downstream excitotoxic cascade.[2][3]

Below is a diagram illustrating the signaling pathway of NMDA receptor activation and the mechanism of competitive antagonism by this compound.

NMDA_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDAR:glu Binds This compound This compound This compound->NMDAR:glu Competitively Binds (Blocks Glutamate) Glycine Glycine Glycine->NMDAR:gly Binds (Co-agonist) Ca_influx Ca²⁺ Influx NMDAR:channel->Ca_influx Opens Excitotoxicity Excitotoxic Cascade (Neuronal Damage) Ca_influx->Excitotoxicity Triggers

Caption: Competitive antagonism of the NMDA receptor by this compound.

Quantitative Data on this compound Brain Uptake

The following tables summarize key quantitative data on the brain uptake of this compound from preclinical studies. These values can serve as a reference for researchers designing and interpreting new imaging studies.

Table 1: this compound Concentration in Brain and Cerebrospinal Fluid (CSF) in Rabbits [4]

Time Post-Administration (hours)Brain Concentration (µM)CSF Concentration (µM)
1512
256
4713
Data obtained after a single 40 mg/kg intravenous dose.[4]

Table 2: this compound Brain Uptake Parameters in Rats [4]

ParameterConditionValue
Brain Uptake Index-0.15% (relative to iodoantipyrine)
Regional Plasma ClearanceNormoxia0.015 /100 g/min
Ischemia (Ischemic Hemisphere)0.019 /100 g/min
Ischemia (Non-ischemic Hemisphere)0.009 /100 g/min

Experimental Protocols

Detailed methodologies for key in vivo imaging experiments are provided below. These protocols are based on established methods for imaging drug delivery to the brain and can be adapted for studies with this compound.

Positron Emission Tomography (PET) Imaging

PET imaging offers high sensitivity for quantifying the regional brain distribution and kinetics of a radiolabeled drug. For this compound, a suitable positron-emitting radionuclide such as Carbon-11 (¹¹C) would be required.

1.1. Radiosynthesis of [¹¹C]this compound (Proposed Method)

  • Precursor Synthesis: A desmethyl precursor of this compound would need to be synthesized, where the methyl group to be labeled with ¹¹C is replaced by a hydroxyl or a primary amine group.

  • ¹¹C-Methylation: The precursor would be reacted with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) in the presence of a base (e.g., NaOH or K₂CO₃) in a suitable solvent (e.g., DMF or acetone).

  • Purification: The resulting [¹¹C]this compound would be purified using high-performance liquid chromatography (HPLC).

  • Formulation: The purified product would be formulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for intravenous injection.

1.2. In Vivo PET Imaging Protocol (Rodent Model)

  • Animal Preparation:

    • Male Wistar rats (250-300g) are fasted overnight with free access to water.

    • On the day of the experiment, animals are anesthetized with isoflurane (B1672236) (2-3% in O₂).

    • A catheter is placed in the tail vein for radiotracer injection and blood sampling.

  • Radiotracer Injection:

    • A bolus of [¹¹C]this compound (e.g., 10-20 MBq) is injected intravenously.

  • PET Data Acquisition:

    • Dynamic PET scanning is initiated simultaneously with the injection and continues for 60-90 minutes.

    • Data are acquired in list mode and subsequently binned into a series of time frames.

  • Arterial Blood Sampling:

    • Arterial blood samples are collected at frequent intervals throughout the scan to determine the arterial input function (the concentration of unchanged radiotracer in arterial plasma over time).

  • Data Analysis:

    • PET images are reconstructed using an appropriate algorithm (e.g., OSEM).

    • Regions of interest (ROIs) are drawn on co-registered MRI scans for anatomical reference.

    • Time-activity curves (TACs) are generated for each ROI.

    • The brain uptake can be quantified using various kinetic models (e.g., Logan graphical analysis) to determine the volume of distribution (Vₜ), which is proportional to the brain-to-plasma concentration ratio at equilibrium.

Experimental Workflow for PET Imaging

PET_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Radiosynthesis Radiosynthesis of [¹¹C]this compound Injection IV Injection of [¹¹C]this compound Radiosynthesis->Injection AnimalPrep Animal Preparation (Anesthesia, Catheterization) AnimalPrep->Injection PET_Scan Dynamic PET Scan (60-90 min) Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Injection->Blood_Sampling Reconstruction Image Reconstruction PET_Scan->Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., Logan Plot) Blood_Sampling->Kinetic_Modeling ROI_Analysis ROI Definition (with MRI co-registration) Reconstruction->ROI_Analysis ROI_Analysis->Kinetic_Modeling Quantification Quantification of Brain Uptake (Vₜ) Kinetic_Modeling->Quantification

Caption: Workflow for quantitative PET imaging of this compound brain uptake.
Single-Photon Emission Computed Tomography (SPECT) Imaging

SPECT is another nuclear medicine imaging technique that can be used to assess drug distribution. It generally has lower sensitivity and spatial resolution than PET but can be more widely available.

2.1. Radiosynthesis of a SPECT Tracer for this compound

A suitable SPECT radionuclide, such as Technetium-99m (⁹⁹ᵐTc) or Iodine-123 (¹²³I), would need to be chelated or covalently attached to this compound or a this compound derivative.

2.2. In Vivo SPECT Imaging Protocol (Rodent Model)

  • Animal Preparation:

    • Similar to the PET protocol, rats are anesthetized and a tail vein catheter is placed.

  • Radiotracer Injection:

    • A bolus of the radiolabeled this compound tracer (e.g., 50-100 MBq of ⁹⁹ᵐTc-labeled compound) is injected intravenously.

  • SPECT Data Acquisition:

    • Dynamic or static SPECT images are acquired at specific time points post-injection (e.g., 30, 60, 120 minutes). For dynamic imaging, acquisition would start at the time of injection.

    • A SPECT scanner equipped with low-energy, high-resolution collimators is used.

  • Blood and Brain Tissue Sampling (for quantitative analysis):

    • At the end of the imaging session, a final blood sample is taken via cardiac puncture.

    • The animal is euthanized, and the brain is rapidly removed.

    • The radioactivity in the brain and plasma is measured using a gamma counter.

  • Data Analysis:

    • SPECT images are reconstructed.

    • The brain-to-blood concentration ratio can be calculated from the gamma counter data to provide a quantitative measure of brain uptake. The percentage of the injected dose per gram of brain tissue (%ID/g) is also a common metric.

Experimental Workflow for SPECT Imaging

SPECT_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Radiosynthesis Radiosynthesis of SPECT Tracer Injection IV Injection of Tracer Radiosynthesis->Injection AnimalPrep Animal Preparation (Anesthesia) AnimalPrep->Injection SPECT_Scan Dynamic or Static SPECT Scan Injection->SPECT_Scan Reconstruction Image Reconstruction SPECT_Scan->Reconstruction ExVivo_Quant Ex Vivo Quantification (Brain & Blood Counting) SPECT_Scan->ExVivo_Quant Terminal Calculation Calculate %ID/g and Brain-to-Blood Ratio ExVivo_Quant->Calculation

Caption: Workflow for quantitative SPECT imaging of this compound brain uptake.
Magnetic Resonance Spectroscopy (MRS)

Proton MRS (¹H-MRS) can be used to non-invasively measure the concentration of certain molecules in the brain, provided they are present in sufficient concentrations (typically in the millimolar range) and have a unique spectral signature.

3.1. In Vivo ¹H-MRS Protocol (Rodent Model)

  • Animal Preparation:

    • Rats are anesthetized and placed in an MRI-compatible stereotaxic frame to minimize motion artifacts.

    • Physiological monitoring (respiration, temperature) is maintained throughout the experiment.

  • This compound Administration:

    • A non-radiolabeled dose of this compound is administered (e.g., 10-40 mg/kg, i.v. or i.p.).

  • MRS Data Acquisition:

    • A high-field MRI scanner (e.g., 7T or higher) is used for optimal spectral resolution and signal-to-noise ratio.

    • A volume of interest (VOI) is selected in a specific brain region (e.g., cortex or hippocampus).

    • A localized spectroscopy sequence (e.g., PRESS or STEAM) is used to acquire the ¹H spectrum from the VOI.

    • Water suppression techniques are employed to minimize the dominant water signal.

    • Spectra are acquired before and at multiple time points after this compound administration.

  • Data Analysis:

    • The acquired spectra are processed (e.g., Fourier transformation, phasing, and baseline correction).

    • The concentration of this compound is quantified by fitting its spectral peak(s) using software such as LCModel, using an internal water or creatine (B1669601) reference.

    • A time-concentration curve for this compound in the brain can be generated.

Experimental Workflow for ¹H-MRS

MRS_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis AnimalPrep Animal Preparation (Anesthesia, Stereotaxic Frame) Baseline_Scan Baseline ¹H-MRS Scan AnimalPrep->Baseline_Scan Drug_Admin Administration of This compound Baseline_Scan->Drug_Admin PostDose_Scans Time-course ¹H-MRS Scans Drug_Admin->PostDose_Scans Spectral_Processing Spectral Processing PostDose_Scans->Spectral_Processing Metabolite_Quant Metabolite Quantification (e.g., LCModel) Spectral_Processing->Metabolite_Quant Time_Course Generate Brain Time-Concentration Curve Metabolite_Quant->Time_Course

Caption: Workflow for ¹H-MRS measurement of this compound brain concentration.

Conclusion

The in vivo imaging techniques outlined in these application notes provide powerful tools for the quantitative assessment of this compound's brain uptake. PET and SPECT offer high sensitivity for tracking radiolabeled molecules, enabling detailed pharmacokinetic modeling. MRS provides a non-invasive method to measure the concentration of the unlabeled drug in specific brain regions. The choice of technique will depend on the specific research question, available resources, and the desired level of quantitative detail. By adapting these protocols, researchers can gain valuable insights into the BBB penetration of this compound, aiding in the development and evaluation of this and other neuroprotective agents.

References

Application Notes and Protocols for Evaluating the Anticonvulsant Activity of Selfotel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selfotel (CGS-19755) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] By directly competing with glutamate (B1630785) for its binding site, this compound blocks the excessive neuronal excitation and calcium influx associated with seizure activity.[4][5] Preclinical studies have demonstrated its anticonvulsant properties in various animal models.[2] However, its clinical development was halted due to a lack of efficacy and potential neurotoxic effects in trials for stroke and head injury.[3][6] Despite this, this compound remains a valuable research tool for studying the role of the NMDA receptor in epilepsy and for the development of novel anticonvulsant therapies.

These application notes provide detailed methodologies for evaluating the anticonvulsant activity of this compound in established preclinical models. The protocols are intended to guide researchers in the consistent and reliable assessment of this compound and similar compounds.

Data Presentation

The following tables summarize the quantitative data on the anticonvulsant and neuroprotective activity of this compound from preclinical studies.

Table 1: In Vivo Anticonvulsant Activity of this compound

Animal ModelSpeciesRoute of AdministrationEndpointED₅₀ (mg/kg)Citation
Maximal Electroshock (MES)RatIntraperitoneal (i.p.)Abolition of tonic hindlimb extension3.8[2]
Maximal Electroshock (MES)MouseIntraperitoneal (i.p.)Abolition of tonic hindlimb extension2.0[2]

Table 2: In Vitro Neuroprotective Activity of this compound

ModelSystemEndpointED₅₀ (µM)Citation
NMDA ExcitotoxicityDissociated mixed neocortical cultures (mouse)Prevention of neuronal cell death25.4[1]
Oxygen-Glucose Deprivation (OGD)Dissociated mixed neocortical cultures (mouse)Prevention of neuronal cell death15.9[1]

Signaling Pathway of this compound's Anticonvulsant Activity

This compound exerts its anticonvulsant effects by competitively inhibiting the glutamate binding site on the NMDA receptor. During periods of excessive neuronal firing, as seen in a seizure, there is a massive release of glutamate into the synaptic cleft. This glutamate binds to NMDA receptors, leading to the opening of their associated ion channels and a subsequent influx of Ca²⁺. This calcium overload triggers a cascade of intracellular events that contribute to neuronal hyperexcitability and cell death. By blocking glutamate's access to the NMDA receptor, this compound prevents this pathological ion influx, thereby dampening neuronal excitability and suppressing seizure activity.

Selfotel_Mechanism_of_Action cluster_pre_synaptic Presynaptic Terminal cluster_post_synaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release NMDA_Receptor NMDA Receptor Glutamate_release->NMDA_Receptor Binds Ca_channel Ca²⁺ Channel (Open) NMDA_Receptor->Ca_channel Activation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Neuronal_Hyperexcitability Neuronal Hyperexcitability & Seizure Activity Ca_influx->Neuronal_Hyperexcitability This compound This compound This compound->NMDA_Receptor Competitively Inhibits

Caption: Mechanism of this compound's anticonvulsant action via competitive antagonism of the NMDA receptor.

Experimental Protocols

The following are detailed protocols for commonly used preclinical models to evaluate the anticonvulsant activity of this compound.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

Materials:

  • Male albino mice (20-25 g) or Wistar rats (100-150 g).

  • Electroconvulsometer with corneal electrodes.

  • 0.9% saline solution.

  • Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride).

  • This compound solution/suspension in an appropriate vehicle.

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment. House them in a temperature and light-controlled environment with free access to food and water.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneally). The volume of administration should be consistent across all groups.

  • Pre-treatment Time: Conduct the MES test at the time of peak effect of this compound. This is typically determined in preliminary studies by testing at various time points post-administration (e.g., 30, 60, 120 minutes).

  • Seizure Induction:

    • At the predetermined time point, gently restrain the animal.

    • Apply a drop of topical anesthetic to each cornea, followed by a drop of saline to ensure good electrical contact.

    • Place the corneal electrodes on the corneas.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats; 60 Hz for 0.2 seconds).[7]

  • Observation and Endpoint: Immediately after the stimulus, observe the animal for the characteristic tonic-clonic seizure. The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase is absent.

  • Data Analysis: Calculate the percentage of animals protected in each dose group. Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

MES_Workflow Start Start Animal_Prep Animal Acclimatization Start->Animal_Prep Drug_Admin Administer this compound or Vehicle Animal_Prep->Drug_Admin Wait Wait for Time of Peak Effect Drug_Admin->Wait Seizure_Induction Induce Seizure via MES Wait->Seizure_Induction Observation Observe for Tonic Hindlimb Extension Seizure_Induction->Observation Protected Protected Observation->Protected Absent Not_Protected Not Protected Observation->Not_Protected Present Data_Analysis Calculate % Protection & ED₅₀ Protected->Data_Analysis Not_Protected->Data_Analysis End End Data_Analysis->End PTZ_Workflow Start Start Animal_Prep Animal Acclimatization Start->Animal_Prep Drug_Admin Administer this compound or Vehicle Animal_Prep->Drug_Admin PTZ_Injection Inject PTZ (s.c. or i.p.) Drug_Admin->PTZ_Injection Observation Observe for 30 minutes PTZ_Injection->Observation Seizure_Check Generalized Clonic Seizure? Observation->Seizure_Check Protected Protected Seizure_Check->Protected No Not_Protected Not Protected Seizure_Check->Not_Protected Yes Data_Analysis Calculate % Protection & ED₅₀ Protected->Data_Analysis Not_Protected->Data_Analysis End End Data_Analysis->End Kindling_Workflow Start Start Surgery Stereotaxic Electrode Implantation (Amygdala) Start->Surgery Recovery Recovery Period (1 week) Surgery->Recovery ADT_Determination Determine Afterdischarge Threshold (ADT) Recovery->ADT_Determination Kindling Daily Electrical Stimulation & Seizure Scoring ADT_Determination->Kindling Fully_Kindled Fully Kindled State Reached? (Consistent Stage 5 Seizures) Kindling->Fully_Kindled Fully_Kindled->Kindling No Drug_Testing Administer this compound or Vehicle and Assess Seizure Parameters Fully_Kindled->Drug_Testing Yes Data_Analysis Analyze Kindling Rate, Seizure Severity, and AD Duration Drug_Testing->Data_Analysis End End Data_Analysis->End

References

Selfotel Administration for Neuroprotection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that demonstrated significant neuroprotective properties in preclinical models of ischemic stroke and traumatic brain injury. However, it is crucial to note that This compound failed to demonstrate efficacy in pivotal Phase III clinical trials for acute ischemic stroke and was associated with a trend towards increased mortality .[1][2] These application notes are intended for research purposes only and summarize preclinical findings. Extreme caution should be exercised when interpreting and translating these preclinical data to any potential clinical context.

Introduction

Excitotoxicity, mediated by excessive glutamate (B1630785) release and subsequent overactivation of NMDA receptors, is a key mechanism of neuronal injury in ischemic stroke and other neurological disorders.[3] this compound acts by competitively binding to the glutamate recognition site on the NMDA receptor, thereby inhibiting the massive influx of calcium ions that triggers a cascade of neurotoxic events.[3][4] Preclinical studies in various animal models have shown that this compound can reduce infarct volume, decrease neuronal damage, and improve functional outcomes.[3][5] This document provides an overview of administration routes and protocols for this compound in a research setting, based on published preclinical data.

Data Presentation: Quantitative Effects of this compound Administration

The following tables summarize the neuroprotective effects of this compound observed in various preclinical and clinical studies.

Table 1: Neuroprotective Effects of this compound in Preclinical Animal Models

Animal ModelInjury TypeAdministration RouteDosageKey FindingsReference(s)
GerbilGlobal Cerebral IschemiaIntraperitoneal (i.p.)10, 30 mg/kg (4 doses, 2h intervals)Significant reduction in ischemia-induced hippocampal damage.[3]
RatFocal Cerebral Ischemia (permanent MCAO)Intravenous (i.v.)40 mg/kg (single dose)23% reduction in cortical edema.[3]
RatFocal Cerebral Ischemia (permanent MCAO)Intravenous (i.v.)10 mg/kg bolus + 5 mg/kg/h for 4hSignificant reduction in cortical infarct volume.[3]
RatFocal Cerebral Ischemia (permanent MCAO)Intravenous (i.v.)10 mg/kg (5 min pre- or post-occlusion)Reduced infarct size and post-ischemic glucose hypermetabolism.[3]
RabbitReversible Spinal Cord IschemiaIntravenous (i.v.)30 mg/kg (5 min post-ischemia)Significant neuroprotective efficacy.[3]
RabbitFocal Cerebral IschemiaIntravenous (i.v.)40 mg/kg (10 min post-occlusion)76% decrease in cortical ischemic neuronal damage and significant reduction in edema.[3]

Table 2: this compound Administration in Human Clinical Trials

Study PhaseConditionAdministration RouteDosageKey FindingsReference(s)
Phase IIaAcute Ischemic StrokeIntravenous (i.v.)Single dose of 1.5 mg/kgDetermined to be the maximum tolerated dose; higher doses caused severe adverse effects (agitation, hallucinations).[5][6]
Phase III (ASSIST Trials)Acute Ischemic StrokeIntravenous (i.v.)Single dose of 1.5 mg/kg (within 6h of onset)No improvement in functional outcome; trend towards increased mortality, especially in patients with severe stroke. Trials were suspended.[1][2][7]
Dose Escalation StudyNeurosurgery PatientsIntravenous (i.v.)0.5 - 2.0 mg/kgDoses up to 2.0 mg/kg were administered safely, but psychomimetic side effects were common and dose-dependent.[8]

Experimental Protocols

The following are representative protocols for the administration of this compound based on preclinical research. Researchers should adapt these protocols to their specific experimental designs and institutional guidelines.

Intravenous (i.v.) Administration Protocol (Rat Model of Focal Cerebral Ischemia)

Objective: To evaluate the neuroprotective effect of a single intravenous dose of this compound following the induction of focal cerebral ischemia.

Materials:

  • This compound (CGS-19755)

  • Sterile saline for injection

  • Animal model of focal cerebral ischemia (e.g., Middle Cerebral Artery Occlusion - MCAO)

  • Anesthesia (e.g., isoflurane)

  • Catheter for tail vein injection

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation: Anesthetize the rat and induce focal cerebral ischemia using the MCAO model. Monitor physiological parameters throughout the procedure.

  • Drug Preparation: Prepare a solution of this compound in sterile saline at the desired concentration (e.g., for a 10 mg/kg dose in a 300g rat, dissolve 3 mg of this compound in an appropriate volume for injection).

  • Administration: At a predetermined time point following MCAO (e.g., 5 minutes or 1 hour), administer the this compound solution via a tail vein catheter as a bolus injection.[3]

  • Control Group: Administer an equivalent volume of sterile saline to the control group.

  • Post-Administration Monitoring: Monitor the animal for recovery from anesthesia and any adverse effects.

  • Outcome Assessment: At a specified time point post-MCAO (e.g., 24 or 48 hours), assess the neuroprotective effect using methods such as infarct volume measurement (e.g., TTC staining), histological analysis of neuronal damage, or behavioral tests.

Intraperitoneal (i.p.) Administration Protocol (Gerbil Model of Global Cerebral Ischemia)

Objective: To assess the neuroprotective efficacy of repeated intraperitoneal doses of this compound in a model of global cerebral ischemia.

Materials:

  • This compound (CGS-19755)

  • Sterile saline for injection

  • Animal model of global cerebral ischemia (e.g., bilateral common carotid artery occlusion)

  • Anesthesia

  • Syringes and needles for i.p. injection

Procedure:

  • Animal Preparation: Anesthetize the gerbil and induce global cerebral ischemia.

  • Drug Preparation: Prepare a solution of this compound in sterile saline.

  • Administration: Administer this compound (e.g., 30 mg/kg) via intraperitoneal injection at specified time points. For example, a study by Boast et al. administered four doses at 2-hour intervals, beginning 1, 2, or 4 hours after the onset of occlusion.[3]

  • Control Group: Administer an equivalent volume of sterile saline to the control group at the same time points.

  • Post-Administration Monitoring: Monitor the animal's recovery and well-being.

  • Outcome Assessment: After a set survival period (e.g., 7 days), assess the extent of neuronal damage, particularly in vulnerable brain regions like the hippocampus, using histological techniques.

Intracerebroventricular (i.c.v.) Administration (Representative Protocol)

While systemic administration of this compound has been shown to cross the blood-brain barrier, direct cerebral administration is a technique used for many hydrophilic NMDA antagonists to achieve high brain concentrations.[3] The following is a general protocol for i.c.v. injection in a rat model, which can be adapted for this compound.

Objective: To directly administer this compound into the cerebral ventricles to study its central effects.

Materials:

  • This compound (CGS-19755)

  • Artificial cerebrospinal fluid (aCSF) or sterile saline

  • Stereotaxic apparatus

  • Anesthesia

  • Cannula and tubing

  • Microinjection pump

Procedure:

  • Animal Preparation: Anesthetize the rat and secure it in a stereotaxic frame.

  • Surgical Procedure: Surgically implant a guide cannula into one of the lateral ventricles using stereotaxic coordinates. Allow the animal to recover from surgery.

  • Drug Preparation: Dissolve this compound in aCSF at the desired concentration.

  • Administration: At the time of the experiment, connect a microinjection pump to the implanted cannula and infuse a small volume of the this compound solution into the ventricle at a slow, controlled rate.

  • Control Group: Infuse an equivalent volume of aCSF.

  • Post-Administration Monitoring and Outcome Assessment: As described in the previous protocols.

Mandatory Visualizations

Signaling Pathway of this compound's Neuroprotective Action

Selfotel_Pathway cluster_effect Glutamate Excess Glutamate (Ischemic Condition) NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to This compound This compound This compound->NMDA_R Competitively Blocks Ca_channel Ca²⁺ Channel Opening This compound->Ca_channel Neuroprotection Neuroprotection NMDA_R->Ca_channel Ca_influx Massive Ca²⁺ Influx Ca_channel->Ca_influx Enzymes Activation of Degradative Enzymes (Calpains, Proteases) Ca_influx->Enzymes ROS Generation of Reactive Oxygen Species (ROS) Ca_influx->ROS Mito Mitochondrial Dysfunction Ca_influx->Mito Apoptosis Neuronal Death (Apoptosis/Necrosis) Enzymes->Apoptosis ROS->Apoptosis Mito->Apoptosis

Caption: this compound competitively antagonizes the NMDA receptor, preventing excitotoxicity.

Experimental Workflow for Evaluating this compound's Neuroprotective Effect

Experimental_Workflow AnimalModel 1. Induction of Neurological Injury (e.g., MCAO in rats) Randomization 2. Randomization AnimalModel->Randomization Treatment 3a. This compound Administration (e.g., i.v. or i.p.) Randomization->Treatment Treatment Group Control 3b. Vehicle (Saline) Administration Randomization->Control Control Group Monitoring 4. Post-Treatment Monitoring (Physiological & Behavioral) Treatment->Monitoring Control->Monitoring Assessment 5. Outcome Assessment (e.g., 24-48h post-injury) Monitoring->Assessment Infarct Infarct Volume (TTC Staining) Assessment->Infarct Histo Histological Analysis Assessment->Histo Behavior Behavioral Tests Assessment->Behavior

Caption: A typical workflow for preclinical evaluation of this compound's neuroprotective efficacy.

Conclusion and Future Directions

While this compound demonstrated considerable promise in preclinical models of neuroprotection, its failure in clinical trials underscores the significant challenges in translating findings from animal models to human patients.[2][9] The adverse psychomimetic effects at potentially therapeutic doses and the lack of efficacy, coupled with a concerning safety signal in severely ill patients, have halted its clinical development for stroke.[1][5]

For researchers, these findings highlight the importance of carefully considering the therapeutic window, dose-response relationships, and the potential for adverse effects when investigating neuroprotective agents. Future research in this area may focus on developing NMDA receptor antagonists with a wider therapeutic index, exploring combination therapies, or targeting different points in the ischemic cascade. The data and protocols presented here serve as a valuable resource for understanding the preclinical evaluation of this compound and as a cautionary tale for the development of future neuroprotective drugs.

References

Application Notes and Protocols: Quantifying Infarct Volume after Selfotel Treatment in Focal Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective potential in the context of focal cerebral ischemia.[1][2] The primary mechanism of action of this compound involves blocking the glutamate (B1630785) binding site on the NMDA receptor, thereby inhibiting the excitotoxic cascade that leads to neuronal death following an ischemic event.[1] While preclinical studies in various animal models of stroke demonstrated a reduction in infarct volume with this compound treatment, it is noteworthy that pivotal Phase III clinical trials in humans failed to show efficacy and were associated with an increase in mortality, suggesting potential neurotoxic effects in the clinical setting of acute ischemic stroke.[3][4][5]

These application notes provide a detailed overview of the methodologies used to quantify the neuroprotective effects of this compound in preclinical settings, with a focus on the reduction of infarct volume. The protocols and data presented are synthesized from published animal studies and are intended to serve as a comprehensive resource for researchers in the field of stroke and neuropharmacology.

Mechanism of Action: this compound in Ischemic Stroke

During focal ischemia, the reduction in blood flow leads to a massive release of the excitatory neurotransmitter glutamate into the synaptic cleft. This excess glutamate persistently activates NMDA receptors, leading to a significant influx of calcium ions (Ca2+) into the postsynaptic neurons. The resulting intracellular calcium overload triggers a cascade of detrimental enzymatic processes, including the activation of proteases, lipases, and endonucleases, ultimately culminating in neuronal cell death and the formation of an ischemic infarct.[1][6] this compound, by competitively antagonizing the NMDA receptor, directly interferes with this initial step of the excitotoxic cascade, thereby aiming to preserve neuronal integrity in the ischemic penumbra.

Selfotel_Mechanism_of_Action cluster_0 Ischemic Cascade cluster_1 This compound Intervention Focal Ischemia Focal Ischemia Glutamate Release Glutamate Release Focal Ischemia->Glutamate Release leads to NMDA Receptor Activation NMDA Receptor Activation Glutamate Release->NMDA Receptor Activation causes Ca2+ Influx Ca2+ Influx NMDA Receptor Activation->Ca2+ Influx triggers Neuronal Cell Death Neuronal Cell Death Ca2+ Influx->Neuronal Cell Death results in This compound This compound This compound->NMDA Receptor Activation inhibits NMDA Receptor Blockade NMDA Receptor Blockade This compound->NMDA Receptor Blockade induces Reduced Neuronal Damage Reduced Neuronal Damage NMDA Receptor Blockade->Reduced Neuronal Damage leads to

Caption: Mechanism of this compound in attenuating the ischemic cascade.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound in reducing infarct volume in animal models of focal ischemia.

Table 1: Effect of this compound on Infarct Volume in Rodent Models of Permanent Middle Cerebral Artery Occlusion (pMCAO)

Animal ModelThis compound Dose and Administration RouteTiming of AdministrationInfarct Volume Reduction (%)Reference
Rat (Sprague Dawley)10 mg/kg bolus i.v. + 5 mg/kg/h infusion for 4hNot specifiedSignificant reduction in cortical infarct, no change in basal ganglia[1]
Rat10 mg/kg i.v.5 min prior to pMCAO64%[1]
Rat10 mg/kg i.v.5 min after pMCAO50%[1]
Rat (Fisher)40 mg/kg i.v.Immediately after pMCAO23% reduction in cortical edema[1]
Mouse1 mg/kgNot specifiedNo significant reduction[1]
Mouse3 mg/kgNot specified31%[1]
Mouse10 mg/kgNot specified46%[1]

Table 2: Effect of this compound on Ischemic Damage in a Rabbit Model of Temporary Focal Cerebral Ischemia

Animal ModelThis compound Dose and Administration RouteTiming of AdministrationIschemic Damage Reduction (%)Reference
Rabbit40 mg/kg i.v. bolus10 min after onset of ischemia76% decrease in cortical neuronal damage[1]

Experimental Protocols

The following are detailed protocols for the key experiments cited in the evaluation of this compound's neuroprotective effects.

Induction of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used and reproducible method for inducing focal cerebral ischemia in rodents.[7][8][9]

Objective: To induce a temporary or permanent occlusion of the middle cerebral artery to create a focal ischemic lesion in the brain.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g) or mice.

  • Anesthesia (e.g., isoflurane).

  • Operating microscope or surgical loupes.

  • Micro-surgical instruments (forceps, scissors, vessel clips).

  • 4-0 nylon monofilament with a rounded tip (tip diameter appropriate for the species).

  • Suture for ligating blood vessels.

  • Heating pad to maintain body temperature.

Protocol:

  • Anesthetize the animal with isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide.

  • Place the animal in a supine position on a heating pad to maintain rectal temperature at 37°C.

  • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the CCA proximally and the ECA distally.

  • Place a temporary microvascular clip on the ICA.

  • Make a small incision in the CCA.

  • Introduce the 4-0 nylon monofilament through the incision in the CCA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).

  • For permanent MCAO, the filament is left in place. For temporary MCAO, the filament is withdrawn after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion.

  • Remove the filament (for temporary MCAO), ligate the CCA stump, and close the incision.

  • Allow the animal to recover from anesthesia in a warm cage.

MCAO_Workflow start Start anesthesia Anesthetize Animal start->anesthesia expose_arteries Expose Carotid Arteries anesthesia->expose_arteries ligate_arteries Ligate CCA and ECA expose_arteries->ligate_arteries insert_filament Insert Filament into ICA to Occlude MCA ligate_arteries->insert_filament occlusion_period Ischemia Period (Permanent or Temporary) insert_filament->occlusion_period reperfusion Withdraw Filament for Reperfusion (for temporary MCAO) occlusion_period->reperfusion if temporary close_incision Close Incision occlusion_period->close_incision if permanent reperfusion->close_incision recovery Animal Recovery close_incision->recovery end End recovery->end

Caption: Experimental workflow for the MCAO procedure.

Administration of this compound

Objective: To deliver this compound systemically to the animal model at a specific time point relative to the ischemic insult.

Materials:

  • This compound (CGS-19755) powder.

  • Sterile saline or other appropriate vehicle.

  • Syringes and needles for intravenous (i.v.) or intraperitoneal (i.p.) injection.

  • Catheter for intravenous infusion (if applicable).

Protocol:

  • Prepare a stock solution of this compound in sterile saline at the desired concentration.

  • The route of administration can be intravenous (i.v.) or intraperitoneal (i.p.), as specified in the experimental design.

  • For bolus injections, administer the calculated dose of this compound at the predetermined time point (e.g., 5 minutes before or after MCAO).

  • For continuous infusion, a catheter can be placed in a suitable vein (e.g., femoral vein) for controlled delivery of the drug over a specified period.

  • A control group of animals should receive an equivalent volume of the vehicle (e.g., sterile saline) following the same administration schedule.

Quantification of Infarct Volume: 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining

TTC staining is a widely used and reliable method for the macroscopic visualization and quantification of ischemic infarcts in the brain.[3]

Objective: To differentiate between viable and infarcted brain tissue for the quantification of infarct volume.

Materials:

  • 2,3,5-Triphenyltetrazolium chloride (TTC) powder.

  • Phosphate-buffered saline (PBS) or sterile saline.

  • Brain matrix for slicing.

  • Scalpel or razor blades.

  • Beakers or petri dishes.

  • Incubator or water bath at 37°C.

  • Scanner or digital camera for image acquisition.

  • Image analysis software (e.g., ImageJ).

Protocol:

  • At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the animal with an overdose of an appropriate anesthetic.

  • Carefully remove the brain from the skull.

  • Place the brain in a brain matrix and cut coronal sections of a specific thickness (e.g., 2 mm).

  • Prepare a 2% TTC solution in PBS or saline.

  • Immerse the brain slices in the TTC solution in a beaker or petri dish.

  • Incubate the slices at 37°C for 15-30 minutes, ensuring both sides of the slices are exposed to the solution.

  • Viable tissue will be stained a deep red color, while the infarcted tissue will remain white or pale.

  • After staining, fix the slices in 10% buffered formalin.

  • Capture high-resolution digital images of the stained slices.

  • Use image analysis software to measure the area of the infarct (white tissue) and the total area of the ipsilateral and contralateral hemispheres in each slice.

  • The infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness. An edema correction is often applied: Corrected Infarct Volume = Infarct Volume × (Area of Contralateral Hemisphere / Area of Ipsilateral Hemisphere).

Histological Analysis

Objective: To microscopically assess neuronal damage and confirm the extent of the infarct.

Materials:

  • Formalin or other fixatives.

  • Paraffin (B1166041) or cryostat for sectioning.

  • Stains such as Hematoxylin and Eosin (H&E) or Cresyl Violet.

  • Microscope.

Protocol:

  • After euthanasia, perfuse the animal transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Dissect the brain and post-fix it in the same fixative overnight.

  • Process the brain for paraffin embedding or freeze for cryosectioning.

  • Cut thin sections (e.g., 5-20 µm) from the region of interest.

  • Stain the sections with H&E to visualize general morphology and identify necrotic tissue, or with Cresyl Violet to assess neuronal loss.

  • Examine the stained sections under a microscope to evaluate the extent of neuronal damage, inflammation, and other histopathological changes.

Study_Logic hypothesis Hypothesis: This compound reduces infarct volume in focal ischemia animal_model Animal Model of Focal Ischemia (e.g., MCAO in rats) hypothesis->animal_model treatment_groups Treatment Groups: 1. This compound 2. Vehicle (Control) animal_model->treatment_groups outcome_measure Primary Outcome Measure: Infarct Volume treatment_groups->outcome_measure quantification Quantification Methods: - TTC Staining - Histological Analysis outcome_measure->quantification data_analysis Data Analysis: Compare infarct volumes between This compound and Control groups quantification->data_analysis conclusion Conclusion: Efficacy of this compound in reducing infarct volume data_analysis->conclusion

Caption: Logical flow of a preclinical study on this compound.

References

Application Notes and Protocols for Electrophysiological Recording in the Presence of Selfotel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selfotel (CGS-19755) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It acts by competing with the endogenous agonist, glutamate (B1630785), for its binding site on the NMDA receptor, thereby inhibiting the influx of calcium ions (Ca2+) that is associated with receptor activation. Excessive activation of NMDA receptors is a key mechanism implicated in excitotoxic neuronal damage following ischemic stroke and other neurological insults.[1] While this compound demonstrated significant neuroprotective effects in preclinical models, it failed to show efficacy in clinical trials for acute ischemic stroke and was associated with a trend towards increased mortality.[2][3][4]

These application notes provide detailed protocols for utilizing this compound in in vitro electrophysiological studies to investigate its effects on neuronal activity, synaptic transmission, and plasticity. The provided methodologies for whole-cell patch-clamp and extracellular field potential recordings will enable researchers to explore the functional consequences of NMDA receptor blockade by this compound in various experimental paradigms.

Mechanism of Action: Competitive Antagonism of the NMDA Receptor

This compound's primary mechanism of action is the competitive inhibition of the glutamate binding site on the NMDA receptor. In pathological conditions such as ischemia, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of Ca2+. This intracellular Ca2+ overload triggers a cascade of neurotoxic events, including the activation of degradative enzymes (e.g., proteases, phospholipases) and the generation of reactive oxygen species (ROS), ultimately leading to neuronal death. By blocking glutamate binding, this compound mitigates this excitotoxic cascade.

The competitive nature of this compound's antagonism means its effectiveness is dependent on the concentration of glutamate present.[1] Higher concentrations of glutamate will require higher concentrations of this compound to achieve the same level of receptor blockade.

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data regarding the effects of this compound from preclinical studies. This information is crucial for experimental design and data interpretation.

ParameterValueSpecies/ModelReference
In Vitro Neuroprotection
ED50 vs. NMDA Excitotoxicity25.4 μMFetal Swiss Webster mice neocortical cultures[1]
ED50 vs. Oxygen-Glucose Deprivation (OGD)15.9 μMFetal Swiss Webster mice neocortical cultures[1]
Neuroprotective Concentration vs. OGD100 μMNot Specified[1]
In Vivo Neuroprotection
Neuroprotective Dose (Stroke Models)10 - 40 mg/kgAnimal Models[1]
Neuroprotective Dose (Traumatic Brain Injury Models)3 - 30 mg/kgAnimal Models[1]
Clinical and Preclinical Pharmacokinetics
CSF Concentration (Neurosurgical Patients, 1.5-6h post-dose)0.2 - 4.76 μMHuman[1]
CSF Concentration (Rabbit Ischemia Model, 1-4h post-dose)12.6 μMRabbit[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Assess this compound's Effect on NMDA Receptor-Mediated Currents

This protocol is designed to measure the direct inhibitory effect of this compound on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons or acute brain slices.

Materials:

  • Standard patch-clamp electrophysiology setup (amplifier, micromanipulator, perfusion system, data acquisition system)[5]

  • Borosilicate glass capillaries for pipette fabrication

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • This compound stock solution (e.g., 10 mM in water)

  • NMDA receptor agonist (e.g., NMDA)

  • AMPA receptor antagonist (e.g., CNQX) to isolate NMDA currents

  • GABA-A receptor antagonist (e.g., picrotoxin) to block inhibitory currents

Procedure:

  • Preparation of Solutions:

    • Prepare aCSF and intracellular solution according to standard laboratory protocols. Ensure aCSF is continuously bubbled with 95% O2 / 5% CO2.

    • Prepare a fresh dilution of this compound in aCSF to the desired final concentration (e.g., 1, 5, 10, 25, 50, 100 μM) immediately before use.

  • Cell/Slice Preparation:

    • Prepare cultured neurons or acute brain slices (e.g., hippocampal or cortical) using established methods.[5][6]

    • Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Whole-Cell Recording:

    • Establish a whole-cell patch-clamp recording from a target neuron in voltage-clamp mode.[7]

    • Hold the neuron at a depolarized membrane potential (e.g., +40 mV) to relieve the magnesium block of NMDA receptors.

    • Include an AMPA receptor antagonist (e.g., 10 μM CNQX) and a GABA-A receptor antagonist (e.g., 50 μM picrotoxin) in the aCSF to isolate NMDA receptor-mediated currents.

  • Application of this compound and NMDA:

    • Obtain a stable baseline recording of spontaneous or evoked NMDA receptor-mediated currents. To evoke currents, use a stimulating electrode to deliver a brief electrical pulse to afferent fibers.

    • Perfuse the slice with aCSF containing the desired concentration of this compound for a pre-incubation period of at least 10-15 minutes to allow for equilibration.

    • Co-apply NMDA (e.g., 20-50 μM) with this compound to elicit a robust NMDA current. Alternatively, for evoked responses, continue electrical stimulation in the presence of this compound.

    • Record the NMDA receptor-mediated current in the presence of this compound.

    • To determine the IC50, perform a concentration-response experiment with multiple concentrations of this compound.

  • Washout:

    • Perfuse the preparation with this compound-free aCSF for at least 20-30 minutes to wash out the drug and observe any recovery of the NMDA receptor-mediated current.

  • Data Analysis:

    • Measure the peak amplitude and decay kinetics of the NMDA receptor-mediated EPSCs before, during, and after this compound application.

    • Calculate the percentage inhibition of the NMDA current at each this compound concentration.

    • Fit the concentration-response data to a logistic function to determine the IC50 value.

Protocol 2: Extracellular Field Potential Recording to Evaluate this compound's Impact on Synaptic Plasticity (Long-Term Potentiation - LTP)

This protocol outlines the methodology for assessing the effect of this compound on the induction of LTP at Schaffer collateral-CA1 synapses in acute hippocampal slices.

Materials:

  • Standard extracellular field potential recording setup (amplifier, stimulating electrode, recording electrode, data acquisition system)

  • Brain slice chamber (submerged or interface type)

  • Acute hippocampal slices (300-400 µm thick)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound stock solution

Procedure:

  • Slice Preparation and Recovery:

    • Prepare transverse hippocampal slices from a rodent brain and allow them to recover in oxygenated aCSF for at least 1 hour.[6]

  • Electrode Placement:

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver single test pulses at a low frequency (e.g., 0.033 Hz) to establish a stable baseline of fEPSP responses for at least 20-30 minutes. Adjust the stimulus intensity to elicit an fEPSP with an amplitude that is 30-40% of the maximum.

  • Application of this compound:

    • Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10, 25, or 50 μM) for a pre-incubation period of 20-30 minutes prior to LTP induction.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

  • Post-Induction Recording:

    • Continue recording fEPSPs at the baseline test pulse frequency for at least 60 minutes after the induction protocol to monitor the expression of LTP.

  • Washout (Optional):

    • If investigating reversibility, perfuse with this compound-free aCSF and continue recording.

  • Data Analysis:

    • Measure the slope of the fEPSP as an index of synaptic strength.

    • Normalize the fEPSP slope to the pre-induction baseline average.

    • Compare the magnitude of LTP (the percentage increase in fEPSP slope 50-60 minutes post-induction) in the presence and absence of this compound.

    • Calculate the percentage inhibition of LTP by this compound.

Mandatory Visualizations

Signaling Pathway of Excitotoxicity and this compound's Point of Intervention

Glutamate Excess Glutamate (e.g., during Ischemia) NMDAR NMDA Receptor Glutamate->NMDAR Binds to Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx Opens channel Enzymes Activation of Degradative Enzymes (Proteases, Lipases) Ca_Influx->Enzymes ROS Generation of Reactive Oxygen Species (ROS) Ca_Influx->ROS Neuronal_Damage Neuronal Damage & Cell Death Enzymes->Neuronal_Damage ROS->Neuronal_Damage This compound This compound This compound->NMDAR Competitively Blocks

Caption: this compound competitively antagonizes the NMDA receptor, preventing excitotoxicity.

Experimental Workflow for Whole-Cell Patch-Clamp Recording with this compound

start Start prep Prepare Brain Slice or Neuronal Culture start->prep record Establish Whole-Cell Recording prep->record baseline Record Baseline NMDA Currents record->baseline This compound Bath Apply this compound (e.g., 25 µM) baseline->this compound record_this compound Record NMDA Currents in Presence of this compound This compound->record_this compound washout Washout this compound record_this compound->washout record_washout Record NMDA Currents After Washout washout->record_washout analyze Analyze Data (Amplitude, Kinetics, IC₅₀) record_washout->analyze end End analyze->end

Caption: Workflow for assessing this compound's effect on NMDA currents.

Logical Relationship for LTP Inhibition by this compound

HFS High-Frequency Stimulation (HFS) Glutamate_Release Glutamate Release HFS->Glutamate_Release NMDAR_Activation NMDA Receptor Activation Glutamate_Release->NMDAR_Activation Ca_Entry Postsynaptic Ca²⁺ Entry NMDAR_Activation->Ca_Entry No_LTP LTP Induction Blocked LTP_Induction LTP Induction Ca_Entry->LTP_Induction This compound This compound Present Block NMDA Receptor Blockade This compound->Block Block->NMDAR_Activation Block->No_LTP

Caption: this compound blocks LTP induction by preventing NMDA receptor activation.

References

Troubleshooting & Optimization

Technical Support Center: Investigating the Phase III Clinical Trial Failure of Selfotel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the failure of Selfotel (CGS-19755) in Phase III clinical trials for acute ischemic stroke and severe head injury.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of this compound in Phase III clinical trials?

A1: The Phase III clinical trials for this compound in acute ischemic stroke were suspended prematurely due to a lack of efficacy and a concerning trend towards increased mortality in patients receiving the drug compared to placebo.[1][2][3][4] Specifically, there was no significant improvement in functional outcomes at 90 days for patients treated with this compound.[1][4] Moreover, a higher mortality rate was observed in the this compound group, particularly within the first 30 days and in patients with severe stroke.[1][3][4][5]

Q2: What was the proposed mechanism of action for this compound?

A2: this compound is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][6][7] It was designed to block the excitotoxic cascade triggered by excessive glutamate (B1630785) release during cerebral ischemia.[1][7][8] By competitively inhibiting glutamate binding to the NMDA receptor, this compound was intended to prevent the massive influx of calcium ions into neurons, a key step leading to neuronal cell death.[1][6][7]

Q3: What were the significant adverse effects observed in patients treated with this compound?

A3: Dose-dependent central nervous system (CNS) adverse effects were a major issue. These included agitation, hallucinations, confusion, paranoia, and delirium.[6][8][9][10] In the Phase III stroke trials, neurological adverse events were more common in the this compound-treated group.[1] A concerning finding was the higher incidence of stupor and coma in patients receiving this compound (nearly 10%) compared to placebo (2%).[1][5]

Q4: Was the dose used in Phase III trials established as safe in earlier phases?

A4: A single intravenous dose of 1.5 mg/kg was selected for the Phase III stroke trials based on Phase I and Phase IIa studies, which suggested this dose was "safe and tolerable".[1][4][6][10] However, even at this dose in the Phase IIa trial, milder CNS adverse experiences were noted in 4 out of 7 patients.[6][9][10] Higher doses (1.75 mg/kg and 2.0 mg/kg) were deemed to have unacceptable levels of adverse events.[6][9][10]

Q5: Why did promising preclinical results not translate to clinical success?

A5: This is a common challenge in neuroprotective drug development.[3][11] Several factors may have contributed:

  • Narrow Therapeutic Window: The neuroprotective effects of NMDA antagonists are time-sensitive. The 6-hour window for administration in the clinical trials may have been too long.[1][4] Preclinical studies in gerbils indicated a maximum therapeutic window of 4 hours.[8]

  • Neurotoxicity: The increased mortality and adverse neurological events suggest that at the doses required for neuroprotection, this compound might exert neurotoxic effects in the setting of human brain ischemia.[1][3][4][5]

  • Dual Role of Glutamate: While excessive glutamate is excitotoxic, it also has essential physiological functions in promoting neuronal survival.[11] Prolonged blockade of NMDA receptors by this compound might have interfered with these crucial survival signals.[11][12]

  • Differences Between Animal Models and Human Stroke: The complexity and heterogeneity of human stroke in an elderly population with comorbidities are not fully replicated in young, healthy animal models.[3]

Quantitative Data Summary

The following tables summarize key data from the this compound clinical trials.

Table 1: Phase IIa Dose-Escalation and Adverse Events in Ischemic Stroke Patients [6][9][10]

Dose Group (Single IV Bolus)Number of Patients (this compound)Number of Patients with CNS Adverse Events*
1.0 mg/kg61
1.5 mg/kg74
1.75 mg/kg53
2.0 mg/kg66

*CNS Adverse Events included agitation, hallucinations, confusion, paranoia, and delirium.

Table 2: Phase III Ischemic Stroke Trials - Patient Demographics and Treatment [1]

CharacteristicThis compound (n=281)Placebo (n=286)
Mean Age (years)Not specifiedNot specified
GenderNot specifiedNot specified
Mean time from stroke onset to treatment4.5 hours4.5 hours
Dose Administered1.5 mg/kgMatching Placebo

Table 3: Phase III Ischemic Stroke Trials - Mortality Rates [1][4]

Time PointThis compound Group (Deaths/Total)Placebo Group (Deaths/Total)Relative Risk (95% CI)P-value
Day 8Not specifiedNot specifiedNot specified0.02
Day 3054 / 28037 / 286Not specified0.05
Day 9062 / 281 (22%)49 / 286 (17%)1.3 (0.92 to 1.83)0.15

*Analyses were conducted post hoc and not prespecified.

Experimental Protocols

Preclinical Neuroprotection Assay (Gerbil Global Ischemia Model)

  • Objective: To determine the neuroprotective efficacy and therapeutic window of this compound.

  • Model: Bilateral common carotid artery occlusion for 20 minutes in gerbils to induce global cerebral ischemia.

  • Methodology:

    • Animals were anesthetized.

    • This compound (doses of 1, 3, 10, and 30 mg/kg) or vehicle was administered intraperitoneally (i.p.). For the dose-response study, injections were given 4 times at 2-hour intervals, starting 15 minutes before occlusion.[8]

    • For the therapeutic window study, the 30 mg/kg dosing regimen was initiated at 1, 2, or 4 hours after the onset of occlusion.[8]

    • After a set survival period, brains were harvested for histological analysis to quantify hippocampal brain damage.

  • Key Findings: Significant neuroprotection was observed only at the 10 and 30 mg/kg doses. The maximum therapeutic window was determined to be 4 hours post-occlusion.[8]

Phase III Clinical Trial Protocol (Acute Ischemic Stroke)

  • Objective: To determine if a single dose of this compound improves functional outcome at 90 days post-stroke.[1][4]

  • Design: Two concurrent, double-blind, randomized, placebo-controlled, parallel-group, multicenter trials.[1][2][4]

  • Inclusion Criteria: Patients aged 40 to 85 years with acute ischemic hemispheric stroke and a motor deficit, able to be treated within 6 hours of symptom onset.[1][4]

  • Intervention:

    • Eligible patients were randomized to receive either this compound or a matching placebo.

    • A single intravenous (IV) bolus dose of 1.5 mg/kg this compound or placebo was administered over a short period.[1][4]

  • Primary Endpoint: The proportion of patients achieving a Barthel Index score of ≥60 at 90 days. The Barthel Index measures performance in activities of daily living.[1][4]

  • Safety Monitoring: An independent Data Safety Monitoring Board reviewed the data periodically. The trials were suspended based on their recommendation due to safety concerns.[1][2][4]

Visualizations

Selfotel_Mechanism cluster_0 Ischemic Brain Environment cluster_1 Postsynaptic Neuron cluster_2 Therapeutic Intervention Glutamate Excessive Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to Ca_Influx Massive Ca2+ Influx NMDA_R->Ca_Influx Opens Channel Excitotoxicity Excitotoxic Cascade (Enzyme activation, ROS, etc.) Ca_Influx->Excitotoxicity Cell_Death Neuronal Cell Death Excitotoxicity->Cell_Death This compound This compound This compound->NMDA_R Competitively Blocks Clinical_Trial_Workflow Start Patient with Acute Ischemic Stroke (< 6 hours from onset) Screening Eligibility Screening (Inclusion/Exclusion Criteria) Start->Screening Randomization Randomization (1:1) Screening->Randomization Treatment Single IV Bolus Dose (1.5 mg/kg this compound) Randomization->Treatment This compound Arm Placebo Single IV Bolus Dose (Matching Placebo) Randomization->Placebo Placebo Arm FollowUp Patient Follow-up and Adverse Event Monitoring Treatment->FollowUp Placebo->FollowUp Endpoint 90-Day Outcome Assessment (Barthel Index ≥60) FollowUp->Endpoint DSMB Data Safety Monitoring Board Review FollowUp->DSMB Stop Trials Suspended DSMB->Stop Safety Concerns Failure_Logic Premise Premise: NMDA receptor antagonism is neuroprotective Dose Required Dose for Efficacy (Based on Preclinical Data) Premise->Dose AdverseEffects Observed Outcome 1: Severe CNS Adverse Effects (Agitation, Confusion, Coma) Dose->AdverseEffects Leads to Mortality Observed Outcome 2: Increased Early Mortality Dose->Mortality Potentially Leads to Conclusion Conclusion: Therapeutic window is too narrow; drug may be neurotoxic at clinical doses AdverseEffects->Conclusion Suggests Mortality->Conclusion Suggests Efficacy Observed Outcome 3: Lack of Functional Improvement Efficacy->Conclusion Suggests

References

Overcoming poor blood-brain barrier penetration of Selfotel

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Selfotel (CGS 19755). This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as CGS 19755, is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It acts by binding to the glutamate (B1630785) recognition site on the NMDA receptor, thereby inhibiting the excitatory neurotransmitter glutamate.[2][3] This mechanism was investigated for its neuroprotective potential in conditions like ischemic stroke and traumatic brain injury, where excessive glutamate release can lead to excitotoxicity and neuronal cell death.[2][4][5]

Q2: Does this compound cross the blood-brain barrier (BBB)?

There is conflicting evidence regarding the efficiency of this compound's BBB penetration. Some preclinical studies in rabbits suggested that this compound readily crosses the BBB, achieving neuroprotective concentrations in the cerebrospinal fluid (CSF) and brain tissue.[4] However, other studies in rats indicated a very slow uptake into the brain.[4] In human clinical trials, the manifestation of central nervous system (CNS) side effects like agitation, hallucinations, and confusion at certain doses strongly suggests that this compound does penetrate the BBB to a pharmacologically active extent.[1][4][6] The challenge appears to be less about penetration and more about the narrow therapeutic window between efficacious and toxic doses.[2][5][7]

Q3: Why were the clinical trials for this compound halted?

The phase III clinical trials for this compound in acute ischemic stroke were prematurely stopped due to safety concerns.[2][5] The trials revealed a trend toward increased mortality in patients treated with this compound compared to placebo, particularly within the first 30 days and in patients with severe stroke.[2][7] This suggested a potential neurotoxic effect of the drug in the context of brain ischemia.[2][7]

Q4: What are the known side effects of this compound in humans?

Dose-dependent CNS adverse events have been consistently reported in clinical trials. These include:

  • Agitation

  • Hallucinations

  • Confusion

  • Paranoia

  • Delirium[1][4][6]

These side effects were more pronounced in stroke patients compared to healthy volunteers, possibly due to a disrupted BBB allowing for greater drug bioavailability or increased tissue sensitivity.[1][4]

Troubleshooting Guide

Issue 1: Difficulty achieving a therapeutic effect without observing adverse events.

Possible Cause: this compound has a narrow therapeutic index. The doses required for neuroprotection in animal models are often higher than what is tolerated in humans.[4] The psychomimetic side effects are a major limiting factor for dose escalation.[8]

Suggested Solutions:

  • Dose De-escalation: The maximum tolerated single intravenous dose in stroke patients was found to be 1.5 mg/kg.[1][6] Doses above this led to severe adverse experiences.[1][6] Consider a dose-response study starting with lower doses.

  • Co-administration of Sedatives: In clinical trials, side effects were managed with reassurance, a quiet environment, and low doses of lorazepam or haloperidol.[1][4] For preclinical studies, the use of appropriate sedatives could be explored, though potential interactions with the experimental model must be considered.

  • Alternative Administration Routes: While clinical trials focused on intravenous administration, preclinical studies have used intraperitoneal injections.[4] The route of administration can influence the pharmacokinetic and pharmacodynamic profile.

Issue 2: Inconsistent results in animal models of neuroprotection.

Possible Cause:

  • Species-specific differences: As noted, BBB penetration and metabolism can vary between species (e.g., rabbits vs. rats).[4]

  • Timing of Administration: The therapeutic window for neuroprotection is often short. In some animal models, this compound was effective only when administered shortly after the ischemic event.[1]

  • Severity of Injury: The efficacy of this compound may vary with the severity of the ischemic insult. In humans, a trend toward increased mortality was observed in patients with severe stroke.[2][7]

Suggested Solutions:

  • Model Selection: Carefully select an animal model that is well-characterized and relevant to the clinical condition of interest.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct thorough PK/PD studies in your chosen model to establish the relationship between dose, brain concentration, and therapeutic/adverse effects.

  • Standardize Experimental Conditions: Ensure strict standardization of the injury model, drug administration protocol, and outcome assessments to minimize variability.

Data Presentation

Table 1: this compound Dosing and Effects in Clinical Trials

Dose Level (single IV)Patient PopulationObserved CNS Adverse EventsManagement of Adverse EventsReference
1.0 mg/kg (two doses)Acute Ischemic StrokeMild; occurred in 1 of 6 patientsSupportive care[1][6]
1.5 mg/kgAcute Ischemic StrokeMilder; occurred in 4 of 7 patientsReassurance, quiet environment, occasional low doses of lorazepam or haloperidol[1][6]
1.75 mg/kgAcute Ischemic StrokeSevere; occurred in 3 of 5 patientsMore intense management required[1][6]
2.0 mg/kgAcute Ischemic StrokeSevere; occurred in all 6 patientsMore intense management required[1][6]

Table 2: Preclinical Efficacy of this compound in Animal Models

Animal ModelInjury TypeEffective Dose RangeRoute of AdministrationOutcomeReference
GerbilsGlobal Cerebral Ischemia10-30 mg/kg (multiple doses)Intraperitoneal (i.p.)Reduced hippocampal damage[4]
RatsPermanent Middle Cerebral Artery Occlusion40 mg/kgIntravenous (i.v.)Reduced cortical edema[4]
RatsPermanent Middle Cerebral Artery Occlusion10 mg/kg bolus + 5 mg/kg/h infusionIntravenous (i.v.)Reduced cortical infarct volume[4]

Experimental Protocols

Protocol 1: Assessment of Blood-Brain Barrier Permeability

This protocol provides a general framework for assessing the brain uptake of this compound.

  • Animal Model: Select the appropriate animal model (e.g., Sprague-Dawley rats).

  • Drug Administration: Administer a known dose of this compound, either intravenously or intraperitoneally. A radiolabeled version of this compound can be used for easier quantification.

  • Tracer Co-injection: Co-administer a vascular space marker (e.g., radiolabeled albumin or dextran) to correct for the drug remaining in the brain's blood vessels.

  • Blood and Brain Sampling: At predetermined time points after administration, collect blood samples and perfuse the brain to remove intravascular blood.

  • Sample Processing: Homogenize the brain tissue and measure the concentration of this compound in the plasma and brain homogenate using an appropriate analytical method (e.g., liquid chromatography-mass spectrometry or scintillation counting for radiolabeled compounds).

  • Calculation of Brain Uptake: Calculate the brain-to-plasma concentration ratio or use a more advanced method like the in situ brain perfusion technique to determine the permeability-surface area product.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Efficacy cluster_protocol Preclinical Study Protocol cluster_outcomes Key Outcomes animal_model Select Animal Model (e.g., Rat, Rabbit) injury_model Induce CNS Injury (e.g., MCAO) animal_model->injury_model drug_admin Administer this compound (Specify Dose and Route) injury_model->drug_admin behavioral_tests Behavioral Assessments drug_admin->behavioral_tests histology Histological Analysis (Infarct Volume) behavioral_tests->histology data_analysis Data Analysis and Statistical Evaluation histology->data_analysis neuroprotection Neuroprotective Efficacy data_analysis->neuroprotection side_effects Adverse Effects Monitoring data_analysis->side_effects

Caption: Workflow for a preclinical study of this compound.

signaling_pathway This compound's Mechanism of Action at the NMDA Receptor cluster_synapse Excitatory Synapse cluster_effects Downstream Effects glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Activates ion_channel Ion Channel (Ca²⁺, Na⁺) nmda_receptor->ion_channel Opens This compound This compound This compound->nmda_receptor Blocks neuroprotection Neuroprotection This compound->neuroprotection Aims for calcium_influx Ca²⁺ Influx ion_channel->calcium_influx Allows excitotoxicity Excitotoxicity & Neuronal Death calcium_influx->excitotoxicity Leads to

Caption: this compound's antagonistic action at the NMDA receptor.

References

Technical Support Center: Managing Phencyclidine-Like Side Effects of Selfotel in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the competitive NMDA receptor antagonist, Selfotel (CGS-19755), in animal models. The focus is on managing and mitigating the phencyclidine (PCP)-like side effects that can be observed during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected phencyclidine-like side effects of this compound in rodent models?

A1: this compound, as a competitive NMDA receptor antagonist, can induce a range of behavioral changes in rodents that are analogous to the psychotomimetic effects of phencyclidine in humans. These side effects are dose-dependent and can include:

  • Hyperlocomotion: Increased spontaneous movement in an open field test.

  • Stereotypy: Repetitive, invariant behaviors such as head weaving, circling, or sniffing.

  • Motor Incoordination and Ataxia: Impaired balance and coordination, which can be measured using a rotarod test.

  • Disruption of Sensorimotor Gating: Deficits in prepulse inhibition (PPI) of the startle reflex, which is a model for sensorimotor gating deficits observed in schizophrenia.[1]

Q2: At what doses are these side effects typically observed?

A2: The neuroprotective doses of this compound in animal models, which range from 10–40 mg/kg, are generally higher than the doses used in clinical trials.[2] A study in rats showed that a non-competitive NMDA antagonist, MK-801, at a dose of 0.4 mg/kg induced psychomimetic-like stereotyped behaviors, and a similar trend was noted with this compound.[3] It is crucial to perform a dose-response study in your specific animal model and experimental conditions to determine the threshold for these side effects.

Q3: Can the experimental model itself influence the severity of this compound's side effects?

A3: Yes. For instance, in a rat model of permanent focal ischemia, the psychomimetic-like stereotyped behaviors induced by the NMDA antagonist MK-801 were approximately twice as intense as in non-ischemic rats.[3] A similar trend was observed for this compound.[3] Researchers using ischemic models should be particularly vigilant for enhanced side effects.

Q4: What is the underlying mechanism for these PCP-like side effects?

A4: The psychotomimetic effects of NMDA receptor antagonists are thought to arise from the disinhibition of glutamatergic pyramidal neurons. By blocking NMDA receptors on inhibitory GABAergic interneurons, this compound can lead to an increase in cortical glutamate (B1630785) release, resulting in aberrant neuronal activity.[4][5]

Troubleshooting Guides

Issue 1: Excessive Hyperlocomotion and Stereotypy Observed in Rodents

Potential Cause: The dose of this compound administered is too high, leading to significant psychostimulant effects.

Troubleshooting Steps:

  • Dose Reduction: The most straightforward approach is to lower the dose of this compound. Conduct a dose-response study to find a dose that maintains the desired therapeutic effect with minimal behavioral side effects.

  • Co-administration with a Dopamine (B1211576) D2 Receptor Antagonist:

    • Rationale: The hyperactivity and stereotypy induced by NMDA antagonists are linked to increased dopamine transmission.[6] Haloperidol (B65202), a typical antipsychotic that blocks D2 receptors, has been shown to dose-dependently antagonize MK-801-induced stereotypies in rats.[7]

    • Suggested Protocol: Administer haloperidol (0.03-0.40 mg/kg, i.p.) prior to this compound administration. A study showed that haloperidol partially blocked PCP-induced hyperactivity in mice at a dose of 1 mg/kg.[6]

  • Environmental Considerations: Ensure the testing environment is consistent and minimizes stress, as this can exacerbate behavioral responses.

Issue 2: Motor Incoordination and Ataxia Affecting Performance in Behavioral Tasks

Potential Cause: this compound is impairing motor function, which can confound the results of cognitive or motor-dependent behavioral assays.

Troubleshooting Steps:

  • Assess Motor Coordination Independently: Use a rotarod test to quantify the extent of motor impairment at different doses of this compound. This will help you identify a dose that does not significantly affect motor coordination.

  • Allow for a Washout Period: If the experimental design permits, assess the desired behavioral outcome after the acute motor-impairing effects of this compound have subsided. The half-life of this compound should be considered in determining the appropriate washout period.

  • Consider Alternative Behavioral Paradigms: If motor impairment is unavoidable at effective doses, consider using behavioral tests that are less dependent on fine motor control.

Issue 3: Unexpected Exacerbation of Psychotomimetic-like Behaviors with Co-administered Drugs

Potential Cause: Some drugs, while seemingly sedative, can paradoxically worsen the side effects of NMDA antagonists.

Troubleshooting Steps:

  • Caution with Benzodiazepines: While lorazepam was used to manage side effects in humans, a study in rats found that diazepam (another benzodiazepine) dose-dependently increased MK-801-induced stereotypies.[7] The proposed mechanism involves a shift in the balance of corticostriatothalamic feedback loops involving GABAergic neurons.[7] Therefore, co-administration of benzodiazepines should be approached with caution and carefully validated in your specific model.

  • Thorough Literature Review: Before co-administering any compound with this compound, conduct a thorough review of the literature for potential interactions with NMDA receptor antagonists.

Quantitative Data Summary

Table 1: Effect of Haloperidol on MK-801-Induced Stereotypy in Rats

Treatment GroupDose of Haloperidol (mg/kg, i.p.)Dose of MK-801 (mg/kg, i.p.)Stereotypy Score (mean wall contacts + turn rounds)
Control00~25
MK-801 Alone00.30~125
Haloperidol + MK-8010.030.30~100
Haloperidol + MK-8010.100.30~75
Haloperidol + MK-8010.250.30~50
Haloperidol + MK-8010.400.30~25

Data adapted from Behrens & Gattaz, 1992.[7]

Table 2: Effect of Diazepam on MK-801-Induced Stereotypy in Rats

Treatment GroupDose of Diazepam (mg/kg, i.p.)Dose of MK-801 (mg/kg, i.p.)Stereotypy Score (mean wall contacts + turn rounds)
Control00~25
MK-801 Alone00.30~125
Diazepam + MK-8013.00.30~150
Diazepam + MK-8015.00.30~175

Data adapted from Behrens & Gattaz, 1992.[7]

Experimental Protocols

Open Field Test for Locomotor Activity

Objective: To assess spontaneous locomotor activity and anxiety-like behavior.

Methodology:

  • Apparatus: A square or circular arena (e.g., 42 x 42 x 42 cm for mice) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning.[3]

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes before the test.

    • Administer this compound or vehicle control at the desired dose and route.

    • At a predetermined time post-injection, gently place the animal in the center of the open field arena.

    • Record the animal's activity for a set duration (typically 5-30 minutes) using an automated video-tracking system.

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena (thigmotaxis, an index of anxiety).

    • Rearing frequency (a measure of exploratory behavior).

    • Velocity of movement.

Rotarod Test for Motor Coordination

Objective: To assess motor coordination, balance, and motor learning.

Methodology:

  • Apparatus: A rotating rod apparatus with adjustable speed. The rod should have a non-slip surface.

  • Procedure:

    • Training: Habituate the animals to the apparatus for 2-3 days prior to testing. This typically involves placing the animals on the rod at a low, constant speed for a set duration.

    • Testing:

      • Administer this compound or vehicle control.

      • At a predetermined time post-injection, place the animal on the rotating rod.

      • The rod can be set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes) or to a fixed speed.

      • Record the latency to fall from the rod.

      • Conduct multiple trials with an inter-trial interval.

  • Parameters Measured:

    • Latency to fall (in seconds).

    • The speed of the rod at the time of falling.

Prepulse Inhibition (PPI) of the Startle Reflex

Objective: To measure sensorimotor gating, a process that is deficient in some psychiatric disorders like schizophrenia.

Methodology:

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the animal's startle response.

  • Procedure:

    • Place the animal in the startle chamber and allow for an acclimation period with background white noise.

    • Administer this compound or vehicle control.

    • The test consists of different trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong, startling stimulus (e.g., 120 dB) is presented.

      • Prepulse-plus-pulse trials: A weaker, non-startling stimulus (e.g., 74-86 dB) precedes the startling pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Only background noise is present.

  • Parameters Measured:

    • Startle Amplitude: The magnitude of the motor response to the pulse-alone trials.

    • Percent PPI: Calculated as: [1 - (startle amplitude on prepulse-plus-pulse trials / startle amplitude on pulse-alone trials)] x 100. A lower %PPI indicates a deficit in sensorimotor gating.

Signaling Pathways and Experimental Workflows

NMDA_Antagonist_Side_Effects This compound This compound NMDA_Receptor NMDA Receptor on GABAergic Interneuron This compound->NMDA_Receptor Inhibits GABA_Interneuron GABAergic Interneuron NMDA_Receptor->GABA_Interneuron Reduced Excitation GABA_Release Decreased GABA Release GABA_Interneuron->GABA_Release Leads to Pyramidal_Neuron Glutamatergic Pyramidal Neuron GABA_Release->Pyramidal_Neuron Less Inhibition of Glutamate_Release Increased Glutamate Release (Disinhibition) Pyramidal_Neuron->Glutamate_Release Results in Downstream_Signaling Aberrant Downstream Signaling Glutamate_Release->Downstream_Signaling Causes Side_Effects Phencyclidine-like Side Effects (Hyperlocomotion, Stereotypy) Downstream_Signaling->Side_Effects Leads to

Caption: Signaling pathway of this compound-induced side effects.

Troubleshooting_Workflow Start PCP-like Side Effects Observed with this compound Check_Dose Is the dose within the expected therapeutic range? Start->Check_Dose Reduce_Dose Reduce this compound Dose Check_Dose->Reduce_Dose No Is_Motor_Impaired Is motor coordination significantly impaired? Check_Dose->Is_Motor_Impaired Yes Assess_Behavior Re-assess Behavior Reduce_Dose->Assess_Behavior Assess_Behavior->Reduce_Dose Side Effects Persist Proceed Proceed with Experiment Assess_Behavior->Proceed Side Effects Mitigated Consider_CoAdmin Consider Co-administration of a D2 Antagonist (e.g., Haloperidol) Consider_CoAdmin->Assess_Behavior Is_Motor_Impaired->Consider_CoAdmin No Rotarod_Test Perform Rotarod Test Is_Motor_Impaired->Rotarod_Test Unsure Modify_Protocol Modify Behavioral Protocol or Adjust Dose Is_Motor_Impaired->Modify_Protocol Yes Rotarod_Test->Modify_Protocol Modify_Protocol->Proceed

Caption: Troubleshooting workflow for managing this compound side effects.

References

Technical Support Center: Selfotel (CGS-19755) Neurotoxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth information and troubleshooting guidance regarding the neurotoxicity of Selfotel (CGS-19755) observed in human clinical trials.

Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of this compound for acute ischemic stroke halted?

The clinical development of this compound was terminated primarily due to safety concerns that emerged during Phase III clinical trials (the ASSIST trials).[1][2] An independent Data Safety Monitoring Board recommended suspending the trials due to an imbalance in mortality.[1][3] There was a trend toward increased mortality in patients receiving this compound compared to placebo, particularly within the first 30 days and in patients with severe stroke.[1][4][5] This raised concerns that the drug might have a neurotoxic effect in the context of brain ischemia.[1][4][5]

Q2: What specific neurotoxic effects were observed in humans?

In human studies, this compound produced a range of dose-dependent central nervous system (CNS) adverse effects.[6][7] These were primarily psychotomimetic and dissociative symptoms, including:

  • Agitation

  • Hallucinations

  • Confusion

  • Paranoia

  • Delirium[6][8][9]

At doses of 1.5 mg/kg or less, these effects were generally milder, but higher doses led to more severe side effects requiring intensive management.[6][7] In Phase III trials, a higher incidence of neurological progression, stupor, or coma was observed in the this compound group compared to placebo.[4]

Q3: What is the underlying mechanism of this compound's neurotoxicity?

This compound is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][10] Its neurotoxic and psychotomimetic effects are a direct consequence of this mechanism, which is a class-wide effect for NMDA antagonists like ketamine and phencyclidine (PCP).[11][12][13]

The leading hypothesis for NMDA antagonist-induced neurotoxicity involves the disinhibition of specific neuronal pathways. By blocking NMDA receptors, which play a crucial role in regulating neuronal activity, these drugs can lead to the over-activation of other neuronal systems, resulting in psychosis-like symptoms and, potentially, neuronal injury.[14] In animal models, high doses of NMDA antagonists have been shown to cause neuronal vacuolization and cell death in specific brain regions, a phenomenon known as Olney's lesions, although it's unknown if this occurs in humans.[15][16]

Troubleshooting & Experimental Guidance

Problem: My NMDA antagonist compound is showing psychotomimetic-like behaviors in animal models. What does this imply for human translation?

This is a critical observation. The psychotomimetic effects of NMDA antagonists are well-documented and are a major hurdle for their clinical development.[12][13][17] The adverse events seen with this compound in humans, such as hallucinations and agitation, mirror the effects seen with other drugs in this class like ketamine.[6][14] Therefore, such preclinical signals are highly indicative of potential dose-limiting neurotoxicity in human trials. It is crucial to establish a therapeutic window where the desired neuroprotective effects can be achieved at exposures below those causing significant behavioral side effects.

Guidance: How should we design a clinical protocol to monitor for this compound-like neurotoxicity?

A robust safety monitoring plan is essential. Based on the this compound trials, the following should be incorporated:

  • Dose-Escalation Design: Start with low doses and carefully escalate, with a safety monitoring committee reviewing data at each step.[9]

  • Intensive Neurological Monitoring: Implement frequent neurological assessments during and after drug administration, specifically looking for signs of agitation, confusion, hallucinations, and changes in consciousness.[4]

  • Standardized Scales: Use validated scales to quantify neurological and functional outcomes, such as the NIH Stroke Scale (NIHSS) and the Barthel Index.[1]

  • Clear Stop/Go Criteria: Establish clear, predefined criteria for halting the trial or a specific dose cohort based on the incidence and severity of adverse events. The this compound trials were stopped based on mortality imbalance.[2]

Data from Human Clinical Trials

Table 1: Incidence of CNS Adverse Events in Phase IIa Stroke Trial

This table summarizes the dose-dependent nature of this compound's neurotoxic effects as observed in the Phase IIa clinical trial.

Dose LevelNumber of Patients TreatedPatients with CNS Adverse EventsIncidence RateKey Adverse Events Noted
1.0 mg/kg 6116.7%Mild adverse experiences.[8][9]
1.5 mg/kg 7457.1%Milder adverse experiences.[8][9]
1.75 mg/kg 5360.0%Agitation, hallucinations, confusion, paranoia, delirium.[8][9]
2.0 mg/kg 66100%Severe agitation, hallucinations, paranoia requiring management.[7][8][9]
Table 2: Mortality Data from Phase III (ASSIST) Stroke Trials

This table presents the mortality data that led to the premature termination of the two pivotal Phase III trials.

Time PointThis compound Group (n=281)Placebo Group (n=286)Relative Risk (95% CI)P-Value
Day 8 17% (in severe stroke)9% (in severe stroke)Not Reported0.03[1]
Day 30 54 deaths (19.2%)37 deaths (12.9%)Not Reported0.05[1][4]
Day 90 62 deaths (22.1%)49 deaths (17.1%)1.3 (0.92 to 1.83)0.15[1][3]

Methodologies & Pathways

Experimental Protocol: Phase III ASSIST Trials

The Acute Stroke Trials Involving this compound Treatment (ASSIST) were designed to assess the efficacy and safety of this compound in acute ischemic stroke.[1][4]

  • Design: Two concurrent, multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[1][4]

  • Patient Population: 567 patients aged 40 to 85 years with acute ischemic hemispheric stroke and a motor deficit.[1]

  • Intervention: A single intravenous dose of this compound (1.5 mg/kg) or a matching placebo administered within 6 hours of symptom onset.[1][4]

  • Primary Endpoint: The proportion of patients achieving a Barthel Index score of ≥60 at 90 days, indicating a reasonable level of functional independence.[1]

  • Safety Monitoring: All adverse experiences were recorded during the acute phase (days 1-8), with serious adverse events monitored until day 90. An independent Data Safety Monitoring Board reviewed the data periodically.[1][2]

Signaling Pathway: Proposed Mechanism of NMDA Antagonist Neurotoxicity

NMDA_Antagonist_Neurotoxicity cluster_0 Normal State cluster_1 NMDA Antagonist Effect Glutamate (B1630785) Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates GABA_Neuron GABAergic Interneuron NMDA_R->GABA_Neuron Excites Pyr_Neuron Pyramidal Neuron GABA_Neuron->Pyr_Neuron Inhibits (Tonic Brake) This compound This compound NMDA_R_Blocked NMDA Receptor This compound->NMDA_R_Blocked Blocks GABA_Neuron_Inhibited GABAergic Interneuron NMDA_R_Blocked->GABA_Neuron_Inhibited Blockade leads to Reduced Excitation Pyr_Neuron_Disinhibited Pyramidal Neuron GABA_Neuron_Inhibited->Pyr_Neuron_Disinhibited Inhibition Removed (Disinhibition) Neurotoxicity Psychotomimetic Effects & Potential Excitotoxicity Pyr_Neuron_Disinhibited->Neurotoxicity Over-activation leads to

Caption: Proposed disinhibition pathway for NMDA antagonist-induced neurotoxicity.

Experimental Workflow: Clinical Trial Safety Assessment

Clinical_Trial_Workflow cluster_workflow Safety Assessment Workflow in this compound-like Trials Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Dose_Admin Drug/Placebo Administration Randomization->Dose_Admin Monitoring Intensive Neurological & Safety Monitoring (Days 1-8) Dose_Admin->Monitoring Data_Collection Adverse Event (AE) & Serious AE (SAE) Data Collection Monitoring->Data_Collection DSMB_Review Data Safety Monitoring Board (DSMB) Review Data_Collection->DSMB_Review Outcome Trial Decision DSMB_Review->Outcome Continue, Modify, or Halt Trial

Caption: Workflow for assessing neurotoxicity in a clinical trial setting.

References

Optimizing Selfotel Dosage: A Technical Support Guide to Minimize Adverse Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Selfotel (B1681618) dosage and minimizing adverse effects during preclinical and clinical experiments. This compound (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective properties. However, its development was halted due to a narrow therapeutic window and significant adverse effects observed in clinical trials.[1][2] This guide offers insights into methodologies for assessing efficacy versus toxicity, interpreting data, and mitigating potential complications.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a competitive antagonist at the NMDA receptor.[3] It directly competes with the neurotransmitter glutamate (B1630785) for its binding site on the receptor, thereby inhibiting the influx of calcium ions (Ca2+) into neurons.[1] This action is intended to prevent the cascade of excitotoxicity, a major contributor to neuronal damage in conditions like stroke and traumatic brain injury.[1][4]

Q2: What are the most common adverse effects associated with this compound administration?

A2: Clinical trials with this compound revealed a dose-dependent increase in central nervous system (CNS)-related adverse effects.[5] The most frequently reported side effects include agitation, hallucinations, confusion, paranoia, and delirium.[5][6] At higher doses, more severe psychomimetic symptoms were observed.[7]

Q3: What was the maximum tolerated dose of this compound identified in clinical trials?

A3: Phase IIa clinical trials in acute ischemic stroke patients identified a maximum tolerated single intravenous dose of 1.5 mg/kg.[5][6] Doses above this level were associated with a higher incidence and severity of adverse CNS effects.[6] However, even at 1.5 mg/kg, a Phase III trial was terminated due to a trend toward increased mortality, suggesting potential neurotoxic effects at this dose in a clinical setting.[8][9]

Q4: How can the adverse effects of this compound be managed in an experimental setting?

A4: In clinical trials, adverse effects such as agitation and hallucinations were managed with sedation using low doses of lorazepam or haloperidol.[3][7] For preclinical animal studies, careful monitoring of behavioral changes is crucial. If significant distress is observed, dose reduction or cessation of the experiment should be considered in accordance with ethical guidelines.

Q5: What is the therapeutic window for this compound's neuroprotective effects based on preclinical data?

A5: Preclinical studies in animal models of global ischemia have shown that this compound has a therapeutic window of up to 4 hours after the ischemic event.[3] Neuroprotection was observed when administered within this timeframe, but not when given 24 hours after the insult.[3]

Troubleshooting Guide for Experimental Studies

This guide provides solutions to common issues encountered when working with this compound.

Problem Possible Cause(s) Suggested Solution(s)
High incidence of behavioral adverse effects in animal models (e.g., hyperactivity, stereotypy). The administered dose is too high, leading to excessive NMDA receptor blockade and psychomimetic effects.- Reduce the dosage of this compound. Preclinical studies suggest a neuroprotective range of 3-40 mg/kg in rodents, but the optimal dose will vary by model.[3] - Conduct a dose-response study to identify the minimal effective dose with an acceptable side-effect profile. - Consider co-administration of agents known to mitigate NMDA antagonist-induced side effects, such as benzodiazepines (e.g., diazepam) or alpha-2 adrenergic agonists (e.g., clonidine), though this may confound results.
Inconsistent neuroprotective effects in in vitro excitotoxicity assays. - Inappropriate glutamate concentration or exposure time. - Suboptimal cell density or culture conditions. - Incorrect timing of this compound application.- Titrate the concentration of glutamate to induce a consistent level of excitotoxicity (typically in the µM to mM range depending on the neuronal culture). - Ensure a healthy and confluent monolayer of neurons before inducing excitotoxicity. - Apply this compound prior to or concurrently with the glutamate challenge to ensure competitive antagonism.
High variability in infarct volume reduction in animal models of stroke. - Inconsistent surgical procedure for inducing ischemia. - Variability in drug delivery and bioavailability. - Differences in animal age, weight, or strain.- Standardize the surgical procedure to ensure consistent infarct size in the control group. - Ensure accurate and consistent administration of this compound (e.g., intravenous, intraperitoneal) and consider pharmacokinetic studies to assess brain penetration. - Use age- and weight-matched animals from the same strain for all experimental groups.
Observed neurotoxicity (increased cell death) in neuronal cultures treated with this compound. At higher concentrations, complete blockade of NMDA receptors may interfere with their physiological role in neuronal survival, leading to neurotoxicity.- Perform a concentration-response curve to determine the IC50 for cytotoxicity. - Use the lowest effective concentration of this compound that provides neuroprotection without inducing significant cell death. - Ensure the in vitro model is not overly sensitized to NMDA receptor blockade.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Neuroprotective Dosing of this compound

Animal ModelConditionRoute of AdministrationEffective Dose RangeReference
GerbilsGlobal Cerebral IschemiaIntraperitoneal (i.p.)10 - 30 mg/kg[3]
RatsStrokeIntravenous (i.v.)10 - 40 mg/kg[3][6]
VariousTraumatic Brain InjurySystemic3 - 30 mg/kg[3]

Table 2: Clinical Adverse Effects of this compound in Acute Ischemic Stroke Patients (Phase IIa Trial)

Dose (mg/kg)Number of PatientsPatients with CNS Adverse Effects (%)Key Adverse EffectsReference
1.061 (17%)Mild confusion[5]
1.574 (57%)Agitation, confusion, hallucinations (mild to moderate)[5]
1.7553 (60%)Agitation, confusion, paranoia[5]
2.066 (100%)Severe agitation, hallucinations, delirium[5]

Table 3: Phase III Clinical Trial Mortality Data for this compound (1.5 mg/kg)

Time PointThis compound Group (n=281)Placebo Group (n=286)Relative Risk (95% CI)p-valueReference
Day 3054 deaths (19.2%)37 deaths (12.9%)1.49 (1.00 - 2.22)0.05[8]
Day 9062 deaths (22.1%)49 deaths (17.1%)1.29 (0.92 - 1.83)0.15[8]

Experimental Protocols

In Vitro Excitotoxicity Assay: Lactate Dehydrogenase (LDH) Release

This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.

Materials:

  • Neuronal cell culture (e.g., primary cortical neurons)

  • 96-well culture plates

  • Glutamate solution

  • This compound solution

  • LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and mature.

  • Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1 hour).

  • Induce excitotoxicity by adding a predetermined concentration of glutamate to the wells. Include control wells with no glutamate and wells with a lysis buffer to determine maximum LDH release.

  • Incubate the plate for a duration sufficient to induce cell death (e.g., 24 hours).

  • Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).

  • Add the stop solution.

  • Measure the absorbance at the appropriate wavelength (typically 490 nm) using a plate reader.

  • Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release control.

In Vivo Behavioral Assessment: Forced Swim Test (FST)

The FST is used to assess behavioral despair in rodents, which can be an indicator of a potential adverse effect of a CNS-active drug.

Apparatus:

  • A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

Procedure:

  • Pre-test Session (Day 1):

    • Individually place each animal in the water-filled cylinder for a 15-minute session.

    • After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage. This initial exposure induces a state of immobility in the subsequent test.

  • Test Session (Day 2):

    • Administer this compound or vehicle control at the desired dose and route (e.g., i.p.) 30-60 minutes before the test.

    • Place the animal in the cylinder for a 5-minute test session.

    • Record the entire session with a video camera for later analysis.

    • An observer, blind to the treatment groups, should score the duration of immobility (the time the animal spends floating with only minor movements to keep its head above water).

    • An increase in immobility time compared to the control group may suggest a depressive-like effect.

Visualizations

Selfotel_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Activation Excitotoxicity Excitotoxicity Cascade Ca_Channel->Excitotoxicity Excessive Ca²⁺ Influx Neuronal_Damage Neuronal Damage / Death Excitotoxicity->Neuronal_Damage This compound This compound This compound->NMDA_Receptor Competitively Blocks

Caption: this compound's competitive antagonism at the NMDA receptor.

Experimental_Workflow_Dosage_Optimization cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Neuronal Cell Culture dose_response Dose-Response Curve (this compound) invitro_start->dose_response excitotoxicity_assay Induce Excitotoxicity (Glutamate) dose_response->excitotoxicity_assay viability_assay Assess Cell Viability (e.g., MTT, LDH) excitotoxicity_assay->viability_assay dose_selection Select Doses from In Vitro Data viability_assay->dose_selection animal_model Animal Model (e.g., Stroke) animal_model->dose_selection neuroprotection_assessment Assess Neuroprotection (e.g., Infarct Volume) dose_selection->neuroprotection_assessment behavioral_assessment Assess Adverse Effects (e.g., FST) dose_selection->behavioral_assessment optimization Optimal Dose Identification (Max Efficacy, Min Adverse Effects) neuroprotection_assessment->optimization behavioral_assessment->optimization

Caption: Workflow for optimizing this compound dosage.

Glutamate_Excitotoxicity_Signaling_Pathway cluster_downstream Downstream Effects Glutamate Excess Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx Enzyme_Activation Activation of Proteases, Lipases, Nucleases Ca_Influx->Enzyme_Activation Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction NO_Production ↑ Nitric Oxide (NO) Ca_Influx->NO_Production Apoptosis Apoptosis / Necrosis Enzyme_Activation->Apoptosis ROS_Production ↑ Reactive Oxygen Species (ROS) Mito_Dysfunction->ROS_Production ROS_Production->Apoptosis NO_Production->Apoptosis

Caption: Glutamate-induced excitotoxicity signaling cascade.

References

Navigating the Translational Gap: A Technical Support Center for Selfotel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the neuroprotective agent Selfotel. While this compound demonstrated significant promise in preclinical models of ischemic injury, its journey to clinical application was halted due to a failure to translate these successes. This resource aims to provide clarity on the challenges encountered, offering insights into the complex process of drug development for neuroprotective agents.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its primary mechanism of action?

This compound (CGS 19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its primary mechanism of action is to block the binding of the excitatory neurotransmitter glutamate (B1630785) to the NMDA receptor.[1][2] This action is intended to mitigate the excitotoxic cascade, a major contributor to neuronal damage following ischemic events like stroke and traumatic brain injury.[2][3]

Preclinical Efficacy

Q2: What were the key findings from preclinical studies of this compound?

Preclinical studies in various animal models of global and focal ischemia, as well as traumatic brain injury, consistently demonstrated this compound's neuroprotective effects.[2][3] These studies showed that this compound could reduce infarct size, decrease neuronal damage, and attenuate post-traumatic increases in intracranial pressure.[3]

Q3: At what doses was this compound effective in animal models?

The neuroprotective dose of this compound in animal models typically ranged from 10 to 40 mg/kg for stroke and 3 to 30 mg/kg for traumatic brain injury.[3] It's important to note that these doses are generally higher than those used in human clinical trials.[3]

Clinical Trial Challenges

Q4: Why did this compound fail in clinical trials despite its preclinical success?

The failure of this compound in Phase III clinical trials for acute ischemic stroke and severe head injury was multifactorial:

  • Adverse Effects: In human subjects, this compound produced dose-dependent central nervous system (CNS) adverse effects, including agitation, hallucinations, confusion, paranoia, and delirium.[3][4] These side effects limited the maximum tolerated dose to a level that may have been sub-therapeutic.

  • Narrow Therapeutic Window: Preclinical studies indicated a narrow time window for effective neuroprotection, often within a few hours of the ischemic event.[3] Translating this to the clinical setting, where treatment initiation is often delayed, proved challenging.

  • Potential for Neurotoxicity: An alarming trend toward increased mortality was observed in some clinical trials, particularly in patients with severe stroke, raising concerns about a potential neurotoxic effect of the drug in the context of brain ischemia.[1][5]

  • Discrepancy between Animal Models and Human Disease: The complexity and heterogeneity of human stroke and traumatic brain injury are not fully replicated in animal models. Factors such as co-morbidities and genetic diversity in the human population can significantly impact drug response.[6]

  • Dual Role of Glutamate: While excessive glutamate is excitotoxic, it also plays a crucial role in normal physiological neuronal function and survival.[7] It is hypothesized that prolonged or excessive blockade of NMDA receptors by this compound might have interfered with these essential neuroprotective pathways, contributing to the negative outcomes.[7]

Q5: Were the doses used in clinical trials comparable to the effective doses in preclinical studies?

No. The doses of this compound administered in clinical trials were lower than the effective neuroprotective doses observed in many animal models.[3] For instance, a dose of 1.5 mg/kg was identified as the maximum tolerated dose in acute stroke patients due to adverse CNS effects,[4] which is significantly lower than the 10-40 mg/kg range found to be effective in preclinical stroke models.[3]

Troubleshooting Experimental Discrepancies

Problem: My in vivo experiments with an NMDA antagonist are not replicating the neuroprotective effects seen in published this compound studies.

Possible Causes & Solutions:

  • Timing of Administration: The therapeutic window for NMDA antagonists is often very narrow. Ensure your experimental protocol administers the compound within a time frame consistent with the positive preclinical data for this compound (e.g., within 1-4 hours post-insult).[3]

  • Dosage: The effective dose in your animal model may differ. Conduct a dose-response study to determine the optimal neuroprotective dose without inducing significant behavioral side effects.

  • Animal Model: The specific animal model of ischemia or trauma can significantly influence outcomes. The lack of collateral blood supply in certain models, for example, can impact the effectiveness of neuroprotective agents.[3] Consider the specific characteristics of your chosen model in relation to the original this compound studies.

  • Route of Administration: The method of drug delivery (e.g., intraperitoneal vs. intravenous) can affect bioavailability and brain penetration. Verify that your administration route is appropriate and consistent with effective protocols.

Problem: I am observing unexpected neuronal death or adverse behavioral effects in my animal models treated with an NMDA antagonist.

Possible Causes & Solutions:

  • Potential for Excitotoxicity: Paradoxically, at certain concentrations or in specific cellular environments, NMDA receptor blockade can lead to neurotoxicity. This was a concern raised during this compound's clinical trials.[5] Consider reducing the dose or evaluating markers of apoptosis and necrosis.

  • Off-Target Effects: While this compound is a competitive NMDA receptor antagonist, it's crucial to consider potential off-target effects of your specific compound.

  • Interference with Neuroprotective Signaling: As hypothesized for this compound, your antagonist might be interfering with the physiological, survival-promoting roles of glutamate.[7] Investigating downstream signaling pathways related to neuronal survival could provide insights.

Data Presentation

Table 1: Summary of this compound Preclinical Efficacy in Ischemia Models

Animal ModelEndpointEffective Dose (mg/kg)OutcomeReference
Gerbils (Global Ischemia)CA1 Cell Damage10, 30 (i.p.)Significant protection at higher doses[3]
Rats (Global Ischemia)CA1 Cell Damage10, 30 (i.p.)61% protection at 10 mg/kg[3]
Rabbits (Focal Ischemia)Cortical Neuronal Damage40 (i.v.)76% decrease in damage[3]
Rabbits (Focal Ischemia)Cortical Edema40 (i.v.)48% decrease in edema[3]
Rats (Focal Ischemia)Cortical Infarct Volume10 (i.v. bolus) + 5 (infusion)Significant reduction[3]

Table 2: this compound Clinical Trial Dosing and Adverse Events

Clinical Trial PhasePatient PopulationDose Range (mg/kg)Key Adverse EventsReference
Phase IIaAcute Ischemic Stroke1.0 - 2.0 (i.v.)Agitation, hallucinations, confusion, paranoia, delirium (dose-dependent)[4]
Phase III (ASSIST Trials)Acute Ischemic Stroke1.5 (i.v.)Neurological adverse experiences, trend towards increased mortality[1]
Phase IIISevere Head Injury-Trials stopped prematurely due to safety concerns and lack of efficacy[8]

Experimental Protocols

Methodology: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This is a common model for inducing focal cerebral ischemia, similar to that used in some preclinical evaluations of this compound.

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane. Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Introduce a 4-0 monofilament nylon suture with a rounded tip into the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion:

    • Maintain the suture in place for the desired duration of ischemia (e.g., 90 minutes).

    • For reperfusion, withdraw the suture to restore blood flow.

  • Drug Administration: Administer this compound or vehicle at the predetermined time point relative to the onset of ischemia (e.g., 10 minutes post-occlusion) via the desired route (e.g., intravenous bolus followed by infusion).

  • Post-Operative Care: Suture the incision and allow the animal to recover. Provide post-operative analgesia as required.

  • Outcome Assessment: At a specified time after reperfusion (e.g., 24 or 48 hours), assess neurological deficits and measure infarct volume using TTC staining of brain sections.

Visualizations

Selfotel_Mechanism_of_Action cluster_0 Ischemic Event cluster_1 Excitotoxicity Cascade Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Activation->Ca_Influx Neuronal_Damage Neuronal Damage Ca_Influx->Neuronal_Damage This compound This compound This compound->NMDA_Activation Blocks

Caption: this compound's mechanism of action in blocking the excitotoxic cascade.

Preclinical_to_Clinical_Translation_Challenges cluster_preclinical Preclinical Success cluster_clinical Clinical Failure Animal_Models Animal Models of Stroke (e.g., MCAO) High_Dose_Efficacy Neuroprotection at High Doses (10-40 mg/kg) Animal_Models->High_Dose_Efficacy Demonstrated Human_Trials Human Clinical Trials High_Dose_Efficacy->Human_Trials Translation Gap Adverse_Effects CNS Adverse Effects (Agitation, Hallucinations) Human_Trials->Adverse_Effects Increased_Mortality Trend Towards Increased Mortality Human_Trials->Increased_Mortality Low_Tolerated_Dose Low Maximum Tolerated Dose (1.5 mg/kg) Adverse_Effects->Low_Tolerated_Dose Lack_of_Efficacy Lack of Efficacy Low_Tolerated_Dose->Lack_of_Efficacy

Caption: Challenges in translating this compound's preclinical success to clinical trials.

References

Was the therapeutic window for Selfotel too narrow?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the therapeutic window of Selfotel (B1681618).

Frequently Asked Questions (FAQs)

Q1: Was the therapeutic window for this compound too narrow?

A: Yes, the clinical data strongly suggest that the therapeutic window for this compound was too narrow to be a viable neuroprotective agent in acute ischemic stroke.[1][2][3][4] Preclinical studies in animal models showed neuroprotective effects at doses ranging from 10 to 40 mg/kg.[5] However, in human clinical trials, severe dose-dependent adverse effects were observed at much lower doses.[6] The maximum tolerated dose in stroke patients was determined to be 1.5 mg/kg, a level at which psychomimetic effects such as agitation, hallucinations, and confusion became prevalent.[6][7] Ultimately, Phase III clinical trials using the 1.5 mg/kg dose were prematurely terminated due to a lack of efficacy and a trend towards increased mortality in the this compound-treated group, particularly in patients with severe stroke.[1][2][3][4]

Q2: What were the dose-limiting adverse effects of this compound observed in clinical trials?

A: The primary dose-limiting adverse effects of this compound were neurological and psychomimetic in nature. These included agitation, hallucinations, confusion, paranoia, and delirium.[6] The severity of these effects was dose-dependent, with all patients receiving 2 mg/kg experiencing them.[6] Even at the maximum tolerated dose of 1.5 mg/kg, a significant number of patients experienced these adverse events.[6] Other reported side effects included dizziness and ataxia.[8]

Q3: What was the rationale for the termination of the this compound Phase III clinical trials?

A: The two pivotal Phase III clinical trials for this compound in acute ischemic stroke, known as the ASSIST Trials (Acute Stroke Trials Involving this compound Treatment), were suspended prematurely on the advice of the independent Data Safety Monitoring Board (DSMB).[1][2][3][4] The primary reasons for termination were:

  • Lack of Efficacy: An interim analysis indicated that the likelihood of demonstrating a beneficial effect of this compound on functional outcome at 90 days was extremely low.[9]

  • Safety Concerns: There was an observed imbalance in mortality, with a trend towards a higher death rate in the this compound-treated group compared to the placebo group.[1][2][3][4] This was particularly concerning in the early days after the stroke and in patients with severe strokes.[1][2][3][4]

Troubleshooting Guides

Issue: Discrepancy between preclinical efficacy and clinical trial failure.

Possible Cause: The therapeutic window identified in animal models did not translate to humans. The doses required for neuroprotection in animals (10-40 mg/kg) were significantly higher than the maximum tolerated dose in humans (1.5 mg/kg).[5][7] This suggests that the concentration of this compound required to achieve a therapeutic effect at the NMDA receptor in the human brain also produced intolerable systemic side effects.

Suggested Action: When developing future neuroprotective agents, it is crucial to:

  • Conduct early-phase clinical trials to establish the maximum tolerated dose and characterize the adverse effect profile in the target patient population.

  • Incorporate translational biomarkers to assess target engagement and downstream pharmacological effects at tolerated doses.

  • Carefully consider the potential for species-specific differences in drug metabolism and sensitivity.

Data Presentation

Table 1: Summary of Preclinical Efficacy Data for this compound

ParameterValueSpecies/ModelReference
ED50 (NMDA Excitotoxicity)25.4 µMFetal Swiss Webster mice neocortical cultures[5]
ED50 (Oxygen-Glucose Deprivation)15.9 µMFetal Swiss Webster mice neocortical cultures[5]
Neuroprotective Dose Range (Stroke)10 - 40 mg/kgAnimal models[5]
Neuroprotective Dose Range (Traumatic Brain Injury)3 - 30 mg/kgAnimal models[5]

Table 2: Incidence of Adverse Experiences in Phase IIa Clinical Trial of this compound in Acute Ischemic Stroke

DoseNumber of PatientsPatients with Adverse ExperiencesPercentage
1.0 mg/kg6116.7%
1.5 mg/kg7457.1%
1.75 mg/kg5360.0%
2.0 mg/kg66100.0%

Data adapted from a Phase IIa randomized trial.[6]

Table 3: Mortality Rates in Phase III Clinical Trials of this compound in Acute Ischemic Stroke (ASSIST Trials)

Treatment GroupNumber of PatientsDeaths at Day 30Mortality Rate at Day 30Deaths at Day 90Mortality Rate at Day 90
This compound (1.5 mg/kg)2805419.3%6222.1%
Placebo2863712.9%4917.1%

Data from the pooled results of the two prematurely terminated Phase III trials.[1][3]

Experimental Protocols

Phase IIa Ascending-Dose Safety and Tolerability Study

  • Objective: To evaluate the safety and tolerability of this compound in patients with acute ischemic stroke and to determine the maximum tolerated dose.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, ascending-dose trial.

  • Patient Population: Patients with acute hemispheric ischemic stroke treated within 12 hours of symptom onset.

  • Methodology: At each dose level, patients were randomized to receive either one or two intravenous bolus doses of this compound or a placebo. An unblinded safety and monitoring committee reviewed the results at each dose level before proceeding to the next higher dose. Doses ranged from 1.0 mg/kg to 2.0 mg/kg.

  • Outcome Measures: The primary outcomes were the incidence and severity of adverse experiences. Pharmacokinetic data and preliminary efficacy data were also collected.[6]

Phase III Efficacy and Safety Studies (ASSIST Trials)

  • Objective: To determine the efficacy and safety of a single 1.5 mg/kg dose of this compound compared with placebo in improving functional outcome in patients with acute ischemic stroke.

  • Study Design: Two pivotal, multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.

  • Patient Population: Patients aged 40 to 85 years with acute ischemic hemispheric stroke and a motor deficit, treated within 6 hours of stroke onset.

  • Methodology: Eligible patients were randomized in a 1:1 ratio to receive a single intravenous dose of 1.5 mg/kg this compound or a matching placebo, administered over 2 to 5 minutes.

  • Primary Endpoint: The proportion of patients achieving a Barthel Index score of ≥60 at 90 days after the stroke.

  • Secondary Endpoints: Neurological outcomes at 30 and 90 days (measured by the National Institutes of Health Stroke Scale and the Scandinavian Stroke Scale) and mortality.[1][2][3]

Visualizations

Selfotel_Signaling_Pathway Glutamate (B1630785) Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to This compound This compound This compound->NMDA_Receptor Competitively Inhibits Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Influx->Excitotoxicity Leads to

Caption: this compound's Mechanism of Action as a Competitive NMDA Receptor Antagonist.

Selfotel_Clinical_Trial_Workflow Patient_Screening Patient Screening (Acute Ischemic Stroke) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization Selfotel_Arm This compound (1.5 mg/kg IV) Randomization->Selfotel_Arm Placebo_Arm Placebo IV Randomization->Placebo_Arm Follow_Up Follow-up (90 days) Selfotel_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint Assessment (Barthel Index ≥ 60) Follow_Up->Primary_Endpoint Trial_Termination Premature Trial Termination (DSMB Recommendation) Primary_Endpoint->Trial_Termination Lack of Efficacy & Safety Concerns

Caption: Workflow of the Phase III ASSIST Clinical Trials for this compound.

References

Technical Support Center: Investigating the Efficacy of Selfotel in Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of Selfotel, a competitive NMDA receptor antagonist, in the context of ischemic stroke research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as CGS 19755) is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It directly competes with the neurotransmitter glutamate (B1630785) for binding to the NMDA receptor, thereby inhibiting the excessive neuronal excitation and subsequent cell death cascade (excitotoxicity) that occurs during an ischemic stroke.[1][2]

Q2: Why was this compound considered a promising candidate for stroke treatment?

Preclinical studies in various animal models of stroke, including rats, gerbils, and rabbits, demonstrated that this compound could limit neuronal damage, reduce the size of the infarct (tissue death), and decrease cortical edema.[1][3] These promising results in animal models suggested its potential as a neuroprotective agent in human stroke patients.

Q3: What were the key findings from the clinical trials of this compound in stroke patients?

Phase IIa trials suggested that a single intravenous dose of 1.5 mg/kg of this compound was relatively safe and tolerable in patients with acute ischemic stroke.[4][5] However, two pivotal Phase III clinical trials, known as the Acute Stroke Trials Involving this compound Treatment (ASSIST), were prematurely terminated.[6][7][8] The trials were halted due to an observed imbalance in mortality, with a higher number of deaths in the group receiving this compound compared to the placebo group, particularly within the first 30 days and in patients with severe stroke.[6][7][9] Ultimately, the trials concluded that this compound was not an effective treatment for acute ischemic stroke and may even have a harmful, neurotoxic effect in this patient population.[6][7][9]

Q4: What are the potential reasons for the limited efficacy and adverse outcomes of this compound in human trials?

Several factors may have contributed to the failure of this compound in clinical trials:

  • Neurotoxic Effects: Instead of being purely neuroprotective, NMDA receptor blockade by this compound might have had neurotoxic effects in the complex environment of human brain ischemia.[6][9]

  • Poor Translation from Animal Models: The animal models used in preclinical studies may not have accurately reflected the heterogeneity and complexity of human stroke.[10] Factors such as age, comorbidities, and the specific nature of the ischemic event differ significantly between laboratory animals and human patients.

  • Narrow Therapeutic Window: The time window for effective neuroprotection with NMDA receptor antagonists may be very narrow, and administering the drug within this window in a clinical setting is challenging.

  • Dosing Issues: The doses used in preclinical studies (ranging from 10-40 mg/kg) were significantly higher than the maximum tolerated dose in humans (1.5 mg/kg).[3] The lower, tolerable doses in humans may not have been sufficient to achieve a therapeutic effect.

  • Adverse CNS Effects: Even at tolerated doses, this compound was associated with central nervous system adverse effects such as agitation, hallucinations, confusion, and paranoia.[3][4][5]

Troubleshooting Guide for Preclinical this compound Experiments

This guide addresses common issues researchers may encounter when working with this compound or other NMDA receptor antagonists in experimental stroke models.

Problem 1: High mortality rate in the animal cohort treated with this compound.

  • Possible Cause: The dose of this compound may be too high for the specific animal model or strain. While preclinical studies have used doses up to 40 mg/kg, these higher doses can also lead to increased mortality.[3]

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a preliminary dose-response study to determine the maximum tolerated dose in your specific animal model.

    • Monitor Vital Signs: Continuously monitor physiological parameters such as body temperature, heart rate, and blood pressure during and after drug administration. Anesthesia can also interact with the drug to affect these parameters.

    • Supportive Care: Provide adequate post-operative care, including maintaining body temperature and hydration, to minimize stress and improve survival rates.

Problem 2: Inconsistent or no neuroprotective effect observed.

  • Possible Cause: The timing of this compound administration is critical. The therapeutic window for neuroprotection is often very short.

  • Troubleshooting Steps:

    • Optimize Administration Time: Experiment with different time points of administration relative to the induction of ischemia. In many animal models, treatment is most effective when initiated before or very shortly after the ischemic event.

    • Verify Drug Delivery: Ensure proper administration of the drug (e.g., intravenous, intraperitoneal) and verify its bioavailability in the central nervous system if possible.

    • Control for Surgical Variables: The surgical procedure for inducing stroke (e.g., Middle Cerebral Artery Occlusion) can have a high degree of variability. Ensure that the surgical technique is consistent and that animals in all groups have a similar degree of initial injury. Laser Doppler flowmetry can be used to monitor the occlusion and reperfusion.

Problem 3: Significant behavioral side effects in treated animals.

  • Possible Cause: NMDA receptor antagonists are known to cause behavioral alterations.

  • Troubleshooting Steps:

    • Appropriate Behavioral Tests: Use a battery of behavioral tests to assess not only motor deficits related to the stroke but also other potential CNS effects of the drug.

    • Dose Adjustment: If behavioral side effects are severe and interfere with the assessment of stroke outcome, consider reducing the dose of this compound.

    • Environmental Controls: House animals in a quiet and calm environment to minimize stress that could exacerbate behavioral side effects.

Data from this compound Clinical Trials

Table 1: Overview of this compound Phase III Clinical Trials (ASSIST Trials)

ParameterDescription
Trial Design Multicenter, randomized, double-blind, placebo-controlled, parallel-group
Patient Population 40-85 years old with acute ischemic hemispheric stroke and a motor deficit
Treatment Group Single intravenous dose of 1.5 mg/kg this compound
Control Group Placebo
Administration Window Within 6 hours of stroke onset
Primary Outcome Proportion of patients with a Barthel Index score of ≥60 at 90 days
Total Enrollment 567 patients (before termination)
Reason for Termination Imbalance in mortality, favoring the placebo group

Table 2: Mortality Rates in the ASSIST Trials

Time PointThis compound Group (n=280)Placebo Group (n=286)Relative Risk (95% CI)P-value
Day 30 54 deaths (19.3%)37 deaths (12.9%)1.5 (1.0-2.2)0.05
Day 90 62 deaths (22.1%)49 deaths (17.1%)1.3 (0.92-1.83)0.15

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAo) Model in Rats

This protocol describes a common method for inducing focal cerebral ischemia.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-scissors, forceps, and vessel clips

  • 4-0 silk suture

  • 4-0 nylon monofilament with a silicon-coated tip

  • Laser Doppler flowmeter

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA proximally.

  • Make a small incision in the CCA.

  • Introduce the silicon-coated nylon monofilament through the incision and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by the laser Doppler, confirms occlusion.

  • For transient ischemia, the filament can be withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent ischemia, the filament is left in place.

  • Close the incision and allow the animal to recover from anesthesia.

Assessment of Neurological Deficit

A neurological scoring system is used to evaluate the extent of motor impairment after stroke.

Procedure (Modified from Bederson et al.):

  • Score 0: No observable deficit.

  • Score 1: Forelimb flexion. When the rat is held by the tail, the contralateral forelimb is consistently flexed.

  • Score 2: Circling. The rat circles towards the paretic side when walking.

  • Score 3: Leaning. The rat leans to the affected side and has reduced resistance to a lateral push.

  • Score 4: No spontaneous motor activity.

Lactate Dehydrogenase (LDH) Assay for Neuronal Injury

This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Procedure (for in vitro studies):

  • Collect the cell culture supernatant from both control and this compound-treated neuronal cultures subjected to an ischemic insult (e.g., oxygen-glucose deprivation).

  • Use a commercial LDH cytotoxicity assay kit.

  • In a 96-well plate, add a sample of the supernatant.

  • Add the reaction mixture provided in the kit, which typically contains a substrate and a dye.

  • Incubate the plate at room temperature for the time specified in the kit's protocol.

  • Measure the absorbance at the recommended wavelength using a microplate reader. The amount of color change is proportional to the amount of LDH released.

TUNEL Staining for Apoptosis

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis.

Procedure (for brain tissue sections):

  • Prepare paraffin-embedded or frozen brain sections from control and this compound-treated animals.

  • Deparaffinize and rehydrate the sections if necessary.

  • Permeabilize the tissue with proteinase K or a similar enzyme.

  • Incubate the sections with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., with a fluorescent tag).

  • Wash the sections to remove unincorporated nucleotides.

  • If using a fluorescent label, mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the sections under a fluorescence microscope. Apoptotic cells will show fluorescently labeled nuclei.

Visualizations

Excitotoxicity_Pathway cluster_0 Ischemic Cascade cluster_1 NMDA Receptor Activation cluster_2 Downstream Effects Energy Failure Energy Failure Glutamate Release Glutamate Release Energy Failure->Glutamate Release Glutamate Glutamate Glutamate Release->Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Binds Ca Influx Ca Influx NMDA Receptor->Ca Influx This compound This compound This compound->NMDA Receptor Blocks Enzyme Activation Enzyme Activation Ca Influx->Enzyme Activation ROS Production ROS Production Enzyme Activation->ROS Production Apoptosis Apoptosis ROS Production->Apoptosis Experimental_Workflow cluster_0 Animal Model cluster_1 Assessment cluster_2 Analysis MCAo Surgery MCAo Surgery This compound Admin This compound Admin MCAo Surgery->this compound Admin Behavioral Tests Behavioral Tests This compound Admin->Behavioral Tests Tissue Collection Tissue Collection Behavioral Tests->Tissue Collection Histology Histology Tissue Collection->Histology Biochemical Assays Biochemical Assays Tissue Collection->Biochemical Assays Troubleshooting_Logic High Mortality High Mortality Dose Too High Dose Too High High Mortality->Dose Too High Inconsistent Efficacy Inconsistent Efficacy Timing Off Timing Off Inconsistent Efficacy->Timing Off Behavioral Side Effects Behavioral Side Effects Drug Effect Drug Effect Behavioral Side Effects->Drug Effect Reduce Dose Reduce Dose Dose Too High->Reduce Dose Optimize Timing Optimize Timing Timing Off->Optimize Timing Adjust Dose/Environment Adjust Dose/Environment Drug Effect->Adjust Dose/Environment

References

Technical Support Center: Investigating Selfotel-Induced Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers investigating the potential neurotoxic effects of Selfotel under specific experimental conditions. This compound (CGS 19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has demonstrated neuroprotective properties in preclinical models of ischemia. However, clinical trials in acute ischemic stroke were halted due to a lack of efficacy and a concerning trend towards increased mortality, suggesting that under certain circumstances, this compound may exhibit neurotoxic effects.[1][2][3][4][5][6] This guide offers troubleshooting advice and detailed protocols to help researchers design, execute, and interpret experiments related to this compound-induced neurotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a competitive antagonist of the NMDA receptor. It directly competes with the neurotransmitter glutamate (B1630785) for its binding site on the NMDA receptor, thereby inhibiting ion channel opening and the subsequent influx of calcium (Ca2+) into the neuron.[1][7] This action is the basis for its neuroprotective effects against excitotoxicity, a pathological process involving excessive glutamate stimulation that leads to neuronal death.[1][2]

Q2: Under what conditions has this compound been associated with neurotoxicity?

Phase III clinical trials in acute ischemic stroke patients revealed a trend toward increased mortality in the this compound-treated group, particularly in patients with severe stroke.[3][4][5][6][7] The adverse events observed in clinical trials, including agitation, hallucinations, confusion, and paranoia, were dose-dependent.[2] In preclinical studies, other NMDA receptor antagonists have been shown to induce neuronal vacuolization and, at higher doses, neuronal necrosis in specific brain regions.[1][8] It is hypothesized that prolonged or excessive blockade of NMDA receptors, which are crucial for normal neuronal function and survival, can lead to detrimental effects.[9][10][11]

Q3: What are the typical concentrations of this compound used in in vitro and in vivo studies?

  • In Vitro: For neuroprotection against NMDA-induced excitotoxicity or oxygen-glucose deprivation (OGD) in neuronal cultures, the effective concentration (ED50) of this compound has been reported to be in the range of 15-25 µM.[8]

  • In Vivo (preclinical): Neuroprotective doses in animal models of stroke and traumatic brain injury have ranged from 3 to 40 mg/kg.[8]

  • Clinical: In human trials for acute ischemic stroke, a single intravenous dose of 1.5 mg/kg was used.[3][4][5][6][7] Doses above this were associated with more severe adverse effects.[2]

Q4: What are the key signaling pathways to consider when investigating this compound-induced neurotoxicity?

The primary mechanism involves the blockade of NMDA receptors. However, the downstream consequences of this blockade that may lead to neurotoxicity are complex and can involve:

  • Disruption of Calcium Homeostasis: While blocking excessive Ca2+ influx is protective in excitotoxicity, a sustained blockade might interfere with the physiological Ca2+ signaling necessary for neuronal survival.

  • Mitochondrial Dysfunction: Some NMDA receptor antagonists have been shown to cause mitochondrial swelling and dysfunction, potentially leading to an energy deficit within the neuron.[8]

  • Endoplasmic Reticulum (ER) Stress: Dilatation of the ER has been observed following treatment with some NMDA receptor antagonists, suggesting the induction of ER stress pathways.[8]

  • Apoptosis: The activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis and can be a downstream consequence of cellular stress induced by NMDA receptor antagonism.[12][13][14][15]

Troubleshooting Guides

This section addresses common issues that may arise during in vitro experiments investigating this compound-induced neurotoxicity.

Issue 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Troubleshooting Tip: Ensure a homogenous cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution. Use a multichannel pipette for seeding to minimize well-to-well variability.

  • Possible Cause: Edge effects in multi-well plates.

    • Troubleshooting Tip: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity and temperature uniformity across the plate.

  • Possible Cause: Interference of this compound with the assay reagents.

    • Troubleshooting Tip: Run a cell-free control where this compound is added to the assay reagents in the absence of cells. This will determine if this compound directly reacts with the assay components (e.g., MTT reagent, LDH substrate). If interference is observed, consider using an alternative viability assay with a different detection principle.

Issue 2: Unexpectedly high levels of cell death in control groups.

  • Possible Cause: Solvent toxicity.

    • Troubleshooting Tip: Determine the maximum tolerated concentration of the solvent (e.g., DMSO) for your specific cell line in a separate experiment. Ensure the final solvent concentration in your experiments is well below this toxic threshold (typically <0.1% for DMSO). Always include a vehicle control group (cells treated with the solvent at the same concentration used to dissolve this compound).

  • Possible Cause: Suboptimal cell culture conditions.

    • Troubleshooting Tip: Regularly monitor and maintain optimal cell culture conditions, including CO2 levels, temperature, and humidity. Ensure the culture medium is fresh and contains all necessary supplements. Check for mycoplasma contamination, which can affect cell health and experimental outcomes.

Issue 3: No observable neurotoxic effect of this compound, even at high concentrations.

  • Possible Cause: The chosen experimental model or conditions are not sensitive to this compound-induced toxicity.

    • Troubleshooting Tip: Consider using a model that mimics ischemic conditions, such as oxygen-glucose deprivation (OGD), as the neurotoxic effects of this compound were observed in the context of stroke. The sensitivity to NMDA receptor antagonists can also be cell-type specific. Primary neuronal cultures may be more sensitive than immortalized cell lines.

  • Possible Cause: Insufficient exposure time.

    • Troubleshooting Tip: The neurotoxic effects of NMDA receptor antagonists may develop over a longer period. Conduct a time-course experiment to determine the optimal exposure duration for observing toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound from preclinical and clinical studies.

Table 1: Preclinical In Vitro and In Vivo Data for this compound

ParameterValueSpecies/ModelReference
ED50 vs. NMDA Excitotoxicity 25.4 µMDissociated mixed neocortical cultures (mouse)[8]
ED50 vs. Oxygen-Glucose Deprivation 15.9 µMDissociated mixed neocortical cultures (mouse)[8]
Neuroprotective Dose (Stroke Models) 10 - 40 mg/kgRat, Gerbil[8]
Neuroprotective Dose (Trauma Models) 3 - 30 mg/kgRat[8]

Table 2: Clinical Data for this compound in Acute Ischemic Stroke

ParameterValueStudy PopulationReference
Therapeutic Dose 1.5 mg/kg (single IV)Acute ischemic stroke patients[3][4][5][6][7]
Mortality (this compound Group) 22% (62/280)Acute ischemic stroke patients[3][7]
Mortality (Placebo Group) 17% (49/286)Acute ischemic stroke patients[3][7]
Common Adverse Events Agitation, hallucinations, confusion, paranoiaAcute ischemic stroke patients[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess this compound-induced neurotoxicity.

Protocol 1: Assessment of Cell Viability using the MTT Assay

Objective: To determine the effect of this compound on the metabolic activity of neuronal cells as an indicator of cell viability.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

  • Complete cell culture medium

  • This compound

  • Vehicle (solvent used to dissolve this compound, e.g., sterile water or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control group.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Assessment of Cytotoxicity using the LDH Release Assay

Objective: To quantify the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Neuronal cell line or primary neurons

  • Complete cell culture medium

  • This compound

  • Vehicle

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for a positive control (e.g., cells treated with a lysis buffer provided in the kit to induce maximum LDH release).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol and add it to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction (if required): Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).

Protocol 3: Measurement of Intracellular Calcium Levels

Objective: To assess changes in intracellular calcium concentration in response to this compound treatment.

Materials:

  • Neuronal cells cultured on glass-bottom dishes or plates suitable for microscopy

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound

  • Fluorescence microscope or a microplate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed cells on appropriate imaging plates or dishes and allow them to adhere and grow.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBS. Remove the culture medium, wash the cells with HBS, and then incubate them with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.[16]

  • Washing: After incubation, wash the cells with HBS to remove excess dye.

  • Baseline Measurement: Acquire baseline fluorescence images or readings before adding this compound.

  • Compound Addition: Add this compound at the desired concentration to the cells.

  • Calcium Imaging: Immediately begin acquiring fluorescence images or readings at regular intervals to monitor changes in intracellular calcium levels.

  • Data Analysis: Analyze the change in fluorescence intensity over time. The fluorescence intensity is proportional to the intracellular calcium concentration.

Protocol 4: Assessment of Apoptosis using a Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Neuronal cells

  • This compound

  • 96-well plates

  • Commercially available fluorometric or colorimetric caspase-3 activity assay kit

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis: After the desired incubation period, lyse the cells using the lysis buffer provided in the kit.

  • Caspase-3 Reaction: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to the cell lysates.[12][14]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, as recommended by the kit manufacturer.

  • Signal Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in this compound-treated cells compared to the untreated control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism of action and experimental procedures.

Selfotel_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Downstream Downstream Signaling (e.g., Excitotoxicity) Ca_Influx->Downstream This compound This compound This compound->NMDA_R Blocks

Caption: this compound competitively blocks glutamate binding to the NMDA receptor.

Neurotoxicity_Signaling_Pathway This compound This compound NMDA_R_Blockade Prolonged NMDA Receptor Blockade This compound->NMDA_R_Blockade Ca_Homeostasis Disrupted Ca²⁺ Homeostasis NMDA_R_Blockade->Ca_Homeostasis Mitochondrial_Dysfunction Mitochondrial Dysfunction NMDA_R_Blockade->Mitochondrial_Dysfunction Apoptosis Apoptosis Ca_Homeostasis->Apoptosis ER_Stress ER Stress Mitochondrial_Dysfunction->ER_Stress Caspase3 Caspase-3 Activation ER_Stress->Caspase3 Caspase3->Apoptosis Experimental_Workflow_Neurotoxicity_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Neuronal Cell Culture Treatment Treat Cells with this compound Cell_Culture->Treatment Compound_Prep Prepare this compound Dilutions Compound_Prep->Treatment Incubation Incubate (24-72h) Treatment->Incubation Viability_Assay Perform Viability/Toxicity Assay (MTT, LDH, etc.) Incubation->Viability_Assay Data_Acquisition Measure Signal (Absorbance/Fluorescence) Viability_Assay->Data_Acquisition Data_Analysis Analyze and Interpret Data Data_Acquisition->Data_Analysis

References

Technical Support Center: Optimizing Selfotel Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Selfotel (CGS-19755). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the experimental model for this compound neuroprotection studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action in neuroprotection?

This compound (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] It works by directly competing with the excitatory neurotransmitter glutamate (B1630785) for its binding site on the NMDA receptor.[1][2] During ischemic events like a stroke, excessive glutamate release leads to over-activation of NMDA receptors, causing a massive influx of calcium ions into neurons. This process, known as excitotoxicity, triggers a cascade of detrimental events, including the activation of degradative enzymes, mitochondrial dysfunction, and the generation of reactive oxygen species, ultimately leading to neuronal death.[1] By blocking glutamate binding, this compound aims to mitigate this excitotoxic cascade and preserve neuronal integrity.[1][4]

2. What were the outcomes of this compound in clinical trials?

Despite promising results in preclinical animal models, this compound failed to demonstrate efficacy in Phase III clinical trials for acute ischemic stroke and severe head injury.[2][5][6] The trials were stopped prematurely due to concerns about a trend towards increased mortality and serious brain-related adverse events in the treatment groups, particularly at higher doses.[2][5] Adverse effects observed in clinical trials included agitation, hallucinations, confusion, and paranoia.[3][4]

3. Why did this compound fail in clinical trials despite preclinical success?

The failure of this compound and other NMDA receptor antagonists in clinical trials is a complex issue with several proposed explanations:

  • Narrow Therapeutic Window: The effective neuroprotective dose in animal models was often much higher than the maximum tolerated dose in humans.[4][7]

  • Timing of Administration: In many animal studies, this compound was administered either before or very shortly after the ischemic insult, a timeframe that is often not feasible in a clinical setting.[4][7]

  • Dual Role of NMDA Receptors: While excessive NMDA receptor activation is excitotoxic, physiological levels of activation are crucial for normal neuronal function and survival.[6][8] Broadly blocking these receptors with antagonists like this compound may interfere with these essential functions, potentially hindering recovery.[6]

  • Complexity of Ischemic Injury: The pathophysiology of stroke is multifaceted, involving not just excitotoxicity but also inflammation, apoptosis, and other pathways. Targeting only the NMDA receptor may be insufficient to provide significant neuroprotection.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no neuroprotective effect of this compound in our in vivo model. Suboptimal Dose: The dose of this compound may be too low to achieve neuroprotective concentrations in the brain.Perform a dose-response study based on preclinical data. Doses in the range of 10-40 mg/kg have shown efficacy in rodent models of stroke.[4]
Timing of Administration: The therapeutic window for this compound is narrow.Administer this compound as early as possible after the ischemic insult. In some animal models, efficacy was significantly reduced when treatment was delayed beyond 30 minutes to 4 hours post-ischemia.[3][4]
Inappropriate Animal Model: The chosen animal model of ischemia may not be suitable for evaluating NMDA receptor antagonists.Consider using a model with a significant penumbral region, such as the transient middle cerebral artery occlusion (tMCAO) model, where excitotoxicity plays a major role.[9]
High mortality or adverse neurological signs in the this compound-treated group. Dose is too high: The administered dose may be causing systemic toxicity or exacerbating neuronal injury.Carefully review the literature for tolerated doses in your specific animal model and species. Consider reducing the dose and monitoring for adverse effects like respiratory depression, which has been observed at higher doses.[4]
Anesthetic Interaction: Some anesthetics have their own neuroprotective or neurotoxic properties and can interact with NMDA receptor antagonists.[7]Use a consistent and well-documented anesthetic regimen. Be aware that some anesthetics, like xenon, are themselves NMDA receptor antagonists.[7]
Difficulty translating in vitro results to in vivo models. Concentration Mismatch: The effective concentration in cell culture may not be achievable in vivo due to the blood-brain barrier (BBB).While this compound has been shown to cross the BBB, it's important to correlate in vitro concentrations with cerebrospinal fluid (CSF) levels reported in animal studies (e.g., 12-16 µM).[4]
Oversimplified in vitro Model: Standard cell culture models may not fully recapitulate the complex pathophysiology of stroke.Use more complex in vitro models, such as organotypic brain slice cultures or microfluidic devices that incorporate elements of the neurovascular unit.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound in Animal Models of Ischemia

Animal ModelIschemia TypeThis compound DoseAdministration RouteKey FindingsReference
GerbilGlobal10 and 30 mg/kg (4 doses, 2h intervals)i.p.Reduced hippocampal brain damage[4]
RatGlobal30 mg/kg (4 doses, 2h intervals)i.p.Reduced histological damage, but increased mortality[4]
Rat (Fisher)Focal (permanent MCAO)40 mg/kgi.v.Reduced cortical edema by 23%[4]
Rat (Sprague Dawgley)Focal (permanent MCAO)10 mg/kg bolus + 5 mg/kg/h infusioni.v.Reduced cortical infarct volume[4]
RabbitSpinal Cord (reversible)30 mg/kgi.v.Significant efficacy if given at 5 min, but not 30 min post-ischemia[4]
RabbitFocal40 mg/kgi.v.76% decrease in cortical neuronal damage and 48% decrease in cortical edema[4]

Table 2: this compound Clinical Trial Data (Acute Ischemic Stroke)

Trial PhaseDoseKey FindingsReference
Phase IIaAscending doses (up to 2 mg/kg)Dose-dependent CNS adverse experiences (agitation, hallucinations, confusion). Maximum tolerated dose identified as 1.5 mg/kg.[3][4]
Phase III1.5 mg/kgNo improvement in functional outcome. Trend towards increased mortality, especially within the first 30 days and in patients with severe stroke. Trials were suspended.[2]

Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture

This protocol is a common in vitro method to simulate ischemic conditions.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, HT22) or primary neuronal cultures.[10][11]

  • Glucose-free DMEM or Neurobasal medium.

  • Anaerobic chamber or incubator with a gas mixture of 95% N₂ and 5% CO₂.

  • This compound stock solution (dissolved in water or appropriate buffer).

Procedure:

  • Culture neuronal cells to the desired confluency in a standard incubator.

  • To induce OGD, replace the normal culture medium with pre-warmed, deoxygenated, glucose-free medium.

  • Place the cells in the anaerobic chamber for a predetermined duration (e.g., 30-120 minutes) to induce cell death.

  • Following the OGD period, terminate the insult by replacing the glucose-free medium with regular, oxygenated culture medium.

  • For this compound treatment groups, add the compound to the culture medium at the desired concentrations either before, during, or after the OGD insult to assess its neuroprotective window.

  • Assess cell viability at a specified time point after OGD (e.g., 24 hours) using assays such as MTT, LDH release, or automated cell counting.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents

The tMCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.[1]

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g).

  • Anesthesia (e.g., isoflurane).

  • Operating microscope and microsurgical instruments.

  • 4-0 nylon monofilament with a rounded tip.

  • Laser Doppler flowmeter.

Procedure:

  • Anesthesia and Preparation: Anesthetize the rodent and maintain its body temperature at 37°C.

  • Surgical Exposure: Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal ECA and the CCA.

  • Filament Insertion: Make a small incision in the ECA stump and insert the nylon monofilament. Advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, confirmed by the Laser Doppler flowmeter, indicates successful occlusion.

  • Occlusion Period: Maintain the filament in place for the desired duration (e.g., 60-120 minutes).

  • Reperfusion: Withdraw the filament to allow for reperfusion of the MCA territory.

  • Wound Closure: Close the cervical incision.

  • This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal or intravenous injection) at a specific time point relative to the onset of MCAO.

  • Outcome Assessment: At a predetermined time after surgery (e.g., 24 or 48 hours), assess the neurological deficit using a standardized scoring system and measure the infarct volume using histological staining (e.g., TTC staining).

Visualizations

Selfotel_Mechanism_of_Action Ischemia Ischemic Stroke Glutamate Excessive Glutamate Release Ischemia->Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to Ca_Influx Massive Ca²⁺ Influx (Excitotoxicity) NMDA_R->Ca_Influx Activation leads to This compound This compound This compound->NMDA_R Competitively Blocks Enzymes Activation of Degradative Enzymes Ca_Influx->Enzymes Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS Generation of Reactive Oxygen Species Ca_Influx->ROS Death Neuronal Death Enzymes->Death Mito_Dys->Death ROS->Death tMCAO_Workflow cluster_surgery Surgical Procedure cluster_treatment Intervention cluster_assessment Outcome Assessment Anesthesia Anesthesia & Temperature Control Exposure Vessel Exposure (CCA, ECA, ICA) Anesthesia->Exposure Ligation Ligation of ECA & CCA Exposure->Ligation Occlusion Filament Insertion & MCA Occlusion Ligation->Occlusion Reperfusion Filament Withdrawal (Reperfusion) Occlusion->Reperfusion Treatment This compound or Vehicle Administration Occlusion->Treatment Neuro_Score Neurological Deficit Scoring Reperfusion->Neuro_Score Infarct Infarct Volume Measurement (TTC) Neuro_Score->Infarct Troubleshooting_Logic Start Inconsistent Neuroprotection with this compound CheckDose Is the dose optimal? Start->CheckDose CheckTime Is administration timing appropriate? CheckDose->CheckTime Yes DoseResponse Action: Perform a dose-response study. CheckDose->DoseResponse No CheckModel Is the animal model suitable? CheckTime->CheckModel Yes AdjustTime Action: Administer earlier post-insult. CheckTime->AdjustTime No RevalModel Action: Re-evaluate the ischemia model. CheckModel->RevalModel No AdverseEffects Observing adverse effects or high mortality? CheckModel->AdverseEffects Yes DoseResponse->CheckTime AdjustTime->CheckModel RevalModel->AdverseEffects ReduceDose Action: Reduce the dose. AdverseEffects->ReduceDose Yes End Improved Model AdverseEffects->End No ReduceDose->End

References

Validation & Comparative

A Comparative Analysis of Selfotel and MK-801 in Preclinical Models of Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists, Selfotel (CGS-19755) and MK-801 (Dizocilpine), in the context of preclinical cerebral ischemia models. Both compounds have been extensively studied for their neuroprotective potential, and this document aims to synthesize the available experimental data to facilitate informed decisions in research and drug development.

At a Glance: this compound vs. MK-801

FeatureThis compound (CGS-19755)MK-801 (Dizocilpine)
Mechanism of Action Competitive NMDA receptor antagonist[1][2][3]Non-competitive NMDA receptor antagonist (channel blocker)[1]
Binding Site Glutamate (B1630785) binding site on the NMDA receptor[1][2][3]PCP binding site within the NMDA receptor's ion channel[1]
Preclinical Efficacy Demonstrated neuroprotection in various focal and global ischemia models[1][4]Potent neuroprotective effects in multiple preclinical models of focal and global ischemia[5][6][7]
Clinical Development Failed in Phase III clinical trials for acute ischemic stroke due to lack of efficacy and a trend towards increased mortality[2][8][9][10][11][12][13]Not developed for stroke in humans due to significant psychotomimetic side effects.
Key Adverse Effects Agitation, hallucinations, confusion, paranoia, delirium (dose-dependent)[1][14][15]Psychotomimetic effects, motor impairment, neuronal vacuolization.

Quantitative Performance in Preclinical Cerebral Ischemia Models

The following tables summarize the quantitative data on the neuroprotective efficacy of this compound and MK-801 in various animal models of cerebral ischemia.

Table 1: Neuroprotective Efficacy of this compound in Preclinical Ischemia Models
Animal ModelIschemia TypeDosing RegimenTherapeutic WindowInfarct Volume Reduction / NeuroprotectionReference
Rat (Fisher)Permanent MCAO40 mg/kg i.v. immediately after occlusionImmediate23% reduction in cortical edema[1]
Rat (Sprague Dawley)Permanent MCAO10 mg/kg i.v. bolus + 5 mg/kg/h for 4hImmediateSignificant reduction in cortical infarct volume[1]
Rat (Wistar)Global Ischemia30 mg/kg i.p. (4 doses at 2h intervals) immediately after ischemiaImmediateReduced histological damage[1]
RabbitFocal Ischemia40 mg/kg i.v. 10 min after ischemia onset10 minutes76% decrease in cortical neuronal damage[1]
GerbilGlobal Ischemia10-30 mg/kg i.p. (4 doses at 2h intervals)Up to 4 hours post-occlusionReduced hippocampal brain damage[2]
RatPermanent MCAO10 mg/kg i.v. 5 min post-occlusion5 minutesReduced infarct size[4]
Table 2: Neuroprotective Efficacy of MK-801 in Preclinical Ischemia Models
Animal ModelIschemia TypeDosing RegimenTherapeutic WindowInfarct Volume Reduction / NeuroprotectionReference
RatPermanent MCAO0.5 mg/kg i.v. 30 min prior to MCAOPre-treatment38% reduction in cortical infarct, 18% in caudate nucleus[6]
RatPermanent MCAO0.5 mg/kg i.v. 30 min after MCAO30 minutes52% reduction in cortical infarct[6]
Rat (Wistar)Temporary MCAO (2h)Not specifiedNot specified73% reduction in infarct volume[7]
Rat (SHR)Permanent MCAONot specifiedNot specified25% reduction in infarct volume at 6h[7]
RatTransient Focal Ischemia (1h)1 mg/kg i.v. just prior to ischemiaPre-treatment29% reduction in cortical infarct, 14% in striatal infarct[5]
CatPermanent MCAO5 mg/kg i.v. 30 min prior to MCAOPre-treatmentReduced hemispheric ischemic damage from 32.7% to 16.2%[16]
RatPermanent MCAO3 mg/kg i.p. 10 min after MCAO10 minutes47% reduction in total infarct volume[17]

Signaling Pathways and Experimental Workflow

Mechanism of Action at the NMDA Receptor

The diagram below illustrates the distinct mechanisms by which this compound and MK-801 antagonize the NMDA receptor, a key player in the excitotoxic cascade initiated by cerebral ischemia.

NMDA_Receptor_Antagonism cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Channel Glutamate->NMDAR:g Binds This compound This compound This compound->NMDAR:g Competitively Blocks Ion_Channel Ion Channel MK801 MK-801 MK801->Ion_Channel Blocks Channel Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Open Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity

NMDA Receptor Antagonism by this compound and MK-801
Typical Experimental Workflow for Preclinical Stroke Studies

This diagram outlines the standard workflow for evaluating a neuroprotective agent in a rodent model of focal cerebral ischemia.

Preclinical_Stroke_Workflow start Animal Preparation (e.g., Rat) mcao Middle Cerebral Artery Occlusion (MCAO) (Induction of Ischemia) start->mcao treatment Drug Administration (this compound, MK-801, or Vehicle) mcao->treatment reperfusion Reperfusion (Removal of Occlusion) treatment->reperfusion neuro_scoring Neurological Scoring (Behavioral Assessment) reperfusion->neuro_scoring histology Histological Analysis (Infarct Volume Measurement) neuro_scoring->histology data_analysis Data Analysis and Comparison histology->data_analysis end Conclusion on Neuroprotective Efficacy data_analysis->end

Preclinical Stroke Study Workflow

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the intraluminal suture method for inducing focal cerebral ischemia.

Objective: To create a reproducible model of focal cerebral ischemia mimicking human stroke.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Operating microscope

  • Micro-surgical instruments

  • 4-0 nylon monofilament with a rounded tip

  • Laser Doppler flowmeter

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[16][18][19][20]

  • Vessel Ligation: Ligate the distal ECA and the CCA.[16][18][20]

  • Filament Insertion: Make a small incision in the ECA stump. Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A successful occlusion is typically confirmed by a significant drop (≥70%) in cerebral blood flow as measured by the laser Doppler flowmeter.[1][16][18]

  • Occlusion and Reperfusion: For transient ischemia, the filament is left in place for a specific duration (e.g., 60-120 minutes) and then withdrawn to allow for reperfusion. For permanent ischemia, the filament is left in place.[1][19]

  • Wound Closure: Suture the incision and allow the animal to recover from anesthesia.

Neurological Deficit Scoring

Objective: To quantify the functional neurological outcome after cerebral ischemia.

Procedure: Neurological function is assessed at specific time points post-ischemia (e.g., 24 hours, 48 hours, 7 days) using a standardized scoring system. A common example is the Bederson score or a modified version:[20][21][22][23][24]

  • 0: No apparent neurological deficit.

  • 1: Forelimb flexion. The contralateral forelimb is flexed when the animal is held by its tail.

  • 2: Decreased resistance to lateral push. The animal shows reduced resistance when pushed towards the paretic side.

  • 3: Unilateral circling. The animal spontaneously circles towards the paretic side.

  • 4: No spontaneous motor activity or barrel rolling.

Histological Analysis of Infarct Volume

Objective: To quantify the extent of brain injury.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

  • Brain matrix

  • Formalin

Procedure:

  • Brain Extraction: At a predetermined time point after ischemia (e.g., 24 or 48 hours), the animal is euthanized, and the brain is rapidly removed.[18]

  • Sectioning: The brain is typically cooled and then sliced into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.[18][25]

  • TTC Staining: The brain slices are incubated in a TTC solution at 37°C. Viable tissue stains red due to the activity of mitochondrial dehydrogenases, while the infarcted tissue remains white.[18][25][26]

  • Image Analysis: The stained sections are imaged, and the area of infarction in each slice is measured using image analysis software.

  • Volume Calculation: The total infarct volume is calculated by integrating the infarct areas across all slices, often with a correction for edema.[25][26][27][28][29]

Conclusion

Both this compound and MK-801 have demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia by targeting the NMDA receptor-mediated excitotoxicity. However, their distinct mechanisms of action—competitive versus non-competitive antagonism—may contribute to differences in their efficacy and side effect profiles. While MK-801's development was halted by its severe psychotomimetic effects, this compound's journey to Phase III clinical trials, despite its ultimate failure, underscores the persistent challenge of translating preclinical neuroprotective success to clinical reality.[2][3][8][9][11][12][13] This comparative guide highlights the critical data and methodologies for researchers aiming to build upon these findings and develop more effective neuroprotective strategies for ischemic stroke.

References

The Bitter Pill: Lessons from the Clinical Failure of Selfotel and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical downfall of promising neuroprotective drugs reveals critical lessons for future drug development. Despite robust preclinical evidence, Selfotel and a wave of other neuroprotectants targeting the glutamate (B1630785) cascade failed to translate their success to the clinic, highlighting significant gaps in our understanding of ischemic pathophysiology and the challenges of clinical trial design.

The late 20th century saw a surge of optimism in the field of neurology with the development of neuroprotective agents aimed at mitigating the devastating effects of acute ischemic stroke and traumatic brain injury. Among these, this compound (CGS 19755), a competitive NMDA receptor antagonist, stood out due to its promising results in animal models. However, its journey ended in disappointment during Phase III clinical trials, a fate shared by many of its contemporaries. This guide provides a comparative analysis of the clinical failures of this compound and other notable neuroprotectants, offering insights gleaned from their preclinical and clinical data to inform a more strategic approach to future neuro-therapeutics.

A Tale of Failed Promise: Comparative Clinical Trial Outcomes

The clinical trials of this compound and other neuroprotectants, such as Aptiganel, Gavestinel, and NXY-059, were largely characterized by a failure to demonstrate efficacy and, in some cases, alarming safety concerns. The following tables summarize the key quantitative data from these pivotal trials, painting a stark picture of their clinical performance.

Drug Mechanism of Action Clinical Trial(s) Patient Population Primary Efficacy Endpoint Key Efficacy Outcome Safety Concerns
This compound (CGS 19755) Competitive NMDA Receptor AntagonistASSIST TrialsAcute Ischemic StrokeBarthel Index ≥60 at 90 daysNo significant improvement compared to placebo.[1][2]Trend towards increased mortality, particularly in the first 30 days and in patients with severe stroke.[2][3] The trials were prematurely terminated due to safety concerns.[4]
Aptiganel (CNS 1102) Non-competitive NMDA Receptor AntagonistRandomized Controlled TrialAcute Ischemic StrokeModified Rankin Scale (mRS) score at 90 daysNo improvement in outcome for either low-dose or high-dose groups compared to placebo.[5]Higher mortality rate in the high-dose group compared to placebo (26.3% vs 19.2%).[5]
Gavestinel (GV150526) Glycine Site NMDA Receptor AntagonistGAIN International & GAIN AmericasAcute Ischemic StrokeBarthel Index at 3 monthsNo improvement in functional outcome compared to placebo.[6][7]No significant differences in serious side-effects between groups.[6]
NXY-059 Free Radical Trapping AgentSAINT I & SAINT IIAcute Ischemic StrokeDistribution of mRS scores at 90 daysSAINT I showed a modest benefit, but the larger SAINT II trial failed to confirm this, and a pooled analysis showed no significant difference.[8][9]No significant safety concerns were raised in the trials.

Delving Deeper: A Look at the Experimental Protocols

The discrepancies between preclinical success and clinical failure can often be traced back to the design and execution of the experiments themselves. A detailed examination of the methodologies employed in both animal studies and human trials reveals several critical disparities.

Preclinical Studies: The Promise in Animal Models

Preclinical studies of this compound and other NMDA receptor antagonists consistently demonstrated neuroprotective effects in various animal models of focal and global ischemia.

Typical Preclinical Protocol for an NMDA Receptor Antagonist:

  • Animal Model: Middle Cerebral Artery Occlusion (MCAO) in rats or gerbils was a commonly used model to mimic ischemic stroke.[10] This procedure involves blocking the MCA to induce a localized ischemic event.

  • Drug Administration: The neuroprotective agent was typically administered intraperitoneally or intravenously. For this compound, effective doses in animal models ranged from 10-40 mg/kg for stroke.[11]

  • Therapeutic Window: A crucial factor was the timing of administration. In many preclinical studies, the drug was given either before or very shortly after the ischemic insult, often within minutes to a few hours.[11]

  • Outcome Measures: The primary outcome was often a reduction in infarct volume, measured histologically. Neurological deficit scores were also used to assess functional improvement.[12]

Clinical Trials: The Reality in Human Patients

The transition from well-controlled animal studies to the heterogeneity of human clinical trials presented numerous challenges that likely contributed to the failure of these neuroprotectants.

Key Aspects of the this compound (ASSIST) Phase III Clinical Trial Protocol:

  • Patient Population: The trials enrolled patients aged 40 to 85 with acute ischemic hemispheric stroke and a motor deficit.[1][2][13]

  • Inclusion/Exclusion Criteria: Patients were required to be treated within 6 hours of stroke onset.[1][2] This therapeutic window, while seemingly rapid, was significantly longer than in many of the successful preclinical studies.

  • Dosing: A single intravenous dose of 1.5 mg/kg of this compound was administered.[1][2] This dose was determined from earlier phase safety and tolerability studies.[14]

  • Primary Endpoint: The primary measure of efficacy was the proportion of patients with a Barthel Index score of ≥60 at 90 days, indicating a reasonable level of functional independence.[1][2]

  • Statistical Analysis: The trials were designed as double-blind, randomized, placebo-controlled studies.[1][2]

Visualizing the Failure: Signaling Pathways and Logical Flaws

The underlying biology and the logical framework of the clinical trials offer further clues to the reasons for failure.

The Double-Edged Sword of NMDA Receptor Blockade

The prevailing hypothesis for the neuroprotective action of drugs like this compound was the prevention of excitotoxicity, a process where excessive glutamate release following ischemia leads to over-activation of NMDA receptors, calcium influx, and subsequent neuronal death. However, this view proved to be an oversimplification. NMDA receptors also play a crucial role in neuronal survival and synaptic plasticity. Broad-spectrum antagonists like this compound likely inhibited these pro-survival signals as well, potentially tipping the balance towards cell death, which could explain the increased mortality observed in some patient groups.

NMDA_Signaling cluster_excitotoxicity Excitotoxicity (Pro-Death) cluster_survival Neuronal Survival (Pro-Survival) Glutamate_excess Excess Glutamate eNMDAR Extrasynaptic NMDA Receptor Glutamate_excess->eNMDAR Activates Ca_influx_excess Excessive Ca2+ Influx eNMDAR->Ca_influx_excess Death_Signal Cell Death Pathways Ca_influx_excess->Death_Signal Glutamate_phys Physiological Glutamate sNMDAR Synaptic NMDA Receptor Glutamate_phys->sNMDAR Activates Ca_influx_phys Physiological Ca2+ Influx sNMDAR->Ca_influx_phys Survival_Signal Cell Survival Pathways Ca_influx_phys->Survival_Signal This compound This compound (Broad Antagonist) This compound->eNMDAR Blocks This compound->sNMDAR Blocks caption Dual role of NMDA receptor signaling.

Caption: Dual role of NMDA receptor signaling.

Flaws in the Clinical Trial Workflow

The design of the clinical trials themselves presented a logical progression from preclinical evidence to human testing. However, critical assumptions made at each stage proved to be flawed, leading to a cascade of failure.

Clinical_Trial_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_reasons Reasons for Failure Animal_Model Success in Animal Models (e.g., MCAO in rats) Hypothesis Hypothesis: NMDA receptor antagonism is neuroprotective. Animal_Model->Hypothesis Phase_I_II Phase I/II Trials (Safety & Tolerability) Hypothesis->Phase_I_II Proceeds to Phase_III Phase III Trials (Efficacy) Phase_I_II->Phase_III Proceeds to Failure Clinical Failure (Lack of Efficacy, Safety Concerns) Phase_III->Failure Reason1 Discrepancies in therapeutic window Failure->Reason1 Reason2 Heterogeneous patient population Failure->Reason2 Reason3 Oversimplified mechanism of action Failure->Reason3 Reason4 Inappropriate outcome measures Failure->Reason4 caption Clinical trial workflow and reasons for failure.

Caption: Clinical trial workflow and reasons for failure.

Key Lessons Learned and Future Directions

The resounding failure of this compound and other first-generation neuroprotectants offers invaluable lessons for the future of neuro-therapeutic drug development:

  • Rethinking Preclinical Models: Animal models, while essential, must better recapitulate the complexity of human stroke, including comorbidities and age. The Stroke Therapy Academic Industry Roundtable (STAIR) has published recommendations to improve the rigor of preclinical studies.[15][16][17][18]

  • Refining Clinical Trial Design: Future trials must employ more sophisticated patient selection strategies, potentially using advanced imaging to identify patients with salvageable brain tissue (the "penumbra"). Therapeutic windows need to be re-evaluated and may need to be much shorter or individualized.

  • Targeting Downstream Pathways: Instead of broad receptor blockade, future therapies might focus on more specific downstream signaling pathways that differentiate between cell death and survival signals.

  • Combination Therapies: A multi-faceted approach that combines neuroprotection with reperfusion therapies (like tPA) and strategies to enhance neural repair may hold more promise than a single-agent therapy.

The story of this compound is a cautionary tale, but it is not an ending. By dissecting the reasons for its failure, the scientific community can build a stronger foundation for the development of effective treatments for stroke and other devastating neurological disorders. The path forward requires a more nuanced understanding of the intricate cellular and molecular events that follow brain injury and a commitment to more rigorous and translational research.

References

Unraveling Cross-Tolerance: A Comparative Analysis of Selfotel and PCP-Like Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the intricate relationship between competitive and noncompetitive NMDA receptor antagonists reveals a shared mechanism of tolerance, with significant implications for drug development and therapeutic applications. This guide provides a comprehensive comparison of Selfotel (a competitive antagonist) and phencyclidine (PCP)-like compounds (noncompetitive antagonists), focusing on the phenomenon of cross-tolerance, supported by key experimental data.

This compound (also known as CGS 19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, meaning it directly competes with the neurotransmitter glutamate (B1630785) for its binding site on the NMDA receptor.[1][2] In contrast, PCP and similar compounds like ketamine and dizocilpine (B47880) (MK-801) are noncompetitive antagonists that bind to a site within the ion channel of the NMDA receptor, blocking the flow of ions regardless of glutamate binding.[1] Despite these different binding sites, research has demonstrated the development of tolerance to the effects of both classes of drugs and, more importantly, the existence of cross-tolerance between them.

Experimental Evidence for Cross-Tolerance

A pivotal study in pigeons provides direct evidence for symmetric cross-tolerance between this compound and PCP-like compounds. The research demonstrated that chronic administration of either PCP or this compound led to the development of tolerance to their cataleptic effects.[3] Subsequently, animals tolerant to PCP also showed a reduced response to this compound, and conversely, pigeons tolerant to this compound exhibited tolerance to PCP and other PCP-like drugs.[3] This reciprocal relationship strongly suggests a common underlying mechanism of action in the development of tolerance.

Data Summary: Tolerance and Cross-Tolerance to NMDA Antagonists

The following table summarizes the key findings from the aforementioned study, illustrating the shift in the dose-response curve, a quantitative measure of tolerance. A rightward shift indicates that a higher dose of the drug is required to produce the same effect.

Chronic TreatmentChallenge DrugFold-Shift in Dose-Effect CurveConclusion
PCPPCP5-fold rightward shiftTolerance to PCP developed.[3]
PCPThis compound (CGS 19755)Significant rightward shiftCross-tolerance to this compound observed in PCP-tolerant animals.[3]
This compound (CGS 19755)This compound (CGS 19755)10-fold rightward shiftTolerance to this compound developed.[3]
This compound (CGS 19755)PCP-like compoundsSignificant rightward shiftCross-tolerance to PCP-like compounds observed in this compound-tolerant animals.[3]

Signaling Pathways and Experimental Workflow

The interaction of both competitive and noncompetitive antagonists with the NMDA receptor, a key player in synaptic plasticity and neuronal signaling, is central to understanding their effects and the development of tolerance.

NMDA_Receptor_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ion_Channel Ion Channel NMDA_R->Ion_Channel Opens Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Allows Downstream Downstream Signaling Ca_Influx->Downstream This compound This compound (Competitive Antagonist) This compound->NMDA_R Blocks Glutamate Binding PCP PCP-like Compounds (Noncompetitive Antagonist) PCP->Ion_Channel Blocks Channel

Figure 1. Mechanism of action of this compound and PCP-like compounds at the NMDA receptor.

The experimental workflow to determine cross-tolerance typically involves a multi-phase process.

Cross_Tolerance_Workflow cluster_phase1 Phase 1: Baseline Assessment cluster_phase2 Phase 2: Chronic Administration cluster_phase3 Phase 3: Cross-Tolerance Testing Baseline Determine baseline dose-response curve for Drug A and Drug B Chronic_A Administer Drug A chronically to induce tolerance Baseline->Chronic_A Test_B Challenge with Drug B and determine new dose-response curve Chronic_A->Test_B Compare Compare dose-response curves of Drug B before and after chronic Drug A administration Test_B->Compare

References

Selfotel vs. Standard Antiepileptics: A Comparative Analysis of Anticonvulsant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticonvulsant properties of Selfotel (B1681618) (CGS-19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, against established standard antiepileptic drugs (AEDs). While initial preclinical studies demonstrated this compound's potential as an anticonvulsant, its clinical development was ultimately halted due to a challenging safety profile and lack of efficacy in trials for related neurological conditions. This analysis synthesizes available experimental data to offer a comprehensive overview for researchers in the field of epilepsy and neuropharmacology.

Mechanism of Action: A Tale of Two Pathways

This compound exerts its effects by directly competing with the neurotransmitter glutamate (B1630785) for the binding site on the NMDA receptor[1]. This action inhibits the influx of calcium ions into the neuron, a key process in excitotoxicity and seizure propagation[2]. This mechanism is distinct from many standard AEDs, which primarily target voltage-gated sodium channels, enhance GABAergic inhibition, or modulate calcium channels.

Standard antiepileptic drugs can be broadly categorized by their primary mechanisms of action, which include:

  • Sodium Channel Blockers: These drugs, such as Carbamazepine and Phenytoin, stabilize the inactive state of voltage-gated sodium channels, thereby limiting the repetitive firing of neurons.[3][4]

  • GABA Enhancers: Drugs like Valproic acid and Benzodiazepines increase the activity of the inhibitory neurotransmitter GABA.[3][4]

  • Calcium Channel Blockers: Medications such as Ethosuximide target specific types of calcium channels to reduce neuronal excitability.[4]

  • Broad-Spectrum Agents: Newer drugs like Lamotrigine and Topiramate often exhibit multiple mechanisms of action.[3][5]

Selfotel_Mechanism_of_Action cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Binds to Ion_Channel Ion Channel (Closed) NMDA_Receptor->Ion_Channel Activates Ca_Influx Ca²+ Influx Excitotoxicity Neuronal Hyper-excitation (Seizure Activity) Ca_Influx->Excitotoxicity Leads to This compound This compound This compound->NMDA_Receptor Competitively Blocks

This compound's competitive antagonism at the NMDA receptor.

Preclinical Anticonvulsant Studies

Initial animal studies highlighted this compound's anticonvulsant, anxiolytic, analgesic, and neuroprotective properties[1]. In various preclinical models, this compound demonstrated the ability to inhibit convulsions induced by NMDA[6].

Preclinical Model This compound Administration Observed Anticonvulsant Effect Reference
NMDA-induced convulsions in ratsSystemic administrationInhibition of convulsions[6]
Global cerebral ischemia in gerbils10 and 30 mg/kg i.p. (4 doses at 2h intervals)Significant neuroprotection (reduction of ischemia-induced hippocampal damage)[6]
Permanent middle cerebral artery occlusion in rats40 mg/kg i.v. immediately after occlusionReduced cortical edema by 23%[6]
Prolonged status epilepticus (experimental model)Not directly tested, but other NMDA antagonists (MK-801, CPP) were effectiveMK-801 was superior to the competitive antagonist CPP in terminating prolonged experimental SE[7]

Clinical Trials: A Divergence from Preclinical Promise

Despite promising preclinical data, the clinical development of this compound was terminated. Phase III clinical trials investigating this compound for acute ischemic stroke and severe head injury were halted prematurely due to safety concerns, including an increased trend in mortality in the treatment groups and significant psychomimetic adverse effects[8][9][10]. While these trials were not specifically for epilepsy, the observed adverse events at doses lower than those proven effective in preclinical models raised significant concerns about its therapeutic window[11].

Clinical Trial (Indication) Dosage Outcome Adverse Events Reference
Phase IIa (Acute Ischemic Stroke)1.0 - 2.0 mg/kg (single dose)Dose-dependent CNS adverse experiences. 1.5 mg/kg was determined as the maximum tolerated dose.Agitation, hallucinations, confusion, paranoia, delirium.[2]
Phase III (Acute Ischemic Stroke)1.5 mg/kg (single intravenous dose)Trials suspended due to an imbalance in mortality. No effective treatment for acute ischemic stroke.Trend toward increased mortality, particularly within the first 30 days.[8][10]
Phase III (Severe Head Injury)Not specifiedTrials stopped prematurely due to safety concerns and interim analysis showing a low probability of success.No statistically significant difference in mortality rates in the final analysis, but initial concerns were raised.[9]

Comparison with Standard Antiepileptics

Standard antiepileptic drugs have well-documented efficacy and established safety profiles from extensive clinical use. The following table provides a high-level comparison.

Feature This compound Standard Antiepileptics (e.g., Carbamazepine, Valproate, Lamotrigine)
Primary Mechanism Competitive NMDA receptor antagonistVaried: Sodium channel blockade, GABA enhancement, calcium channel modulation, etc.[3][4]
Preclinical Efficacy Demonstrated anticonvulsant and neuroprotective effects in animal models.[1]Extensive preclinical data supporting anticonvulsant activity.
Clinical Efficacy Not established for epilepsy; trials for other indications failed due to safety and lack of efficacy.[8][9][10]Proven efficacy for various seizure types in numerous clinical trials and extensive clinical practice.[5][12][13]
Tolerability & Safety Poor; associated with psychomimetic effects (hallucinations, paranoia) and increased mortality in stroke patients.[2][10][14]Generally well-tolerated, though each has a unique side effect profile (e.g., rash with lamotrigine, weight gain with valproate).[3][5]
Development Status Development discontinued.[8][9][15]Widely available and used as first-line treatments for epilepsy.

Experimental Protocols

Representative Preclinical Study: Global Cerebral Ischemia in Gerbils

This protocol is based on the study by Boast et al. (1988) as described in a review by Pérez-Pinzón et al. (1995)[6].

Objective: To assess the neuroprotective effects of this compound in a gerbil model of global cerebral ischemia.

Methodology:

  • Animal Model: Adult gerbils were used.

  • Ischemia Induction: Bilateral common carotid artery occlusion was performed for 20 minutes to induce global cerebral ischemia.

  • Drug Administration:

    • This compound was administered intraperitoneally (i.p.).

    • A dose-response curve was generated using doses of 1, 3, 10, and 30 mg/kg.

    • The drug was injected four times at 2-hour intervals, with the first injection 15 minutes before the occlusion.

  • Therapeutic Window Assessment:

    • To determine the therapeutic window, this compound (30 mg/kg i.p.) was administered in the same four-dose regimen, starting at 1, 2, or 4 hours after the onset of occlusion.

  • Outcome Measure: The primary outcome was the extent of ischemia-induced hippocampal brain damage, assessed histologically.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis animal_model Gerbil Model ischemia Induce Global Cerebral Ischemia (20 min carotid artery occlusion) animal_model->ischemia dosing Administer this compound (i.p.) (1, 3, 10, or 30 mg/kg) - 4 doses at 2h intervals - First dose 15 min pre-occlusion ischemia->dosing Dose-Response therapeutic_window Therapeutic Window Test (Administer 30 mg/kg at 1, 2, or 4h post-occlusion) ischemia->therapeutic_window Time-Course assessment Histological Assessment of Hippocampal Damage dosing->assessment therapeutic_window->assessment

Workflow for assessing this compound's neuroprotective effects.

Conclusion

This compound, a competitive NMDA receptor antagonist, demonstrated clear anticonvulsant and neuroprotective effects in preclinical animal models. However, these promising initial findings did not translate into clinical success. Phase III trials for stroke and head injury were terminated due to a concerning safety profile, including severe psychomimetic effects and a trend towards increased mortality, at doses that were not guaranteed to be efficacious in humans[8][9][10][11].

In contrast, standard antiepileptic drugs, operating through various other mechanisms such as sodium channel modulation and GABAergic enhancement, have well-established efficacy and comparatively favorable safety profiles that support their widespread clinical use[5][12][13]. The journey of this compound underscores the critical challenge of translating preclinical efficacy into safe and effective clinical therapies, particularly for compounds targeting the complex NMDA receptor system. For researchers, the story of this compound serves as a crucial case study on the importance of the therapeutic index and the difficulty in modulating the glutamatergic system without inducing significant adverse effects.

References

Selfotel's Safety Profile: A Comparative Analysis with Other NMDA Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Selfotel (CGS-19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, showed early promise as a neuroprotective agent. However, its clinical development was halted due to safety concerns. This guide provides an objective comparison of this compound's safety profile with other notable NMDA antagonists, including the non-competitive antagonists ketamine, phencyclidine (PCP), and dizocilpine (B47880) (MK-801), as well as the uncompetitive antagonist memantine (B1676192). The information is supported by experimental data from clinical and preclinical studies to aid in the evaluation of these compounds for future drug development.

Executive Summary

This compound's clinical trials revealed a dose-dependent increase in central nervous system (CNS) adverse effects, including agitation, hallucinations, confusion, and paranoia. Ultimately, Phase III trials in acute ischemic stroke were terminated due to a trend toward increased mortality in the this compound-treated group, suggesting potential neurotoxic effects in the context of ischemia. In contrast, while other NMDA antagonists like ketamine and PCP are known for their psychotomimetic and neurotoxic effects, memantine has a more favorable safety profile and is approved for the treatment of Alzheimer's disease. Dizocilpine (MK-801) is primarily a preclinical tool due to its potent neurotoxicity. This guide will delve into the quantitative data, experimental methodologies, and underlying mechanisms that define the safety profiles of these compounds.

Data Presentation: Comparative Safety Profiles

The following tables summarize the key safety and adverse event data for this compound and other selected NMDA antagonists.

Table 1: Clinical Adverse Events of this compound in Acute Ischemic Stroke (Phase IIa Trial)

DoseIncidence of CNS Adverse EventsTypes of Adverse Events
1.0 mg/kg1 of 6 patientsMild
1.5 mg/kg4 of 7 patientsMild
1.75 mg/kg3 of 5 patientsModerate
2.0 mg/kg6 of 6 patientsModerate to Severe
Adverse events included agitation, hallucinations, confusion, paranoia, and delirium.[1][2]

Table 2: Mortality Rates in Phase III Clinical Trials of this compound in Acute Ischemic Stroke

Treatment GroupNumber of PatientsMortality at 30 DaysMortality at 90 Days
This compound (1.5 mg/kg)28019.3% (54/280)22% (62/281)
Placebo28612.9% (37/286)17% (49/286)
The trials were stopped prematurely due to the trend of increased mortality in the this compound group.[3]

Table 3: Comparative Adverse Effect Profiles of NMDA Antagonists

NMDA AntagonistClassCommon Adverse EffectsNeurotoxicity/Psychotomimetic Potential
This compound CompetitiveAgitation, hallucinations, confusion, paranoia, delirium (dose-dependent)High, suggested by increased mortality in stroke trials
Ketamine Non-competitiveDissociation, hallucinations, dizziness, blurred vision, nausea, vomitingHigh, psychotomimetic effects are prominent; potential for neurotoxicity at high doses
Phencyclidine (PCP) Non-competitiveHallucinations, paranoia, agitation, aggression, memory loss, seizuresVery High, significant neurotoxic and psychotomimetic effects
Memantine UncompetitiveDizziness, headache, confusion, constipationLow, generally well-tolerated in clinical use for Alzheimer's disease
Dizocilpine (MK-801) Non-competitive(Preclinical) Hyperactivity, stereotypy, learning and memory impairmentVery High, potent inducer of Olney's lesions (neuronal vacuolization) in rodents

Signaling Pathways and Experimental Workflows

NMDA Receptor-Mediated Excitotoxicity Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by excessive NMDA receptor activation, leading to excitotoxicity. Antagonists like this compound aim to block the initial glutamate (B1630785) binding, thereby preventing this downstream cascade.

NMDA_Excitotoxicity Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel nNOS nNOS Activation Ca_influx->nNOS Calpain Calpain Activation Ca_influx->Calpain NO Nitric Oxide (NO) Production nNOS->NO ROS Reactive Oxygen Species (ROS) NO->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Calpain->Mito_Dys Apoptosis Apoptosis & Neuronal Death Mito_Dys->Apoptosis This compound This compound This compound->NMDAR Blocks

NMDA Receptor Excitotoxicity Pathway
Experimental Workflow: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This workflow outlines a common preclinical model used to assess the neuroprotective effects of compounds like this compound in focal cerebral ischemia.

tMCAO_Workflow Start Start: Acclimatize Rats Anesthesia Anesthetize Rat (e.g., isoflurane) Start->Anesthesia Surgery Surgical exposure of carotid arteries Anesthesia->Surgery Occlusion Insert filament to occlude Middle Cerebral Artery (MCA) Surgery->Occlusion Confirmation Confirm occlusion via Laser Doppler Flowmetry Occlusion->Confirmation Treatment Administer this compound or Vehicle Confirmation->Treatment Reperfusion Withdraw filament (e.g., after 90 min) Treatment->Reperfusion Recovery Suture and allow recovery Reperfusion->Recovery Assessment Neurological deficit scoring (24h, 48h, 72h) Recovery->Assessment Histology Sacrifice and brain sectioning for infarct volume analysis Assessment->Histology End End: Data Analysis Histology->End

tMCAO Experimental Workflow

Experimental Protocols

Preclinical Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This model is widely used to mimic focal ischemic stroke and evaluate the efficacy of neuroprotective agents.

  • Objective: To induce a reproducible focal cerebral ischemia followed by reperfusion to assess the neuroprotective effects of a test compound.

  • Animals: Male Sprague-Dawley or Wistar rats (250-300g).

  • Materials: Anesthesia (e.g., isoflurane), operating microscope, microsurgical instruments, 4-0 nylon monofilament with a rounded tip, Laser Doppler Flowmeter, heating pad.

  • Procedure:

    • Anesthesia and Preparation: Anesthetize the rat and maintain body temperature at 37°C.

    • Surgical Exposure: Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Vessel Ligation: Ligate the distal ECA and the CCA.

    • Filament Insertion: Insert the nylon monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). Confirm occlusion with a significant drop in cerebral blood flow using the Laser Doppler Flowmeter.

    • Drug Administration: Administer this compound or vehicle at a predetermined time relative to the occlusion (e.g., before, during, or after).

    • Occlusion Period: Maintain the filament in place for the desired duration (e.g., 90 minutes).

    • Reperfusion: Withdraw the filament to allow blood flow to resume.

    • Recovery: Suture the incision and allow the animal to recover.

    • Neurological Assessment: Evaluate neurological deficits at various time points post-surgery (e.g., 24, 48, 72 hours) using a standardized scoring system.

    • Histological Analysis: At the end of the experiment, perfuse the animal and remove the brain. Section the brain and stain with a marker like 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Assessment of Psychotomimetic-like Behavior: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, and its disruption in animal models is considered to reflect some aspects of psychosis.

  • Objective: To assess the effects of NMDA antagonists on sensorimotor gating as an indicator of psychotomimetic potential.

  • Animals: Adult male rats or mice.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Acclimatization: Place the animal in the startle chamber for a 5-minute acclimatization period with background white noise (e.g., 65 dB).

    • Drug Administration: Administer the test compound (e.g., this compound, ketamine) or vehicle and return the animal to its home cage for a specified pretreatment time.

    • Test Session: Place the animal back in the startle chamber. The session consists of a series of trials:

      • Pulse-alone trials: A strong startling stimulus (pulse) is presented (e.g., 120 dB white noise for 40 ms).

      • Prepulse-pulse trials: The startling pulse is preceded by a weaker, non-startling stimulus (prepulse) (e.g., 75 dB white noise for 20 ms) at a specific interval (e.g., 100 ms).

      • No-stimulus trials: Only background noise is present to measure baseline movement.

    • Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100]. A disruption of PPI is indicated by a lower %PPI value in the drug-treated group compared to the vehicle group.[4][5][6]

Assessment of Neurotoxicity: Histological Evaluation of Olney's Lesions

This protocol is used to detect neuronal vacuolization, a hallmark of neurotoxicity for certain NMDA antagonists.

  • Objective: To histologically examine brain tissue for the presence of neuronal vacuolization (Olney's lesions) following administration of an NMDA antagonist.

  • Animals: Adult female rats are often used as they can be more sensitive to this form of neurotoxicity.

  • Procedure:

    • Drug Administration: Administer a high dose of the NMDA antagonist (e.g., dizocilpine) or vehicle.

    • Tissue Collection: At a specific time point after administration (e.g., 4-6 hours for vacuolization, or later for neuronal necrosis), euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 10% neutral buffered formalin).

    • Brain Processing: Remove the brain and continue to fix it. Process the brain for paraffin (B1166041) embedding.

    • Sectioning and Staining: Cut coronal sections of the brain, particularly focusing on the retrosplenial and posterior cingulate cortices. Stain the sections with Hematoxylin and Eosin (H&E).

    • Microscopic Examination: A trained pathologist examines the stained sections under a light microscope for the presence of microvacuoles within the cytoplasm of neurons. The severity can be graded semi-quantitatively.[7][8]

Conclusion

The safety profile of an NMDA antagonist is a critical determinant of its therapeutic potential. This compound, despite its neuroprotective promise in preclinical models, exhibited a concerning safety profile in clinical trials, characterized by dose-dependent CNS adverse events and a trend towards increased mortality in stroke patients. This stands in contrast to memantine, which has a more favorable tolerability profile. The potent psychotomimetic and neurotoxic effects of ketamine, PCP, and dizocilpine (MK-801) further highlight the challenges in developing safe and effective NMDA receptor-targeting therapies. A thorough understanding of the distinct safety liabilities of different classes of NMDA antagonists, as detailed in this guide, is essential for guiding future drug discovery and development efforts in this area.

References

A Comparative Review of NMDA Antagonists in Stroke Therapy: From Bench to Bedside and Back

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The role of the N-methyl-D-aspartate (NMDA) receptor in the excitotoxic cascade following an ischemic stroke has made it a primary target for neuroprotective therapies for decades. Excessive glutamate (B1630785) release during ischemia leads to overactivation of NMDA receptors, resulting in a massive influx of calcium and the initiation of neuronal death pathways.[1][2] Consequently, antagonizing these receptors has been a logical therapeutic strategy. However, the journey of NMDA antagonists from promising preclinical results to clinical application has been fraught with challenges, primarily due to a narrow therapeutic window and significant adverse effects.[3][4] This guide provides a comparative review of key NMDA antagonists, summarizing their performance in preclinical studies, detailing the experimental protocols used for their evaluation, and visualizing the complex signaling pathways involved.

The Dichotomy of NMDA Receptor Signaling in Stroke

NMDA receptors play a dual role in neuronal health. Synaptic NMDA receptors are crucial for normal physiological processes like learning and memory, and their activation can trigger pro-survival signaling cascades.[2] In contrast, the overstimulation of extrasynaptic NMDA receptors, particularly those containing the GluN2B subunit, is strongly linked to excitotoxic cell death pathways.[5] This distinction is critical for the development of targeted stroke therapies. The ideal NMDA antagonist would selectively block the detrimental extrasynaptic signaling without interfering with the essential synaptic functions.

The signaling cascades downstream of NMDA receptor activation are complex and determine the fate of the neuron. Pro-survival pathways often involve the activation of ERK and CREB, leading to the expression of neuroprotective proteins like Brain-Derived Neurotrophic Factor (BDNF).[2][6] Conversely, pro-death signaling involves multiple pathways, including the activation of nitric oxide synthase (nNOS) via the PSD-95 scaffolding protein, calpains, and stress-activated protein kinases like p38 and JNK.[1][7]

NMDA_Signaling_Pathway cluster_synaptic Synaptic NMDA Receptor cluster_extrasynaptic Extrasynaptic NMDA Receptor synaptic_nmdar Synaptic NMDAR (GluN2A) erk ERK synaptic_nmdar->erk creb CREB erk->creb bdnf BDNF (Pro-survival) creb->bdnf extrasynaptic_nmdar Extrasynaptic NMDAR (GluN2B) psd95 PSD-95 extrasynaptic_nmdar->psd95 dapk1 DAPK1 extrasynaptic_nmdar->dapk1 calpain Calpain extrasynaptic_nmdar->calpain p38_jnk p38/JNK extrasynaptic_nmdar->p38_jnk nnos nNOS psd95->nnos no Nitric Oxide nnos->no cell_death Neuronal Death no->cell_death dapk1->cell_death calpain->cell_death p38_jnk->cell_death glutamate Excessive Glutamate glutamate->synaptic_nmdar Physiological Activation glutamate->extrasynaptic_nmdar Over-activation (Ischemia)

NMDA Receptor Signaling in Ischemic Stroke.

Comparative Efficacy of NMDA Antagonists in Preclinical Stroke Models

A variety of NMDA antagonists have been evaluated in preclinical models of stroke, most commonly the middle cerebral artery occlusion (MCAO) model in rodents. The following tables summarize the quantitative data on their neuroprotective effects.

Table 1: Non-Competitive NMDA Receptor Antagonists

DrugAnimal ModelDoseAdministration TimeInfarct Volume Reduction (%)Neurological Score ImprovementReference(s)
Dizocilpine (MK-801) Rat (MCAO)0.5 mg/kg, IV30 min post-occlusion52% (cortex)Not specified[8]
Aptiganel (CNS 1102) Rat (MCAO)Not specified15 min post-occlusion66%Not specified[9][10]
Memantine (B1676192) Mouse (MCAO)0.2 mg/kg/day24h pre-ischemia30-50%Significant improvement[11]
20 mg/kg/day24h pre-ischemiaIncreased injuryWorsened outcome[11]
Mouse (Photothrombotic)30 mg/kg/day>2h post-strokeNo differenceSignificant improvement in motor control[6][12]

Table 2: Competitive NMDA Receptor Antagonists

DrugAnimal ModelDoseAdministration TimeInfarct Volume Reduction (%)Neurological Score ImprovementReference(s)
Selfotel (CGS 19755) Gerbil (Global Ischemia)10 & 30 mg/kg, IP15 min pre-occlusionSignificant protectionNot specified[13]
MDL-100,453 Rat (MCAO)24.8 mg/kg bolus + 63.3 mg/kg/h infusion30 min post-occlusion46%Not specified[14]
49.6 mg/kg bolus + 126.7 mg/kg/h infusion30 min post-occlusion52%Not specified[14]

Table 3: Glycine Site Antagonists and Polyamine Site Modulators

DrugAnimal ModelDoseAdministration TimeInfarct Volume Reduction (%)Neurological Score ImprovementReference(s)
Gavestinel (GV150526) Not specifiedNot specifiedNot specifiedReduces infarct volume in experimental modelsNot specified[15]
Licostinel (B1675307) (ACEA 1021) Animal models of cerebral ischemiaNot specifiedNot specifiedEffective neuroprotective agentNot specified[16]
Eliprodil (B1671174) Rat (Embolic Stroke)1 mg/kg, IV10 min & 2.5h post-embolization49%54% reduction in deficit[17]

Experimental Protocols

The evaluation of NMDA antagonists in stroke therapy relies on standardized and reproducible experimental models and assessment methods.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is the most widely used method to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.[1][2][18]

Objective: To obstruct the middle cerebral artery (MCA) to induce a reproducible ischemic lesion in the brain.

Procedure (Intraluminal Suture Method):

  • Anesthesia: The animal (typically a rat or mouse) is anesthetized.

  • Incision and Vessel Exposure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated.

  • Suture Insertion: A specialized filament (e.g., a silicon-coated monofilament) is introduced into the ECA and advanced into the ICA until it occludes the origin of the MCA.

  • Occlusion Duration: The filament is left in place for a specific duration to induce transient ischemia (e.g., 60-90 minutes) or permanently.

  • Reperfusion (for transient MCAO): The filament is withdrawn to allow blood flow to resume.

  • Wound Closure and Recovery: The incisions are sutured, and the animal is allowed to recover.

Infarct Volume Measurement: Twenty-four to 48 hours after MCAO, the animal is euthanized, and the brain is removed. The brain is sliced into coronal sections and stained with 2,3,5-triphenyltetrazolium chloride (TTC).[1] Viable tissue stains red, while the infarcted tissue remains unstained (white). The infarct volume is then calculated from the stained sections.

Neurological Deficit Scoring

Behavioral tests are crucial for assessing the functional outcomes of a stroke and the efficacy of a therapeutic intervention.[19][20]

Objective: To quantify the neurological deficits resulting from the ischemic injury.

Commonly Used Scoring Systems:

  • Bederson Scale: A simple 4-point scale that primarily assesses motor deficits.[20]

    • Grade 0: No observed deficit.

    • Grade 1: Forelimb flexion.

    • Grade 2: Decreased resistance to lateral push.

    • Grade 3: Unidirectional circling.

  • Modified Neurological Severity Score (mNSS): A more comprehensive scale that evaluates motor, sensory, reflex, and balance deficits.[19]

  • Cylinder Test: Assesses forelimb use asymmetry by observing the animal's spontaneous exploration in a cylinder.[12]

  • Grid Walking Test: Evaluates motor coordination and limb placement by having the animal traverse a wire grid.[12]

  • Adhesive Removal Test: Measures sensorimotor deficits by timing how long it takes for the animal to remove a small adhesive tape placed on its paw.[21]

The following diagram illustrates a typical experimental workflow for evaluating an NMDA antagonist in a preclinical stroke model.

Experimental_Workflow start Start mcao Induce Stroke (MCAO Model) start->mcao randomization Randomize Animals mcao->randomization treatment Administer NMDA Antagonist randomization->treatment Treatment Group placebo Administer Placebo randomization->placebo Control Group behavioral Neurological Scoring (e.g., Bederson, mNSS) treatment->behavioral placebo->behavioral imaging Infarct Volume Measurement (TTC Staining) behavioral->imaging data_analysis Data Analysis imaging->data_analysis end End data_analysis->end

References

A Comparative Analysis of the Analgesic Potential of Selfotel Against Standard Pain Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Selfotel is an investigational drug that was evaluated for neuroprotective properties. Its development was discontinued (B1498344) due to a lack of efficacy in clinical trials for stroke and head injury.[1][2] This guide presents a hypothetical benchmark of its potential analgesic effects based on its mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist. The preclinical and clinical data presented for this compound are extrapolated for comparative purposes and are not derived from dedicated analgesic trials.

Introduction

The management of pain remains a significant challenge in medicine, prompting continuous research into novel analgesic agents with improved efficacy and safety profiles. This compound, a competitive antagonist of the NM-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site, represents a mechanism of action pertinent to pain modulation, particularly in states of central sensitization.[3] Although clinically developed for neuroprotection, its pharmacological profile suggests potential utility as an analgesic. This guide provides a comparative overview of the hypothetical analgesic effects of this compound benchmarked against established painkillers: opioids (Morphine), non-steroidal anti-inflammatory drugs (NSAIDs; Ibuprofen), and gabapentinoids (Gabapentin).

Mechanism of Action Overview

Pain perception is a complex process involving both peripheral and central nervous systems. Different classes of analgesics target distinct pathways to alleviate pain.

  • This compound (NMDA Receptor Antagonist): NMDA receptors are critical for synaptic plasticity and central sensitization, processes that amplify pain signals in chronic pain states.[4][5] By blocking the NMDA receptor, this compound could theoretically mitigate the hyperexcitability of neurons in the spinal cord, thereby reducing pain hypersensitivity.[3][6]

  • Opioids (e.g., Morphine): Opioids act on µ-opioid receptors in the central nervous system.[1][7] This activation inhibits the release of nociceptive neurotransmitters and hyperpolarizes postsynaptic neurons, effectively dampening the transmission of pain signals.[1][7]

  • NSAIDs (e.g., Ibuprofen): NSAIDs primarily exert their analgesic effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[8][9][10][11] This blockage prevents the synthesis of prostaglandins, which are inflammatory mediators that sensitize peripheral nociceptors.[8][9][10][11]

  • Gabapentinoids (e.g., Gabapentin): Gabapentinoids bind to the α2δ-1 subunit of voltage-gated calcium channels.[2][12][13][14] This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters.[2][12][13][14]

Below is a diagram illustrating the distinct signaling pathways targeted by each analgesic class.

cluster_this compound This compound (NMDA Receptor Antagonist) cluster_opioids Opioids (e.g., Morphine) cluster_nsaids NSAIDs (e.g., Ibuprofen) cluster_gabapentinoids Gabapentinoids (e.g., Gabapentin) This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R Blocks Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Allows Glutamate Glutamate Glutamate->NMDA_R Activates Central_Sensitization Central Sensitization Ca_Influx->Central_Sensitization Leads to Morphine Morphine Mu_Opioid_R µ-Opioid Receptor Morphine->Mu_Opioid_R Activates Neurotransmitter_Release Neurotransmitter Release Mu_Opioid_R->Neurotransmitter_Release Inhibits K_Efflux K+ Efflux Mu_Opioid_R->K_Efflux Promotes Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Causes Ibuprofen Ibuprofen COX_Enzymes COX Enzymes Ibuprofen->COX_Enzymes Inhibits Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzymes Metabolized by Nociceptor_Sensitization Nociceptor Sensitization Prostaglandins->Nociceptor_Sensitization Causes Gabapentin Gabapentin VGCC Voltage-Gated Ca2+ Channel Gabapentin->VGCC Binds to α2δ-1 Ca_Influx_G Ca2+ Influx VGCC->Ca_Influx_G Reduces Neurotransmitter_Release_G Neurotransmitter Release Ca_Influx_G->Neurotransmitter_Release_G Inhibits cluster_workflow Preclinical Analgesic Testing Workflow start Animal Acclimatization baseline Baseline Pain Assessment start->baseline randomization Randomization into Groups (Vehicle, this compound, Comparators) baseline->randomization dosing Drug Administration randomization->dosing pain_assessment Post-Dosing Pain Assessment (e.g., Hot Plate, Formalin, CCI) dosing->pain_assessment data_analysis Data Collection & Analysis pain_assessment->data_analysis end Evaluation of Analgesic Efficacy data_analysis->end cluster_comparison Comparative Framework for Analgesic Development cluster_this compound This compound cluster_comparators Comparators (Opioids, NSAIDs, etc.) target_pain Target Pain Indication (e.g., Neuropathic, Inflammatory) mechanism Mechanism of Action target_pain->mechanism Informs preclinical Preclinical Efficacy mechanism->preclinical Guides selfotel_mech NMDA Antagonism mechanism->selfotel_mech comp_mech Established Mechanisms mechanism->comp_mech clinical Clinical Efficacy & Safety preclinical->clinical Predicts selfotel_preclinical Hypothesized High Efficacy in Neuropathic Models preclinical->selfotel_preclinical comp_preclinical Known Efficacy Profiles preclinical->comp_preclinical decision Go/No-Go Decision clinical->decision Determines selfotel_clinical Hypothesized Efficacy but with Potential CNS Side Effects clinical->selfotel_clinical comp_clinical Established Efficacy & Safety clinical->comp_clinical

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Selfotel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Selfotel (CGS-19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Adherence to these procedural, step-by-step instructions is critical for operational safety and environmental protection.

Chemical and Physical Properties of this compound
PropertyDataSource
Chemical Name (±)-cis-4-(phosphonomethyl)-2-piperidine carboxylic acid[1]
Synonyms CGS-19755[2][3]
Appearance Assumed to be a solid, based on related compounds.
Solubility Relatively stable solubility under normal (ambient) conditions.[1]
Stability Should be protected from excessive heat, light, and moisture.[1]
Known Incompatibilities Based on general principles for similar compounds, avoid strong oxidizing agents and strong bases.
Biological Hazard Potent NMDA receptor antagonist. Clinical trials reported CNS adverse effects including agitation, hallucinations, confusion, and paranoia.[1][3][4]

Experimental Protocol: Standard Disposal Procedure for this compound Waste

This protocol outlines the necessary steps for the safe disposal of this compound, whether in solid form, as a stock solution, or as contaminated labware.

Objective: To safely collect, label, and dispose of this compound waste in accordance with standard laboratory hazardous waste procedures.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

  • Designated hazardous waste container (solid or liquid, as appropriate), compatible with the waste.

  • Hazardous waste labels.

  • Secondary containment for liquid waste.

  • Spill kit with appropriate absorbent material.

Procedure:

  • Risk Assessment and PPE:

    • Before handling this compound, conduct a risk assessment. Given its potent biological activity, treat it as a hazardous compound.

    • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless compatibility is confirmed.

    • Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., unused solutions, rinsates).

  • Solid Waste Disposal:

    • Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container.

    • This includes items such as disposable lab coats, gloves, and absorbent pads used for cleaning up minor spills.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • The container must be chemically compatible with the solvent used for the this compound solution.

    • Store liquid waste containers in secondary containment to prevent spills.

  • Disposal of Contaminated "Sharps":

    • Any sharps (e.g., needles, pipette tips, broken glass) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemical waste.

  • Decontamination of Glassware and Surfaces:

    • Rinse contaminated glassware multiple times with a suitable solvent. The first one to three rinses should be collected as hazardous liquid waste.

    • Wipe down work surfaces with an appropriate cleaning agent after handling this compound. Dispose of the cleaning materials as solid hazardous waste.

  • Labeling of Waste Containers:

    • Immediately label all waste containers with a hazardous waste tag.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "(±)-cis-4-(phosphonomethyl)-2-piperidine carboxylic acid (this compound)."

      • An accurate estimation of the concentration and volume.

      • The date accumulation started.

      • The associated hazards (e.g., "Toxic," "Biologically Active").

  • Storage of Waste:

    • Store hazardous waste containers in a designated satellite accumulation area.

    • Ensure containers are kept closed except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash.

Visualizing the Disposal Workflow

To ensure clarity and procedural adherence, the following diagrams illustrate the logical flow for this compound disposal and the decision-making process for handling contaminated materials.

Selfotel_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_generation Waste Generation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe waste_generated Waste Generated ppe->waste_generated solid_waste Solid Waste (Gloves, Weigh Boats, etc.) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_generated->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, Pipettes) waste_generated->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container (with Secondary Containment) liquid_waste->collect_liquid collect_sharps Collect in Labeled Chemical Sharps Container sharps_waste->collect_sharps store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store request_pickup Request EHS Pickup store->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

Decontamination_Decision_Tree start Material Contaminated with this compound disposable Is the item disposable? start->disposable reusable Is the item reusable (e.g., glassware)? disposable->reusable No dispose_solid Dispose as Solid Hazardous Waste disposable->dispose_solid Yes rinse Triple rinse with appropriate solvent reusable->rinse Yes collect_rinsate Collect first rinses as Liquid Hazardous Waste rinse->collect_rinsate clean Clean for reuse collect_rinsate->clean

Caption: Decision tree for decontaminating this compound-exposed materials.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Selfotel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Selfotel, a potent NMDA receptor antagonist. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks associated with this neuroactive compound.

This compound (cis-4-(phosphonomethyl)-2-piperidine carboxylic acid) is an investigational compound that has demonstrated neurotoxic effects at certain doses.[1][2][3] Due to its potent activity, stringent safety measures are imperative to prevent accidental exposure and ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent neurotoxic compounds and available safety information for similar NMDA receptor antagonists.[4][5][6]

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. A multi-layered approach to PPE is mandatory.

PPE CategorySpecificationRationale
Hand Protection Double nitrile glovesProvides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to prevent the spread of contamination.
Eye Protection Chemical safety goggles or a full-face shieldProtects eyes from airborne powder particles and potential splashes of solutions containing this compound.[7]
Body Protection Disposable, fluid-resistant lab coat with knit cuffsPrevents contamination of personal clothing. The lab coat must be removed before leaving the designated work area.
Respiratory Protection NIOSH-approved N95 or higher-level respiratorEssential when handling the powdered form of this compound outside of a certified containment system (e.g., chemical fume hood, glove box) to minimize inhalation of fine particles.[7]
Foot Protection Closed-toe shoesStandard laboratory practice to protect feet from potential spills.

Operational Handling and Containment

All procedures involving this compound must be conducted in a designated and clearly labeled area to prevent cross-contamination.

Operational StepContainment ProcedureKey Safety Considerations
Weighing and Aliquoting Powder Performed within a certified chemical fume hood or a glove box.Use anti-static weigh boats and tools to prevent dispersal of the powder.[7] Minimize air currents around the balance.
Solution Preparation Conducted within a chemical fume hood.Add the powdered this compound to the solvent slowly to avoid splashing. Ensure all equipment used is dedicated to this compound work or thoroughly decontaminated after use.
Storage Store in a clearly labeled, sealed container in a secure, well-ventilated area.Follow any specific storage temperature and light-sensitivity recommendations for the compound. Protect from excessive heat, light, and moisture.[8]

Experimental Protocols

Preparation of a Stock Solution (Example Protocol)

This protocol outlines a general procedure for preparing a stock solution of a potent neuroactive powder. Researchers must adapt this to their specific experimental needs while adhering to all safety precautions.

  • Pre-Procedure Checklist:

    • Ensure all necessary PPE is donned correctly.

    • Verify that the chemical fume hood is functioning properly.

    • Assemble all required materials (e.g., this compound powder, solvent, glassware, stir bar).

    • Prepare a designated waste container for this compound-contaminated materials.

  • Weighing the Compound:

    • In a chemical fume hood, place a weigh boat on an analytical balance and tare.

    • Carefully add the desired amount of this compound powder to the weigh boat using a dedicated spatula.

    • Record the exact weight.

  • Dissolution:

    • Transfer the weighed this compound powder to an appropriate volumetric flask.

    • Carefully add a portion of the desired solvent (e.g., sterile water, DMSO) to the flask.

    • Gently swirl the flask or use a magnetic stirrer to dissolve the powder completely.

    • Once dissolved, add the remaining solvent to reach the final desired volume.

  • Labeling and Storage:

    • Clearly label the stock solution with the compound name, concentration, solvent, preparation date, and your initials.

    • Store the solution under the appropriate conditions as specified for the compound.

Decontamination and Disposal

Thorough decontamination of work surfaces and equipment, along with proper disposal of all contaminated waste, is critical to prevent residual exposure.

ProcedureMethodRationale
Surface Decontamination Wipe all work surfaces and equipment with a solution known to degrade similar compounds (e.g., a freshly prepared 1% sodium hypochlorite (B82951) solution), followed by a rinse with 70% ethanol (B145695) and then deionized water.In the absence of specific degradation data for this compound, a common and effective method for deactivating many hazardous drugs is used. The subsequent rinses remove any residual decontaminating agent.
Waste Disposal All solid waste (gloves, weigh boats, pipette tips, etc.) and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste.Segregate this compound waste into clearly labeled, leak-proof containers.[9][10][11][12][13] Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

Exposure TypeImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move to fresh air immediately.
Ingestion Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the compound.

Logical Workflow for Handling this compound

The following diagram illustrates the required step-by-step process for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Disposal RiskAssessment Risk Assessment GatherMaterials Gather Materials & PPE RiskAssessment->GatherMaterials DonPPE Don Appropriate PPE GatherMaterials->DonPPE WeighPowder Weigh this compound Powder DonPPE->WeighPowder PrepareSolution Prepare Solution WeighPowder->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment Decontaminate Decontaminate Surfaces & Equipment ConductExperiment->Decontaminate SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Waste per Protocol SegregateWaste->DisposeWaste DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.